molecular formula C3H2I2N2 B103584 4,5-Diiodo-1H-imidazole CAS No. 15813-09-9

4,5-Diiodo-1H-imidazole

Cat. No.: B103584
CAS No.: 15813-09-9
M. Wt: 319.87 g/mol
InChI Key: XMWPTVMTXKJONE-UHFFFAOYSA-N
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Description

4,5-Diiodo-1H-imidazole is a versatile iodine-rich heterocyclic compound that serves as a critical synthon in advanced chemical research. Its primary research value lies in its application as a precursor for constructing complex molecular architectures, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs) . The iodine atoms facilitate extensive halogen bonding, a key non-covalent interaction used in crystal engineering to control solid-state structure and material properties . This makes it invaluable for designing novel functional materials with potential applications in gas storage, separation technologies, and catalysis . In pharmaceutical and medicinal chemistry research, this compound is a key intermediate for the development of bioactive molecules through cross-coupling reactions . The imidazole core is a privileged scaffold in drug discovery, and the diiodo functionality allows for strategic derivatization to create libraries of compounds for screening against various biological targets . Its utility is further demonstrated in the synthesis of iodine-rich linker ligands, which form coordination networks with metals like Cu(I) and Co(II), leading to structures with defined geometries and potential catalytic or electronic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diiodo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2I2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWPTVMTXKJONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378422
Record name 4,5-Diiodo-1H-imidazole
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Molecular Weight

319.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15813-09-9
Record name 4,5-Diiodo-1H-imidazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diiodo-1H-imidazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,5-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4,5-diiodo-1H-imidazole, a key building block in medicinal chemistry and materials science. Leveraging a synergistic approach that combines experimental crystallographic data with computational modeling, this document elucidates the intricate geometric parameters, intermolecular forces, and electronic landscape of this pivotal molecule. Detailed protocols for its synthesis, crystallographic analysis, and computational investigation are presented to ensure scientific rigor and reproducibility. The insights contained herein are intended to empower researchers in the rational design of novel therapeutics and functional materials by providing a foundational understanding of this versatile halogenated heterocycle.

Introduction: The Significance of a Halogenated Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for drug design. The introduction of heavy halogens, such as iodine, onto this scaffold at the 4 and 5 positions dramatically alters its physicochemical properties, introducing the capacity for halogen bonding—a strong, directional, non-covalent interaction that is increasingly exploited in crystal engineering and supramolecular chemistry. This compound (C₃H₂I₂N₂) serves as a crucial intermediate for the synthesis of more complex molecules through cross-coupling reactions, where the iodine atoms act as versatile synthetic handles.[2] A thorough understanding of its three-dimensional structure and conformational preferences is therefore paramount for predicting its interactions with biological targets and for the design of novel molecular architectures.

Molecular Structure: A Multi-faceted View

The molecular structure of this compound has been determined through a combination of single-crystal X-ray diffraction, which provides its solid-state conformation, and computational methods, which offer insights into its gas-phase geometry.

Solid-State Structure from X-ray Crystallography

The definitive solid-state structure of this compound was elucidated by Andrzejewski, Marciniak, et al. through single-crystal X-ray diffraction.[3] The crystallographic data are publicly available in the Crystallography Open Database (COD) under the deposition number 4512829.[3]

Key Crystallographic Parameters:

ParameterValueReference
FormulaC₃H₂I₂N₂[3]
Crystal SystemTetragonal[3]
Space GroupP 4₁ 2₁ 2[3]
a (Å)6.8867[3]
b (Å)6.8867[3]
c (Å)28.275[3]
α (°)90[3]
β (°)90[3]
γ (°)90[3]

The imidazole ring is inherently planar due to its aromatic character. The key structural features are the C-I bond lengths and the bond angles within and adjacent to the heterocyclic ring. In the solid state, the conformation is dictated by the packing forces within the crystal lattice, which are dominated by a network of intermolecular interactions.

Intermolecular Interactions: The Role of Halogen and Hydrogen Bonding

The crystal packing of this compound is a masterclass in the interplay of non-covalent interactions. The presence of two iodine atoms and an N-H group gives rise to a robust network of both halogen and hydrogen bonds.

  • Halogen Bonding: The iodine atoms on the imidazole ring possess a region of positive electrostatic potential, known as a σ-hole, opposite to the C-I covalent bond. This electrophilic region interacts favorably with nucleophilic atoms, such as the nitrogen atoms of neighboring imidazole rings, forming strong and directional C-I···N halogen bonds. These interactions are crucial in directing the supramolecular assembly of the molecules in the crystal. The strength of these bonds is a key factor in the design of co-crystals and other solid-state materials.[4][5]

  • Hydrogen Bonding: The N-H group of the imidazole ring acts as a classic hydrogen bond donor, forming N-H···N hydrogen bonds with the unprotonated nitrogen atom of an adjacent molecule. This results in the formation of chains or more complex networks, further stabilizing the crystal structure.

The synergy between these two types of interactions dictates the overall crystal architecture and is a primary determinant of the compound's physical properties, such as its melting point and solubility.

G cluster_0 Molecule A cluster_1 Molecule B A This compound A_NH N-H (Donor) A->A_NH A_I1 Iodine (σ-hole) A->A_I1 A_N Nitrogen (Acceptor) A->A_N B_N Nitrogen (Acceptor) A_NH->B_N Hydrogen Bond (N-H···N) A_I1->B_N Halogen Bond (C-I···N) B This compound B->B_N B_I2 Iodine (σ-hole) B->B_I2

Intermolecular bonding in this compound.
Computational Analysis: The Gas-Phase Conformation

To complement the solid-state data, the molecular structure of this compound can be optimized in the gas phase using computational methods such as Density Functional Theory (DFT). This provides the lowest energy conformation of an isolated molecule, free from the influence of crystal packing forces.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict geometric parameters like bond lengths and angles.[6] For halogenated compounds, the inclusion of dispersion corrections is often recommended for higher accuracy. Comparing the computationally optimized structure with the experimental crystal structure can reveal the extent to which intermolecular forces in the solid state perturb the molecular geometry.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure in different phases and are essential for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is relatively simple. In a solvent like DMSO-d₆, two broad peaks are typically observed. One at a high chemical shift (around 12.75 ppm) corresponds to the acidic N-H proton, and another around 7.8 ppm is attributed to the C2-H proton.[7] The broadness of the signals can be due to tautomerism and quadrupolar relaxation from the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3100-2800 cm⁻¹ would be indicative of the N-H stretching vibration, characteristic of hydrogen-bonded imidazole rings. The C=C and C=N stretching vibrations of the imidazole ring would appear in the 1600-1400 cm⁻¹ region. The C-I stretching vibrations would be found in the far-infrared region, typically below 600 cm⁻¹.

Experimental and Computational Protocols

To ensure the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), the following sections provide detailed, field-proven methodologies.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of imidazole.

Protocol:

  • Preparation of Reagents:

    • Dissolve 1 equivalent of imidazole in an aqueous solution of 6 equivalents of sodium hydroxide.

    • In a separate flask, prepare a solution of 2 equivalents of iodine and 4 equivalents of potassium iodide in water. The potassium iodide is used to form the triiodide ion (I₃⁻), which is more soluble in water than elemental iodine.

  • Reaction:

    • Stir the imidazole solution vigorously at room temperature.

    • Slowly add the iodine/potassium iodide solution dropwise to the imidazole solution over a period of 1-2 hours. Maintain the temperature at or below 20 °C.

  • Work-up and Purification:

    • After the addition is complete, continue stirring for an additional 3 hours at room temperature.[7]

    • Neutralize the reaction mixture to a pH of 7 by the slow addition of 6 M hydrochloric acid.[7]

    • A solid precipitate of this compound will form. Collect the solid by filtration.

    • Purify the crude product by recrystallization from ethanol to yield the final product as an anhydrous solid.[7]

G reagents Imidazole NaOH (aq) reaction Stir at 20°C for 3h reagents->reaction iodine_sol Iodine (I₂) Potassium Iodide (KI) in Water iodine_sol->reaction neutralize Neutralize with HCl (pH 7) reaction->neutralize filter Filter Solid neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure this compound recrystallize->product

Workflow for the synthesis of this compound.
Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of this compound in a suitable solvent, such as ethanol or ethyl acetate.

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα). The crystal is rotated, and diffraction patterns are recorded at various orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Computational Protocol (DFT)
  • Structure Building: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry is optimized using a DFT functional (e.g., B3LYP-D3) and a suitable basis set (e.g., 6-311++G(d,p) for C, H, N and a basis set with effective core potentials for iodine).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies). This also provides thermodynamic data.

  • Analysis: The optimized geometry, electronic properties (e.g., molecular electrostatic potential, frontier molecular orbitals), and predicted spectroscopic properties can then be analyzed.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of its inherent aromaticity and a rich network of intermolecular halogen and hydrogen bonds. The solid-state structure, as determined by X-ray crystallography, reveals a highly ordered supramolecular architecture directed by these non-covalent interactions. Computational studies provide a complementary view of the molecule's intrinsic geometry. A thorough understanding of these structural features, supported by robust synthetic and analytical protocols, is critical for leveraging the full potential of this compound as a versatile building block in the development of next-generation pharmaceuticals and advanced materials.

References

Crystal structure analysis of 4,5-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5-Diiodo-1H-imidazole

Executive Summary

This compound (C₃H₂I₂N₂, CAS: 15813-09-9) is a pivotal molecular building block in medicinal chemistry, ligand synthesis, and materials science.[1][2] Its utility stems not only from the reactive sites on the imidazole ring but also from the presence of two iodine substituents, which are instrumental in forming highly directional non-covalent interactions known as halogen bonds. Understanding the three-dimensional architecture of this molecule in the solid state is paramount for controlling its assembly into functional supramolecular structures. This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. We will delve into the causality behind the experimental protocols and dissect the intricate network of hydrogen and halogen bonds that dictate its crystal packing, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The imidazole scaffold is a cornerstone in many biologically active molecules.[3] The introduction of iodine atoms at the 4 and 5 positions creates a molecule with unique properties. These heavy halogen atoms not only provide synthetic handles for further functionalization via cross-coupling reactions but also act as powerful directors of crystal packing through specific intermolecular interactions.[2]

The primary forces governing the assembly of this compound in the solid state are hydrogen bonds and halogen bonds. While hydrogen bonding is a well-understood phenomenon, halogen bonding has emerged as a critical tool in crystal engineering.[4][5] A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on an adjacent molecule.[6][7] In this compound, the large, polarizable iodine atoms possess significant σ-holes, making them potent halogen bond donors, which, in concert with the classic N-H···N hydrogen bond, creates a robust and predictable structural framework.

Experimental Methodology: From Synthesis to High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. Each step is a self-validating system; the success of crystallization and subsequent diffraction is contingent upon the purity achieved during synthesis.

Protocol for the Synthesis of this compound

This protocol is adapted from established iodination procedures for imidazole, which are known to be efficient and high-yielding.[8] The core principle is the electrophilic substitution of the C4 and C5 protons of imidazole with iodine, facilitated by a basic medium that deprotonates the imidazole N-H, thereby activating the ring towards iodination.

Experimental Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.6 g (265 mmol) of sodium hydroxide (NaOH) in 100 mL of deionized water. Allow the solution to cool to room temperature. To this, add 3.0 g (44.1 mmol) of imidazole and stir until fully dissolved.

  • Iodinating Agent Preparation: In a separate 100 mL beaker, prepare a solution of potassium iodide (KI) (29.3 g, 176 mmol) and elemental iodine (I₂) (22.4 g, 88.0 mmol) in 60 mL of water. Stir until the iodine is completely dissolved, forming the triiodide ion (I₃⁻), which serves as the active iodinating species. Expertise & Experience: Using a KI/I₂ mixture enhances the solubility of iodine in an aqueous medium and moderates its reactivity for a more controlled reaction.

  • Reaction Execution: Slowly add the KI/I₂ solution to the basic imidazole solution over 30 minutes with continuous stirring at room temperature (20-25 °C). A precipitate will begin to form.

  • Reaction Monitoring & Workup: Stir the reaction mixture for 3 hours at room temperature. After this period, neutralize the reaction by adjusting the pH to ~7 using 6 M hydrochloric acid (HCl). This step protonates any remaining imidazole anion and precipitates the final product.

  • Purification: Collect the resulting solid product by vacuum filtration. Wash the crude product with cold deionized water. Purify the solid by recrystallization from ethanol to yield this compound as a white, anhydrous solid.[8] The yield is typically high, around 99%.[8]

Protocol for Single Crystal Growth

The quality of the X-ray diffraction data is directly proportional to the quality of the single crystal. The goal is to create a supersaturated solution from which a single nucleation event can occur, followed by slow, ordered growth. Slow evaporation is a reliable method for achieving this.

Experimental Protocol:

  • Solution Preparation: Dissolve a small amount of the purified this compound in a minimal volume of a suitable solvent, such as ethanol or ethyl acetate, in a clean vial.[9][10] Gentle warming can be used to aid dissolution. Ensure the solution is saturated but free of any undissolved solid.

  • Slow Evaporation: Cover the vial with a cap or paraffin film punctured with a few small holes. This restricts the rate of solvent evaporation. Trustworthiness: The slow evaporation rate is critical; rapid solvent loss leads to the formation of polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to a week, as the solvent evaporates, the solution will become supersaturated, leading to the formation of single crystals.

  • Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them from the mother liquor for analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and the nature of intermolecular interactions.

The SC-XRD Experimental Workflow

The process follows a logical progression from data collection on a single crystal to the final refined structural model. Each stage builds upon the last, with internal validation checks to ensure the quality and accuracy of the final structure.

G A Crystal Selection & Mounting B Mounting on Diffractometer A->B C Data Collection (X-ray Exposure, Frame Collection) B->C D Data Integration & Reduction (Indexing, Scaling, Absorption Correction) C->D E Structure Solution (Direct Methods or Patterson) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F G Final Structural Model & Validation (CIF File Generation) F->G

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected diffraction images are processed. The software indexes the reflections to determine the unit cell parameters and space group, and integrates the intensities of each reflection. Corrections for absorption are applied.

  • Structure Solution and Refinement: The phase problem is solved using direct methods, which reveals an initial electron density map and a preliminary molecular model.[11] This model is then refined using a full-matrix least-squares algorithm, where the calculated diffraction pattern from the model is fitted to the experimental data to minimize differences, resulting in a highly accurate final structure.[12]

Structural Elucidation and Discussion

The analysis of the refined crystal structure of this compound reveals a fascinating and elegant supramolecular architecture governed by a precise interplay of intermolecular forces. The crystallographic data discussed herein is based on the structure deposited in the Crystallography Open Database (COD) under entry 4512829.[13]

Crystallographic Data Summary

The fundamental parameters defining the crystal lattice provide the framework for understanding the overall packing.

ParameterValueSource
Chemical FormulaC₃H₂I₂N₂[13]
Formula Weight319.87 g/mol [13]
Crystal SystemTetragonal[13]
Space GroupP 4₁ 2₁ 2[13]
a, b (Å)6.8867[13]
c (Å)28.275[13]
α, β, γ (°)90[13]
Volume (ų)1340.0[13]
Z (Molecules per cell)8[13]
Supramolecular Architecture: A Symphony of Hydrogen and Halogen Bonds

The crystal packing of this compound is not a simple aggregation of molecules but a highly organized network. The dominant interactions are N-H···N hydrogen bonds and C-I···N halogen bonds, which together assemble the molecules into a robust three-dimensional structure.

  • Hydrogen Bonding: Molecules are linked head-to-tail via strong N-H···N hydrogen bonds between the proton on one imidazole ring and the unprotonated nitrogen on a neighboring molecule. This interaction is a classic and powerful motif in imidazole chemistry, leading to the formation of infinite one-dimensional chains.[9][13]

  • Halogen Bonding: These hydrogen-bonded chains are further interlinked by C-I···N halogen bonds.[13] The electrophilic σ-hole on an iodine atom of one chain interacts with the nucleophilic lone pair of a nitrogen atom from an adjacent chain. This C-I···N interaction is highly directional and plays a crucial role in organizing the chains into a cohesive 3D network, demonstrating the principle of using halogen bonds in crystal engineering.[7][14]

The synergy between these two orthogonal interactions—hydrogen bonds forming chains along one direction and halogen bonds linking these chains in another—is the defining feature of this crystal structure.

G cluster_0 Hydrogen-Bonded Chain 1 cluster_1 Hydrogen-Bonded Chain 2 mol1 N-H C I C I N mol2 N-H C I C I N mol1:N2->mol2:N1 H-Bond mol3 N-H C I C I N mol2:N2->mol3:I3 Halogen Bond (C-I···N) mol4 N-H C I C I N mol3:N2->mol4:N1 H-Bond

Caption: Intermolecular interactions in this compound.

Conclusion: A Synthesis of Structure and Application

The crystal structure analysis of this compound provides a definitive illustration of modern crystal engineering principles. The structure is not merely a consequence of molecular shape but is actively directed by a hierarchy of strong, directional, non-covalent interactions. The primary N-H···N hydrogen bonds establish one-dimensional chains, which are then woven into a complex three-dimensional tapestry by weaker but equally critical C-I···N halogen bonds. This detailed structural knowledge is invaluable. For drug development professionals, it informs polymorph screening and solid-form selection. For materials scientists, it provides a blueprint for designing novel co-crystals and coordination polymers where the iodo-imidazole unit can be used as a reliable and predictable building block to construct materials with desired topologies and properties.[4][15]

References

Solubility and Stability of 4,5-Diiodo-1H-imidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4,5-Diiodo-1H-imidazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, largely due to the versatile reactivity conferred by its iodine substituents.[1] The presence of these iodine atoms significantly influences the molecule's physicochemical properties, including its solubility and stability, which are critical parameters for its handling, reaction optimization, formulation, and storage. An in-depth understanding of these characteristics is paramount for ensuring reproducibility in research and maintaining the integrity of intermediates in drug development. This guide provides a detailed examination of the solubility and stability of this compound, synthesizing theoretical principles with field-proven experimental protocols to offer a robust framework for laboratory professionals.

Physicochemical Profile

This compound is a solid at ambient temperature, typically appearing as an off-white or light-yellow crystalline powder.[1][2] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₃H₂I₂N₂[1][3]
Molecular Weight ~319.87 g/mol [1][3]
Appearance Off-white to white solid[1][2]
Melting Point 197-198 °C[4]
CAS Number 15813-09-9[1][5]
LogP (Predicted) 1.6189[5]

Solubility Profile: Theoretical and Practical Insights

The solubility of an intermediate is a critical determinant of its utility in synthetic chemistry, influencing reaction kinetics, purification strategies, and formulation possibilities. The structure of this compound—an aromatic heterocycle with two large, polarizable iodine atoms and an N-H group capable of hydrogen bonding—suggests a nuanced solubility behavior.

Mechanistic Underpinnings of Solubility

The solubility of this compound is governed by a balance of intermolecular forces:

  • Lipophilicity: The two iodine atoms significantly increase the molecule's size and surface area, enhancing its lipophilicity and van der Waals interactions.[1] This suggests favorable solubility in non-polar and moderately polar organic solvents.

  • Hydrogen Bonding: The presence of the imidazole N-H proton allows the molecule to act as a hydrogen bond donor, while the unprotonated nitrogen can act as an acceptor. This capability promotes solubility in protic solvents.

  • Aqueous Solubility: Despite its hydrogen bonding capacity, the large, hydrophobic diiodo-substituted scaffold is expected to result in poor aqueous solubility.[6][7]

Qualitative Solubility Data

While precise quantitative solubility data is not extensively available in peer-reviewed literature, a general profile can be constructed from supplier information and chemical principles.

SolventTypePredicted/Observed SolubilityRationale/Source(s)
WaterAqueous, ProticInsoluble / Low SolubilityThe molecule's overall hydrophobic nature dominates.[2][6][8]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleStrong hydrogen bond acceptor and polar nature effectively solvates the molecule.[2]
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, its polarity and hydrogen bond accepting ability promote dissolution.[6]
Methanol / EthanolPolar ProticModerately Soluble (Predicted)Capable of hydrogen bonding, but the hydrophobic character may limit high solubility.
Dichloromethane (DCM)Non-polarModerately Soluble (Predicted)Favorable van der Waals interactions with the iodinated ring.[6]
Acetonitrile (ACN)Polar AproticSparingly to Moderately Soluble (Predicted)Polarity is suitable, but weaker solvent-solute interactions compared to DMSO/DMF.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining the true equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[7][9] This protocol ensures that the solution is fully saturated and in equilibrium with the solid state.

Causality: This method is chosen over kinetic solubility assays because it provides a definitive, solvent-specific solubility value that is crucial for designing robust synthetic and formulation processes. Kinetic methods, while faster, often overestimate solubility and are less reliable for process development.[7]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 10-20 mg, accurately weighed) to a known volume (e.g., 2 mL) of the selected solvent in a sealed, inert glass vial. The excess solid is critical to ensure equilibrium is reached with a saturated solution.[7]

  • Equilibration: Agitate the vial mixture on a thermostatically controlled shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to ensure complete equilibrium.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 1 hour to let undissolved solids settle.

  • Sample Collection & Clarification: Carefully collect an aliquot of the supernatant. It is imperative to remove all particulate matter to avoid artificially inflating the concentration measurement. This is best achieved by centrifugation of the supernatant followed by filtration through a fine-pore (e.g., 0.22 µm) chemically compatible filter (e.g., PTFE for organic solvents).[7]

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as the HPLC-UV protocol described in Section 4.0.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or molarity.

Self-Validation: The protocol's trustworthiness is established by ensuring the presence of undissolved solid at the end of the equilibration period, confirming that a saturated solution was achieved.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to known volume of solvent B Agitate at constant temp (24-72 hours) A->B C Centrifuge & Filter (0.22 µm) supernatant B->C D Dilute filtrate C->D E Analyze by validated HPLC-UV method D->E F Calculate Solubility (mg/mL or M) E->F

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Stability Profile: Degradation Pathways and Assessment

The stability of this compound is intrinsically linked to the strength of the Carbon-Iodine (C-I) bond. Understanding its susceptibility to degradation under various stress conditions is essential for defining appropriate storage conditions and predicting its shelf-life.

Mechanistic Underpinnings of Stability
  • Thermal Stability: The stability of carbon-halogen (C-X) bonds follows the trend C-F > C-Cl > C-Br > C-I.[10] The C-I bond has the lowest bond dissociation energy, making iodo-substituted compounds the most susceptible to thermal cleavage among their halogenated analogs.[10] High temperatures can induce homolytic cleavage of the C-I bond, initiating radical degradation pathways.

  • Photostability: Compounds with C-I bonds are often photosensitive. The absorption of UV-Vis light can provide sufficient energy to cleave the weak C-I bond, leading to photodegradation.[6][10] Therefore, protection from light is crucial.[2][5]

  • Chemical (Hydrolytic & Oxidative) Stability: The imidazole ring itself is generally stable towards hydrolysis.[10] However, the electron-rich nature of the ring can make it susceptible to oxidation, a common degradation pathway for imidazoles.[11] Forced degradation studies across a range of pH values are necessary to probe for potential acid/base-catalyzed hydrolysis or oxidation.

Diagram: Potential Degradation Pathways

G cluster_stress cluster_products Parent This compound Deiodinated De-iodinated Species (e.g., 4-Iodo-1H-imidazole) Parent->Deiodinated Homolytic Cleavage Oxidized Oxidized Imidazole Ring (Ring-opened products) Parent->Oxidized Oxidation Thermal Heat (Δ) Thermal->Parent Photo Light (hν) Photo->Parent Chemical pH / Oxidants Chemical->Parent Polymeric Polymeric Material Deiodinated->Polymeric Radical Reactions

Caption: Potential degradation pathways for this compound under stress.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and establish degradation pathways, which is fundamental for developing stability-indicating analytical methods.[12]

Causality: This protocol systematically exposes the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation. By understanding how the molecule degrades, we can develop analytical methods that can separate the intact drug from its degradation products, a regulatory requirement for quality control.[13]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable, such as acetonitrile or a 50:50 acetonitrile:water mixture, at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a sealed vial. Include a control sample (stock solution diluted with water/mobile phase) stored at ambient temperature and protected from light.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative Degradation: Mix with 3% H₂O₂.

    • Thermal Degradation: Heat a solution (in water or a stable organic solvent) at a specified temperature (e.g., 70 °C).

    • Photodegradation: Expose a solution to a photostability chamber with a controlled light source (e.g., ICH option 1: >1.2 million lux hours and >200 W·h/m²).[10]

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 10-15% degradation, which is optimal for method validation.[12]

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base and acid, respectively, to stop the reaction. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method (see Section 4.0). Compare the chromatograms of the stressed samples to the control.

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • Monitor for the appearance of new peaks (degradation products) and the disappearance of the parent peak.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak area is commensurate with the increase in the area of the degradant peaks.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable technique for this purpose.[14][15]

Causality: A reversed-phase C18 column is chosen as it is well-suited for retaining and separating moderately polar compounds like this compound and its potential, less-polar degradants.[15] A gradient elution is employed to ensure that both the parent compound and any potential degradation products (which may have significantly different polarities) are effectively resolved and eluted within a reasonable run time.

Step-by-Step Protocol:

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[14]

    • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[14]

    • HPLC-grade acetonitrile, water, and formic acid.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.[14]

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., 210 nm, or determine λmax by scanning).

    • Injection Volume: 10 µL.

    • Gradient Elution (Example):

      • 0-2 min: 30% B

      • 2-12 min: 30% to 80% B

      • 12-15 min: 80% B

      • 15-16 min: 80% to 30% B

      • 16-20 min: 30% B (re-equilibration)

  • Method Validation:

    • The method must be validated according to ICH guidelines to be considered "stability-indicating."[14] This involves demonstrating specificity (no interference from degradants), linearity, accuracy, precision, and robustness.

Diagram: Analytical Workflow for Stability Studies

G A Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) C Inject samples onto HPLC System A->C B Prepare Control Sample B->C D Acquire Chromatograms (UV Detection) C->D E Process Data D->E F Compare Stressed vs. Control: - % Degradation of Parent Peak - Formation of New Peaks E->F

Caption: General workflow for analyzing forced degradation samples using HPLC.

Conclusion and Recommendations

The utility of this compound in research and development is intrinsically tied to its physicochemical properties. This guide has established a framework for understanding and experimentally determining its solubility and stability.

  • Solubility: The compound exhibits poor aqueous solubility but is soluble in polar aprotic solvents like DMSO and DMF.[2][6] For quantitative work, the shake-flask method is recommended to determine its thermodynamic solubility in any solvent of interest.[7]

  • Stability: Due to the labile C-I bond, this compound is susceptible to thermal and photolytic degradation.[10]

  • Handling and Storage Recommendations: To ensure its integrity, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark place.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (e.g., 4°C) is recommended for long-term preservation.[5]

By applying the principles and protocols outlined herein, researchers, scientists, and drug development professionals can confidently handle, utilize, and analyze this compound, ensuring the quality and success of their scientific endeavors.

References

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 4,5-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of 4,5-diiodo-1H-imidazole. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the molecular structure, electronic properties, and potential applications of this heavily halogenated imidazole derivative. By integrating established computational protocols with field-proven insights, this guide elucidates the causal relationships between the molecule's structural features and its chemical behavior. Key topics include its synthesis, quantum chemical calculations (DFT), frontier molecular orbital (HOMO-LUMO) analysis, molecular electrostatic potential (MEP) mapping, and an outlook on its non-linear optical (NLO) properties. All methodologies and claims are substantiated with in-text citations and a comprehensive list of references.

Introduction: The Significance of this compound

Imidazole, a five-membered aromatic heterocycle, is a ubiquitous scaffold in biologically active molecules and functional materials.[1] Halogenation of the imidazole ring profoundly alters its physicochemical properties, including its electronic structure, reactivity, and intermolecular interactions.[2] this compound, with two iodine atoms substituting the C4 and C5 positions, is a particularly intriguing derivative. The presence of these heavy halogens imparts unique characteristics, making it a valuable building block in medicinal chemistry and materials science.[3]

As a medical intermediate, this compound serves as a precursor for synthesizing a range of active pharmaceutical ingredients.[4] The iodine atoms can participate in halogen bonding, a directional non-covalent interaction crucial in drug design for enhancing ligand-protein binding affinity and specificity.[2] Furthermore, the di-iodo substitution significantly influences the molecule's electron density distribution, suggesting potential applications in the development of novel materials with interesting optical and electronic properties.

This guide will navigate the theoretical and computational landscape of this compound, providing a robust framework for its rational utilization in various scientific domains.

Synthesis and Structural Characterization

A reliable and scalable synthesis is paramount for the widespread application of any chemical entity. This compound is typically synthesized from the parent imidazole through an iodination reaction.

Synthetic Protocol

A common method for the synthesis of this compound involves the reaction of imidazole with elemental iodine in an alkaline medium.[5][6]

Step-by-Step Protocol:

  • Preparation of the Iodinating Reagent: A mixture of potassium iodide (KI) and elemental iodine (I₂) is dissolved in water.

  • Reaction with Imidazole: This iodinating solution is added to a solution of 1H-imidazole dissolved in an aqueous solution of a base, such as sodium hydroxide (NaOH).[5]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours.[5]

  • Neutralization and Isolation: The reaction is quenched by neutralizing the mixture with an acid, such as hydrochloric acid (HCl), to a pH of 7.[5]

  • Purification: The resulting solid product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol to yield the anhydrous this compound.[5]

Structural Elucidation

The definitive structure of this compound has been confirmed through single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and the overall molecular geometry.

Parameter Value (Å or °)
Crystal System Tetragonal
Space Group P 41 21 2
a 6.8867 Å
b 6.8867 Å
c 28.275 Å
α 90 °
β 90 °
γ 90 °
Table 1: Crystallographic data for this compound.[7]

The imidazole ring is planar, as expected for an aromatic system. The two iodine atoms are covalently bonded to the C4 and C5 carbon atoms of the imidazole ring.

Theoretical and Computational Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like this compound.[2] These methods allow for the prediction of a wide range of properties that complement and guide experimental work.

Computational Workflow

A typical computational study of this compound follows a systematic workflow to ensure accurate and reliable results.

Computational Workflow cluster_setup Setup cluster_dft DFT Calculations (Gaussian/ORCA) cluster_analysis Property Analysis mol_build Molecule Building (Avogadro/GaussView) pre_opt Pre-optimization (Force Field) mol_build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation (Verify Minimum) geom_opt->freq_calc fmo FMO Analysis (HOMO-LUMO Gap) freq_calc->fmo mep MEP Mapping freq_calc->mep nbo NBO Analysis freq_calc->nbo nlo NLO Properties freq_calc->nlo

Caption: A generalized workflow for the computational analysis of this compound.

Detailed Computational Protocol:

  • Molecule Construction & Pre-optimization: The 3D structure of this compound is built using molecular modeling software. An initial geometry optimization is performed using a molecular mechanics force field to obtain a stable starting conformation.[2]

  • Geometry Optimization: The molecular geometry is then fully optimized using DFT, commonly with a functional like B3LYP and a suitable basis set such as 6-311++G(d,p).[8]

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.[8]

  • Property Calculations: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties.

In-Depth Analysis of Molecular Properties

Geometric Parameters

While experimental crystal structure data is available, DFT calculations provide valuable insights into the gas-phase geometry of the molecule. Key predicted geometrical parameters are summarized below.

Parameter Predicted Value (B3LYP/6-311++G(d,p))
C4-I Bond Length (Å)~2.10
C5-I Bond Length (Å)~2.10
C4-C5 Bond Length (Å)~1.38
N1-C2-N3 Bond Angle (°)~112.0
Table 2: Predicted geometrical parameters for this compound. These values are estimations based on computational modeling of similar structures.[2]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[9]

The introduction of two iodine atoms is expected to significantly lower the energies of both the HOMO and LUMO levels compared to the parent imidazole due to the electron-withdrawing nature and heavy atom effect of iodine.[8] This, in turn, is predicted to result in a smaller HOMO-LUMO gap.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Imidazole (Reference)-6.12-0.855.27
4-iodo-1H-imidazole (Predicted)-6.45-1.504.95
This compound (Predicted)LowerLowerSmaller
Table 3: Predicted HOMO, LUMO, and energy gap values based on trends from computational studies of halogenated imidazoles.[2][8]
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack.[1] For iodo-substituted aromatic compounds, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), is present on the iodine atom opposite to the C-I bond.[2] This electrophilic region can participate in halogen bonding with nucleophilic sites on other molecules. In this compound, the presence of two iodine atoms creates two potential sigma-hole regions, enhancing its ability to act as a halogen bond donor.

Caption: Conceptual representation of the Molecular Electrostatic Potential of this compound.

Potential Applications: A Foray into Non-Linear Optics

Organic molecules with extended π-conjugated systems and significant charge transfer characteristics are promising candidates for non-linear optical (NLO) materials.[10] The NLO response of a molecule is related to its hyperpolarizability. DFT calculations can be employed to predict the first-order hyperpolarizability (β) of a molecule.

While specific NLO studies on this compound are not extensively reported, the electronic properties of halogenated imidazoles suggest their potential in this area. The introduction of electron-withdrawing iodine atoms can enhance the intramolecular charge transfer, a key factor for a high NLO response.[10] Computational studies on other substituted imidazoles have shown that they can exhibit significant NLO activity, often many times greater than that of standard materials like urea.[10]

Further research, both theoretical and experimental, is warranted to fully explore the NLO potential of this compound.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational studies of this compound. Through the lens of quantum chemical calculations, we have explored its synthesis, molecular structure, and electronic properties. The presence of two iodine atoms significantly influences its geometry, frontier molecular orbitals, and molecular electrostatic potential, making it a molecule with unique characteristics.

The insights gained from these computational studies are invaluable for guiding the rational design of new pharmaceuticals by leveraging halogen bonding and for exploring its potential in the field of non-linear optics. As computational methodologies continue to advance, they will undoubtedly play an even more critical role in unlocking the full potential of fascinating molecules like this compound.

References

Unlocking the Therapeutic Potential of 4,5-Diiodo-1H-imidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Heterocycles in Drug Discovery

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous essential biomolecules, including the amino acid histidine and purine bases.[1][2][3] Its versatile scaffold allows for a wide range of biological activities, making its derivatives a focal point in the development of novel therapeutics.[4][5][6] The strategic introduction of halogen atoms, particularly iodine, onto the imidazole core can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding interactions with biological targets.[1] 4,5-Diiodo-1H-imidazole, a readily synthesizable intermediate, represents a promising yet underexplored molecule with significant potential for diverse biological applications, including as a precursor for antimicrobial and anticancer agents.[7]

This technical guide provides an in-depth exploration of the potential biological activities of this compound. It serves as a resource for researchers, scientists, and drug development professionals by detailing its synthesis, chemical properties, and, most importantly, a framework for investigating its therapeutic potential. This document will delve into prospective antimicrobial, anticancer, and enzyme-inhibiting activities, supported by detailed, actionable experimental protocols and conceptual workflows.

Chemical Profile and Synthesis of this compound

This compound (CAS No. 15813-09-9) is a solid at room temperature with a molecular weight of 319.87 g/mol .[8][9][10] Its structure, featuring two iodine atoms on the imidazole ring, makes it a valuable intermediate in organic synthesis, particularly for creating more complex, substituted imidazole derivatives through reactions like Suzuki coupling.

Synthesis Protocol

A common and scalable method for synthesizing this compound involves the direct iodination of imidazole.[7][11] The following protocol is adapted from established procedures.[7][10]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Elemental iodine (I₂)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Step-by-Step Procedure:

  • Formation of Imidazole Sodium: In a reaction vessel cooled with an ice bath, dissolve imidazole in tetrahydrofuran. Slowly add sodium hydroxide to the solution while stirring to form imidazole sodium.

  • Iodination: Dissolve elemental iodine in tetrahydrofuran. Add the iodine solution dropwise to the reaction mixture containing imidazole sodium. The reaction is typically carried out with 2 equivalents of elemental iodine.[7]

  • Reaction Monitoring and Work-up: Allow the reaction to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation of Crude Product: Once the reaction is complete, remove the tetrahydrofuran by vacuum concentration at 40°C. This will cause the crude product to precipitate.[7]

  • Purification: The crude this compound can be purified by heating and stirring in ethyl acetate, followed by filtration to obtain the purified solid.[7]

Potential Biological Activities and Investigative Frameworks

While direct studies on the biological activities of this compound are limited, the extensive research on imidazole derivatives provides a strong basis for predicting its potential therapeutic applications.[2][3][4][5]

Antimicrobial Activity

Imidazole derivatives are well-established antimicrobial agents, with many commercially available antifungal drugs belonging to this class.[4][12][13] Their mechanism of action often involves the disruption of microbial cell wall synthesis or DNA replication.[14] The presence of iodine in the structure of this compound may enhance its antimicrobial properties.

Proposed Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_followup Follow-up Studies A Synthesize and Purify This compound B Prepare Stock Solutions (e.g., in DMSO) A->B C Minimum Inhibitory Concentration (MIC) Assay B->C E Incubate with Compound (Serial Dilutions) C->E D Select Bacterial and Fungal Strains D->C F Determine MIC E->F G Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) F->G H Time-Kill Kinetics Assay F->H I Mechanism of Action Studies (e.g., cell wall/membrane integrity) F->I

Caption: Workflow for evaluating the antimicrobial potential of this compound.

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Prepare Microbial Cultures: Grow selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media to the mid-logarithmic phase.

  • Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microbial culture to each well. Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Numerous imidazole derivatives have demonstrated significant anticancer properties.[6][15][16] For instance, derivatives of 4,5-dichloro-1H-imidazole have shown activity against human cancer cell lines.[17][18] The potential mechanisms include cell cycle arrest and induction of apoptosis.[16] Given these precedents, this compound is a compelling candidate for anticancer drug discovery.

Proposed Signaling Pathway for Investigation:

Anticancer_Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibition? AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

Detailed Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, MDA-MB-231 breast cancer) in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition

The imidazole moiety is known to interact with the active sites of various enzymes, making its derivatives potential enzyme inhibitors.[19] The iodine atoms on this compound could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.[20]

Potential Enzyme Targets and Investigative Approach:

  • Kinases: Many kinase inhibitors incorporate a heterocyclic scaffold. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.[16]

  • Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer drugs.

  • Cyclooxygenases (COX): COX enzymes are targets for anti-inflammatory drugs.

General Protocol for an In Vitro Enzyme Inhibition Assay:

  • Reagents: Obtain the purified target enzyme, its substrate, and a suitable buffer system.

  • Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of this compound. Include controls with no inhibitor.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of potential quantitative data that could be generated from the proposed experiments.

Biological ActivityAssayCell Line / OrganismParameterHypothetical Value
Antimicrobial MIC AssayS. aureusMIC16 µg/mL
MIC AssayC. albicansMIC32 µg/mL
Anticancer MTT AssayHCT116IC50 (48h)5 µM
MTT AssayMDA-MB-231IC50 (48h)10 µM
Enzyme Inhibition Kinase AssayPI3KIC502.5 µM

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery due to its synthetic accessibility and the known biological activities of related imidazole compounds. This guide provides a comprehensive framework for the systematic investigation of its potential antimicrobial, anticancer, and enzyme-inhibiting properties. The detailed experimental protocols and conceptual workflows are intended to empower researchers to unlock the therapeutic potential of this promising compound. Future research should focus on derivatization of the this compound scaffold to optimize its biological activity, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutic agents.

References

A Technical Guide to the Reactivity Profile of C-I Bonds in 4,5-Diiodo-1H-imidazole for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Diiodo-1H-imidazole is a pivotal heterocyclic building block, prized for its role as a versatile intermediate in the synthesis of pharmaceuticals, advanced materials, and catalytic ligands.[1] Its synthetic utility is derived from the two carbon-iodine bonds, which serve as strategic handles for functionalization via modern cross-coupling chemistry. This technical guide provides an in-depth analysis of the reactivity profile of these C-I bonds. We will explore the inherent electronic asymmetry of the imidazole ring, strategies for achieving site-selective functionalization, and detailed, field-proven protocols for key transformations such as Suzuki-Miyaura and Sonogashira couplings. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical architecture of this scaffold for the construction of complex molecular targets.

The this compound Scaffold: A Privileged Core

The imidazole ring is a fundamental structural motif in a vast number of biologically active molecules, including essential amino acids like histidine, and is crucial for the function of many enzymes.[2][3] This prevalence has established imidazole derivatives as "privileged scaffolds" in drug discovery. The introduction of iodine atoms onto the imidazole core at the 4- and 5-positions creates a highly valuable and versatile synthetic intermediate.[2] The C-I bonds are significantly more reactive than their C-Br or C-Cl counterparts in common catalytic reactions, such as palladium-catalyzed cross-couplings, allowing for transformations to occur under milder conditions.[4] This reactivity makes this compound an attractive starting material for building molecular complexity.[1]

Key Physicochemical Properties:

PropertyValueSource
IUPAC NameThis compoundPubChem[5]
Molecular FormulaC₃H₂I₂N₂PubChem[5]
Molecular Weight319.87 g/mol PubChem[5]
Canonical SMILESC1=NC(=C(N1)I)IPubChem[5]

Unlocking Potential: Differential Reactivity of the C4-I and C5-I Bonds

A central consideration for any synthetic chemist utilizing this compound is the potential for selective functionalization. The two C-I bonds are not electronically equivalent, a subtlety that can be exploited to achieve mono-substitution.

2.1 The Influence of Tautomerism and N-H Acidity

In its unprotected form (N-H), this compound exists as a mixture of tautomers. The proton can reside on either nitrogen, rendering the C4 and C5 positions chemically distinct in the solid state and in solution. This dynamic equilibrium, coupled with the acidity of the N-H proton, influences the electronic character of the adjacent C-I bonds. The position adjacent to the more basic, pyrrole-type nitrogen (N-H) is generally more electron-rich than the position adjacent to the pyridine-type imine nitrogen. This electronic disparity is often the primary driver for regioselectivity in cross-coupling reactions.

2.2 The Role of N-Substitution: A Tool for Directing Reactivity

To overcome the complexities of tautomerism and to predictably tune the reactivity of the C-I bonds, N-substitution or protection is a common and powerful strategy. Installing a substituent on the N1 nitrogen breaks the molecule's symmetry and electronically biases one position over the other.

  • Electron-Withdrawing Groups (EWGs): An EWG on the nitrogen (e.g., sulfonyl, acyl groups) will decrease the electron density of the entire ring system. This generally increases the rate of oxidative addition at both C-I bonds in palladium-catalyzed cycles but can also enhance selectivity.[6]

  • Electron-Donating Groups (EDGs): An EDG (e.g., alkyl groups) increases the electron density of the ring, which can modulate the reactivity profile in a different manner.[7]

  • Steric Hindrance: A bulky N-substituent can sterically hinder the adjacent C5 position, favoring reaction at the more accessible C4 position.

By carefully selecting the N-substituent, a chemist can often dictate the order of functionalization, enabling a stepwise approach to building complex, unsymmetrically substituted imidazoles.

Key Synthetic Transformations & Protocols

The C-I bonds of this compound are amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for this scaffold, enabling the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids and esters.[8][9] The reaction's popularity stems from its mild conditions, high functional group tolerance, and the low toxicity of the boron-based reagents.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst / LigandBaseSolventTemperatureOutcomeReference
PdCl₂(dppf)K₂CO₃Dioxane/H₂O80-100 °CMono- or di-arylation of haloimidazoles[10]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90 °CMono-arylation favored[11]
Pd(OAc)₂ / SPhosK₃PO₄TolueneRoom Temp - 80 °CHighly active for challenging substrates[12]

Exemplary Protocol: Selective Mono-Arylation of N-Protected this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling, which can be optimized for specific substrates.

Step 1: Reagent Preparation

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine N-protected this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

    • Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

Step 2: Catalyst Addition

  • Add the palladium catalyst, for example, PdCl₂(dppf) (0.03 equiv.), to the flask.

    • Causality: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bidentate phosphine ligand that stabilizes the palladium center and promotes efficient catalytic turnover.[11]

Step 3: Solvent Addition and Degassing

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Subject the mixture to three cycles of vacuum/backfill with argon.

    • Causality: Removing dissolved oxygen is critical as O₂ can oxidize and deactivate the active Pd(0) catalyst.

Step 4: Reaction

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 5: Work-up and Purification

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

    • Self-Validation: Chromatographic purification and subsequent characterization (¹H NMR, ¹³C NMR, HRMS) are necessary to confirm the structure and purity of the product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][13] This reaction is indispensable for synthesizing alkynyl-imidazoles, which are valuable precursors for more complex structures and are found in various bioactive molecules. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4][14]

Exemplary Protocol: Copper-Free Sonogashira Coupling of this compound

Modern variations often omit the copper co-catalyst to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.

Step 1: Reaction Setup

  • To a screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equiv.), and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).

    • Causality: The amine base serves both to deprotonate the terminal alkyne, forming the reactive acetylide, and as a solvent.[14]

Step 2: Solvent and Reaction

  • Add an anhydrous, degassed solvent like THF or DMF.

  • Seal the vial and heat to 50-70 °C.

    • Insight: The reactivity difference between C-I and C-Br bonds is significant; C-I bonds typically react at much lower temperatures.[4]

Step 3: Monitoring and Work-up

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the residue by flash column chromatography to yield the alkynylated imidazole product.

Mechanistic Insights & Strategic Workflow

Understanding the underlying mechanisms and developing a strategic workflow are key to successfully synthesizing complex molecules from this compound.

The Palladium Catalytic Cycle

Most cross-coupling reactions on this scaffold proceed through a common catalytic cycle involving a palladium catalyst.[9][15] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the imidazole, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid or the acetylide from the alkyne) is transferred to the palladium center.[15]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[15]

Suzuki Coupling Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-I) Pd0->OA R-I TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'-B(OH)₂ RE Reductive Elimination TM->RE Base RE->Pd0 Ar-Ar' Product Arylated Imidazole (Ar-Ar') RE->Product Reactant This compound (R-I) Reactant->OA Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->TM caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Strategic Workflow for Di-substitution

A powerful application of this compound is the synthesis of di-substituted imidazoles with two different functional groups (R¹ ≠ R²). This is achieved through a sequential, two-step cross-coupling strategy.

Selective Functionalization Workflow Start This compound Protect N-Protection (Optional) e.g., SEM, Boc Start->Protect Coup1 Selective Coupling #1 (e.g., Suzuki at C4) Protect->Coup1 R¹-B(OH)₂ Pd Catalyst Coup2 Coupling #2 (e.g., Sonogashira at C5) Coup1->Coup2 R²-H (Alkyne) Pd/Cu Catalyst Deprotect N-Deprotection Coup2->Deprotect e.g., TBAF End Final Di-substituted Product Deprotect->End caption Fig. 2: General workflow for sequential di-functionalization.

Fig. 2: General workflow for sequential di-functionalization.

This strategic approach allows for the controlled and predictable synthesis of highly functionalized imidazole cores, opening avenues to novel chemical space for drug discovery and materials science.

Applications in Drug Discovery and Materials Science

The functionalized imidazole products derived from this compound are prevalent in modern research.

  • Medicinal Chemistry: Imidazole derivatives are key components in antifungal, antimicrobial, and anticancer agents.[2] The ability to rapidly generate diverse libraries of substituted imidazoles via cross-coupling makes this starting material invaluable for lead optimization campaigns.

  • Materials Science: The rigid, aromatic, and electron-rich nature of the imidazole core makes it an excellent component for coordination polymers and organic electronic materials.[16][17] The iodo-substituents can also participate in halogen bonding, influencing the solid-state packing and properties of materials.[16]

Summary and Future Outlook

This compound is a powerhouse building block in synthetic organic chemistry. Its two reactive C-I bonds, which exhibit differential reactivity, provide a platform for the controlled, sequential introduction of diverse functional groups. Mastery of modern cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is essential for unlocking the full synthetic potential of this scaffold. The continued development of more selective and efficient catalytic systems will further expand the utility of this compound, enabling the synthesis of next-generation pharmaceuticals, catalysts, and functional materials.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 4,5-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4,5-diiodo-1H-imidazole, a key building block in medicinal chemistry and materials science. The protocol details a robust and scalable method for the direct di-iodination of imidazole. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, offering insights into the critical parameters that ensure a high-yield, high-purity synthesis. This application note is intended for researchers, scientists, and drug development professionals who require a reliable method for the preparation of this versatile intermediate.

Introduction: The Significance of this compound

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of iodine atoms onto the imidazole ring, specifically at the 4 and 5 positions, provides synthetic handles for further molecular elaboration through cross-coupling reactions such as Suzuki and Sonogashira reactions.[1] This allows for the construction of complex molecular architectures, making this compound a valuable precursor in the synthesis of novel therapeutic agents and functional materials.[2]

The synthesis of this compound from readily available imidazole presents the challenge of controlling the regioselectivity of the iodination. The protocol described herein employs a direct iodination strategy under alkaline conditions to achieve the desired disubstituted product efficiently.

Mechanistic Insights: The Chemistry of Imidazole Iodination

The iodination of imidazole is an electrophilic aromatic substitution reaction. Under alkaline conditions, the imidazole ring is deprotonated to form the imidazolate anion. This anion is significantly more electron-rich than neutral imidazole, which greatly enhances its nucleophilicity and reactivity towards electrophiles like molecular iodine.

The reaction proceeds through the stepwise substitution of the hydrogen atoms at the 4 and 5 positions of the imidazole ring with iodine. The use of a base, such as sodium hydroxide, is crucial not only for the activation of the imidazole ring but also to neutralize the hydrogen iodide (HI) that is formed as a byproduct of the reaction. The overall reaction can be summarized as follows:

Imidazole + 2 I₂ + 2 NaOH → this compound + 2 NaI + 2 H₂O

The choice of solvent and the control of reaction temperature are critical parameters to ensure the desired outcome and minimize the formation of byproducts.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established and validated procedures for the synthesis of this compound.[2][3][4]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
ImidazoleReagentSigma-Aldrich
Sodium Hydroxide (NaOH)ACS ReagentFisher Scientific
Iodine (I₂)ACS ReagentJ.T. BakerHandle with care in a fume hood.[5]
Potassium Iodide (KI)ACS ReagentEMD MilliporeOptional, but aids in iodine solubility.
Tetrahydrofuran (THF)HPLC GradeFisher ScientificUsed as a co-solvent.
Glacial Acetic AcidACS ReagentVWRFor pH adjustment.
Ethyl AcetateACS ReagentFisher ScientificFor purification.
Deionized Water
Equipment
  • Round-bottom flask (appropriate size for the intended scale)

  • Magnetic stir plate and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Imidazole_NaOH Imidazole in aq. NaOH Solution Reaction_Vessel Reaction Mixture (Ice Bath Cooling) Imidazole_NaOH->Reaction_Vessel Charge Iodine_THF Iodine in THF Solution Iodine_THF->Reaction_Vessel Slow Addition pH_Adjustment pH Adjustment (Acetic Acid) Reaction_Vessel->pH_Adjustment Reaction Completion Filtration Filtration pH_Adjustment->Filtration Precipitation Washing Washing with Ethyl Acetate Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Figure 1. A schematic overview of the synthesis workflow for this compound.

Detailed Synthesis Procedure
  • Preparation of the Imidazole Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq).[2] Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Preparation of the Iodine Solution: In a separate flask, dissolve elemental iodine (2.0 eq) in tetrahydrofuran (THF).[2] The use of THF is crucial to ensure the complete dissolution of iodine.

  • Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution over a period of 30-60 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.[4]

  • Work-up and Isolation:

    • At the end of the reaction period, adjust the pH of the mixture to 7-8 with glacial acetic acid. A precipitate should form.[2]

    • Remove the THF by concentrating the mixture under reduced pressure using a rotary evaporator at a temperature of approximately 40°C.[2]

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[4]

    • Wash the crude product with deionized water.[2]

  • Purification:

    • To purify the crude product, suspend it in ethyl acetate and stir at 40 °C for one hour.[2]

    • Cool the suspension to room temperature and collect the purified solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethyl acetate.[2]

    • Dry the final product under vacuum to obtain this compound as a white to off-white solid.

Expected Results and Characterization

Following this protocol, a high yield of the desired product is anticipated. The purity of the synthesized this compound should be assessed using standard analytical techniques.

ParameterExpected Value
Appearance White to off-white solid
Yield Typically >90%
Melting Point 182 °C[4]
¹H NMR (400 MHz, DMSO-d₆) δ 12.11 (s, 1H), 7.65 (s, 1H)[2]
LC-MS (ESI) m/z 320.91 [M+H]⁺[2]

For a comprehensive purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[6]

Safety and Handling Precautions

  • General Precautions: This procedure should be carried out in a well-ventilated fume hood.[7] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]

  • Iodine: Iodine is corrosive and harmful if inhaled, swallowed, or in contact with skin.[5] Avoid creating dust. Ensure adequate ventilation.

  • Sodium Hydroxide: Sodium hydroxide is a corrosive solid that can cause severe skin and eye burns. Handle with care.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides. Store away from heat and ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction is stirred for the recommended time. Check the quality and stoichiometry of the reagents.
Loss of product during work-up.Ensure complete precipitation by adjusting the pH carefully. Minimize the amount of solvent used for washing.
Product Impurity Formation of mono-iodinated or other byproducts.Maintain a low reaction temperature during the addition of iodine. Ensure the correct stoichiometry of iodine is used.
Incomplete removal of starting materials.Optimize the purification step by ensuring thorough washing. Recrystallization from a suitable solvent system can be employed if necessary.[10]

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can consistently obtain high yields of this valuable synthetic intermediate. The versatility of this compound as a building block in organic synthesis underscores the importance of a robust and well-characterized synthetic route.

References

Using 4,5-Diiodo-1H-imidazole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4,5-Diiodo-1H-imidazole in Synthetic Chemistry: Applications and Protocols

Introduction: The Strategic Value of a Dihalogenated Heterocycle

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds, including the essential amino acid histidine and numerous approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a highly effective pharmacophore. The strategic functionalization of this core structure is paramount in drug discovery.

This compound (CAS: 15813-09-9) emerges as a particularly powerful and versatile building block for synthetic chemists.[2][4] The two carbon-iodine bonds are highly susceptible to a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of diverse aryl, heteroaryl, alkynyl, and other moieties, providing rapid access to complex molecular architectures that would otherwise require lengthy, multi-step syntheses.[5] This guide serves as a technical resource for researchers, providing foundational knowledge and detailed experimental protocols for leveraging this compound in the synthesis of novel bioactive molecules and advanced materials.[2][6]

Synthesis of the Building Block: this compound

A reliable and scalable synthesis of the title compound is the first critical step. While several methods exist, a common approach is the direct iodination of imidazole. The protocol described below is adapted from procedures designed for large-scale production, focusing on improved raw material solubility and operational simplicity.[6]

Protocol 1: Synthesis of this compound

This protocol describes the formation of imidazole sodium in situ, followed by reaction with iodine dissolved in a suitable organic solvent to enhance solubility and facilitate the reaction.[6]

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Elemental Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Standard laboratory glassware, ice bath, magnetic stirrer, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve imidazole (1.0 equiv.) in a 3M aqueous solution of sodium hydroxide (3.0 equiv.). Cool the solution in an ice bath with stirring.

  • In a separate flask, dissolve elemental iodine (2.0 equiv.) in a minimal amount of tetrahydrofuran (THF).

  • Slowly add the iodine-THF solution dropwise to the cooled imidazole-NaOH mixture. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator at approximately 40 °C. This will cause the crude product to precipitate.[6]

  • Collect the crude solid by filtration.

  • Purify the crude product by suspending it in ethyl acetate and stirring while heating gently (approx. 40 °C). This process helps remove unreacted starting materials and mono-iodinated byproducts.[6]

  • Filter the purified white to off-white solid, wash with cold ethyl acetate, and dry under vacuum to yield this compound.

Causality and Insights:

  • Base: The use of a strong base like NaOH deprotonates the imidazole N-H, forming the highly nucleophilic imidazole sodium salt, which readily attacks the electrophilic iodine.

  • Solvent: Dissolving iodine in THF before addition overcomes the poor solubility of the raw materials, which is a major hurdle in scaling up this reaction.[6]

Key Synthetic Transformations and Protocols

The true synthetic utility of this compound lies in the selective functionalization of its N-H and C-I bonds.

A. N-Functionalization: A Prerequisite for Controlled C-C Coupling

Direct cross-coupling on an unprotected this compound can be problematic, leading to catalyst inhibition or undesired side reactions. Therefore, protection or functionalization of the imidazole nitrogen is a common and often necessary first step.[7] This modification also profoundly influences the molecule's physicochemical properties, such as solubility and lipophilicity.[8]

Protocol 2: General N-Alkylation

The N-alkylation proceeds via a nucleophilic substitution (Sₙ2) mechanism.[8] The choice of base and solvent is critical for efficiency.

Materials:

  • This compound (1.0 equiv.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv.) OR Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Alkylating agent (e.g., alkyl halide) (1.1-1.2 equiv.)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard inert atmosphere glassware (e.g., Schlenk line)

Procedure (using NaH):

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound.

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH portion-wise to the stirred solution. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.[8]

  • Add the alkylating agent dropwise at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

N_Alkylation_Workflow start This compound reaction Reaction (0°C to RT) start->reaction Add reagents 1. Base (NaH or K₂CO₃) 2. Alkyl Halide (R-X) 3. Anhydrous Solvent (DMF) reagents->reaction Add workup Aqueous Workup & Extraction reaction->workup Quench purification Column Chromatography workup->purification product 1-Alkyl-4,5-diiodo- 1H-imidazole purification->product

Diagram 1: General workflow for N-alkylation.
B. Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds of N-protected this compound are prime substrates for palladium-catalyzed reactions, enabling the construction of highly complex and diverse scaffolds.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming carbon-carbon bonds between an organic halide and an organoboron reagent.[7][9] For this compound, this reaction allows for the introduction of one or two aryl/heteroaryl substituents.

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle: (i) Oxidative addition of the C-I bond to a Pd(0) complex, (ii) Transmetalation of the organic group from the boron reagent to the palladium center, and (iii) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Protocol 3: Double Suzuki-Miyaura Coupling

This protocol details a procedure for the di-arylation of an N-protected this compound. Mono-arylation can often be achieved by using a substoichiometric amount (~1.0 equiv.) of the boronic acid, though this typically results in a mixture of starting material, mono- and di-substituted products requiring careful chromatographic separation.

Materials:

  • 1-Protected-4,5-diiodo-1H-imidazole (e.g., 1-Trityl-4,5-diiodo-1H-imidazole) (1.0 equiv.)

  • Arylboronic acid (2.2 - 3.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (4.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Inert atmosphere glassware

Procedure:

  • In a Schlenk flask, combine the N-protected this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[10][11]

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 1-protected-4,5-diaryl-1H-imidazole.

ParameterCondition 1 (Conventional)Condition 2 (Microwave)Rationale / Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd(PPh₃)₄Choice of catalyst and ligand can be crucial for difficult substrates. Pre-catalysts like XPhos Pd G2 can also be effective.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃, K₂CO₃Cesium carbonate is often more effective due to its higher solubility in organic solvents.
Solvent Dioxane/H₂O, Toluene/EtOH, DME/H₂ODME/H₂O, Dioxane/H₂OA protic co-solvent like water is often necessary for the transmetalation step.
Temperature 80 - 100 °C90 - 150 °CMicrowave irradiation can dramatically reduce reaction times from hours to minutes.[7][11]
Equiv. Boronic Acid 2.2 - 3.0 for di-substitution2.2 - 3.0 for di-substitutionUse ~1.0 equivalent to favor mono-substitution.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

The Sonogashira coupling is an exceptionally powerful method for forming a C-C bond between an aryl/vinyl halide and a terminal alkyne.[13][14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are key structures in materials science and complex natural products.[15][16]

Mechanistic Insight: The reaction typically employs a dual catalytic system. A palladium complex facilitates the main cross-coupling cycle (similar to the Suzuki reaction), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium center.[13][16] Copper-free protocols have also been developed.[14][15]

Protocol 4: Double Sonogashira Coupling

This protocol describes the di-alkynylation of an N-protected this compound. As with the Suzuki coupling, careful control of stoichiometry is the primary tool for achieving selective mono-alkynylation.[9]

Materials:

  • 1-Protected-4,5-diiodo-1H-imidazole (1.0 equiv.)

  • Terminal Alkyne (2.2 - 2.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous THF or DMF

  • Inert atmosphere glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the N-protected this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (THF or DMF) followed by the amine base (which often acts as both base and co-solvent).

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired 1-protected-4,5-dialkynyl-1H-imidazole.

Sonogashira_Workflow start N-Protected This compound reaction Reaction (RT to 60°C) start->reaction reagents Terminal Alkyne (R-C≡CH) PdCl₂(PPh₃)₂ / CuI Amine Base (Et₃N) reagents->reaction workup Filtration & Extraction reaction->workup purification Column Chromatography workup->purification product 1-Protected-4,5-dialkynyl- 1H-imidazole purification->product

Diagram 2: General workflow for Sonogashira coupling.

Conclusion and Future Outlook

This compound is a high-value, versatile chemical intermediate that serves as a powerful entry point into a vast chemical space.[2] Its utility in palladium-catalyzed cross-coupling reactions enables the efficient construction of di-substituted imidazoles, which are key motifs in medicinal chemistry and materials science.[5][6] The protocols detailed herein provide a practical guide for researchers to harness the synthetic potential of this building block. As the demand for novel therapeutics and functional organic materials grows, the strategic application of foundational molecules like this compound will continue to be a critical driver of innovation.

References

The Strategic deployment of 4,5-Diiodo-1H-imidazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Halogenation

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and its ability to engage in diverse, high-affinity interactions with biological targets.[1][2][3] This five-membered aromatic heterocycle, with its two nitrogen atoms, is a fundamental component of essential biomolecules like the amino acid histidine and purine bases, underpinning its biocompatibility and versatile binding capabilities.[2][3] The strategic functionalization of the imidazole core is a pivotal aspect of drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects.[4][5]

Within the toolkit of the medicinal chemist, 4,5-diiodo-1H-imidazole emerges as a particularly powerful and versatile building block. The introduction of two iodine atoms onto the imidazole scaffold at the 4 and 5 positions dramatically enhances its synthetic utility. The carbon-iodine bonds serve as reactive handles for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the facile and regioselective introduction of a wide range of substituents.[6] This di-iodinated imidazole is thus a gateway to complex, multi-substituted imidazole derivatives with applications spanning from anticancer agents to kinase inhibitors.[6] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and an analysis of the underlying principles that make it an invaluable tool for drug discovery professionals.

Core Application: A Versatile Scaffold for Cross-Coupling Reactions

The primary utility of this compound in medicinal chemistry lies in its capacity to serve as a scaffold for the construction of complex molecular architectures through cross-coupling reactions. The two iodine atoms can be sequentially or simultaneously replaced, offering a high degree of control over the final structure.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organoboron reagent and an organic halide. In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl substituents, which are common motifs in many drug molecules.

Protocol 1: Stepwise Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the sequential, regioselective Suzuki-Miyaura coupling to introduce two different aryl groups onto the imidazole core.

Step 1: Monosubstitution at the 5-position

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equiv.) in a suitable solvent system such as a 4:1 mixture of 1,4-dioxane and water.

  • Addition of Reagents: To the solution, add the first arylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of K₂CO₃ (2.0 equiv.).

  • Reaction Execution: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 4-iodo-5-aryl-1H-imidazole intermediate.

Step 2: Disubstitution at the 4-position

  • Reaction Setup: Using the purified 4-iodo-5-aryl-1H-imidazole from Step 1 (1.0 equiv.), repeat the reaction setup as described above.

  • Addition of Reagents: Add the second, different arylboronic acid (1.2 equiv.), a fresh portion of the palladium catalyst and base.

  • Reaction Execution and Work-up: Follow the same procedure for reaction execution and work-up as in Step 1.

  • Purification: Purify the crude product by column chromatography to obtain the final 4,5-diaryl-1H-imidazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in synthesizing alkynyl-imidazoles, which are valuable precursors for a variety of heterocyclic systems and have been incorporated into kinase inhibitors.

Protocol 2: Sonogashira Coupling with this compound

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne to the this compound scaffold. Selective mono-alkynylation can often be achieved by controlling the stoichiometry of the alkyne.

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a copper(I) co-catalyst, typically CuI (0.1 equiv.).

  • Solvent and Base: Add a suitable solvent, such as anhydrous and degassed triethylamine or a mixture of THF and triethylamine.

  • Addition of Alkyne: Add the terminal alkyne (1.1 equiv. for mono-substitution, or >2.2 equiv. for di-substitution).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired alkynyl-imidazole derivative.

Application in the Synthesis of Anticancer Agents

The imidazole scaffold is a recurring motif in a multitude of compounds exhibiting anticancer activity.[3][7] The ability to readily diversify the this compound core through cross-coupling reactions makes it an attractive starting point for the synthesis of novel anticancer drug candidates.

Kinase Inhibitors

Kinases are a major class of drug targets in oncology, and numerous kinase inhibitors feature a heterocyclic core. While direct synthesis of kinase inhibitors starting from this compound is not extensively documented in dedicated reviews, the substitution patterns achievable from this scaffold are highly relevant to the pharmacophores of known kinase inhibitors, such as those targeting p38 MAP kinase and VEGFR.[8] The general strategy involves using cross-coupling reactions to introduce the key recognition elements required for binding to the ATP-binding site of the kinase. For instance, a pyridyl group at one position and a substituted phenyl group at another, a common feature of many kinase inhibitors, can be readily installed on the this compound scaffold.

Workflow for the Synthesis of a Kinase Inhibitor Pharmacophore

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid 1) A->B C 4-Iodo-5-aryl-1H-imidazole B->C D Sonogashira Coupling (Terminal Alkyne) C->D E 4-Alkynyl-5-aryl-1H-imidazole D->E F Potential Kinase Inhibitor Scaffold E->F

Caption: Synthetic workflow for a potential kinase inhibitor scaffold.

Quantitative Data on Imidazole-Based Anticancer Agents

The following table summarizes the in vitro cytotoxic activity of various imidazole derivatives against different cancer cell lines, illustrating the potential of this scaffold in cancer drug discovery.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazole-1,2,4-oxadiazole hybridEGFR kinase1.21[9]
2-Phenyl benzimidazole derivativesMCF-73.37 - 6.30[3]
Thiazole-benzimidazole derivativesMCF-75.96 - 6.30[3]
Purine derivatives (fused imidazole)MDA-MB-2311.22 - 2.29[3]
Phenylacetamide-1H-imidazol-5-oneHCT1160.294[10]
Phenylacetamide-1H-imidazol-5-oneHL600.362[10]

The Role of Halogen Bonding in Drug Design

The presence of two iodine atoms in this compound is not only a synthetic advantage but also has implications for its potential biological activity through halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" to interact with a Lewis base, such as an oxygen or nitrogen atom in a biological target.[11][12] This interaction is increasingly being recognized as a valuable tool in rational drug design to enhance binding affinity and selectivity.[13] The iodine atoms in derivatives of this compound can participate in halogen bonds with protein targets, contributing to the overall binding energy of the ligand.

Logical Diagram of Halogen Bonding in Drug-Target Interaction

G cluster_ligand Drug Molecule cluster_target Protein Target A 4,5-Diiodo-imidazole Derivative I1 Iodine Atom A->I1 I2 Iodine Atom A->I2 O Lewis Base (e.g., Oxygen) I1->O Halogen Bond (σ-hole interaction) B Binding Pocket B->O

Caption: Halogen bonding between an iodinated ligand and a protein.

Emerging and Future Applications

While the primary application of this compound is as a versatile building block, its potential extends to more advanced areas of medicinal chemistry.

Protein-Protein Interaction (PPI) Modulators

Modulating protein-protein interactions is a challenging but increasingly important area of drug discovery.[14] While specific examples of PPI modulators derived directly from this compound are not yet prevalent in the literature, the ability to generate diverse and rigid scaffolds from this starting material makes it a promising platform for the future design of such molecules. The synthesis of constrained peptides and peptidomimetics, which often serve as PPI inhibitors, could potentially be facilitated by the functionalization of the di-iodinated imidazole core.

Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[3] Although direct applications of this compound in bioorthogonal "click" chemistry are not well-documented, the reactive nature of the C-I bond suggests its potential as a precursor for installing bioorthogonal handles. For instance, the iodine atoms could be substituted with groups that can participate in bioorthogonal reactions, such as azides or alkynes, through appropriate synthetic transformations. This would enable the use of this compound derivatives as scaffolds for chemical biology probes.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its primary strength lies in the two strategically placed iodine atoms, which serve as reactive sites for a wide range of cross-coupling reactions, enabling the synthesis of complex and diverse libraries of substituted imidazoles. This synthetic flexibility makes it a valuable starting material for the discovery of new therapeutic agents, particularly in the fields of oncology and kinase inhibition. The inherent ability of the iodine substituents to participate in halogen bonding further enhances its potential in rational drug design. While its application in emerging fields such as protein-protein interaction modulation and bioorthogonal chemistry is still in its infancy, the fundamental reactivity and structural features of this compound suggest that it will continue to be a valuable tool for medicinal chemists for years to come.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Imidazole Core

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The functionalization of the imidazole ring is therefore of paramount importance for the development of novel therapeutic agents and functional materials. Among the various substituted imidazoles, 4,5-diiodo-1H-imidazole stands out as a versatile and highly valuable building block. The two carbon-iodine bonds provide reactive handles for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.

This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool. The protocols and discussions herein are grounded in established chemical principles and aim to provide not just a set of instructions, but also a deeper understanding of the underlying chemistry to facilitate troubleshooting and further methods development.

The Critical Role of N-Protection

The acidic N-H proton of the imidazole ring can interfere with many palladium-catalyzed cross-coupling reactions by reacting with organometallic reagents or the basic conditions employed. Furthermore, the lone pair of electrons on the unprotected nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Therefore, protection of the imidazole nitrogen is a crucial first step in most synthetic sequences involving cross-coupling reactions.

Several protecting groups have been successfully employed for this purpose. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. Common protecting groups for imidazoles in cross-coupling reactions include:

  • Trityl (Tr): A bulky group that provides good steric shielding. It is typically installed using trityl chloride in the presence of a base like triethylamine. Deprotection is readily achieved under mild acidic conditions.

  • tert-Butoxycarbonyl (Boc): Another commonly used protecting group, installed using di-tert-butyl dicarbonate. It is stable to a wide range of reaction conditions and can be removed with strong acids like trifluoroacetic acid.

  • (2-(Trimethylsilyl)ethoxy)methyl (SEM): This group is known for its robustness and can be cleaved under specific conditions using fluoride sources, offering an orthogonal deprotection strategy.

The following is a general protocol for the N-tritylation of this compound, a common prerequisite for subsequent cross-coupling reactions.

Experimental Protocol: N-Tritylation of this compound

Materials:

  • This compound

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-trityl-4,5-diiodo-1H-imidazole.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 and/or C5 positions.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the C-I bond of the N-protected this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-I R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative\nAddition->R-Pd(II)-I(L2) Transmetalation Transmetalation R-Pd(II)-I(L2)->Transmetalation R'-B(OR)2 Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-I N-Protected-4,5-diiodo-1H-imidazole R'-B(OR)2 Organoboron Reagent R-R' Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Selective Mono- vs. Di-arylation

A key challenge and opportunity when working with this compound is achieving selective mono- or di-functionalization. The relative reactivity of the C4 and C5 positions can be influenced by the N-protecting group and the reaction conditions. While specific studies on this compound are limited, studies on analogous dihaloazoles have shown that catalyst control can be a powerful tool for achieving regioselectivity.[1][2]

  • For Mono-arylation: Using a stoichiometric amount of the boronic acid (e.g., 1.0-1.2 equivalents) is the most straightforward approach to favor mono-substitution. The reaction temperature and time can also be carefully controlled to stop the reaction after the first coupling.

  • For Di-arylation: An excess of the boronic acid (e.g., >2.2 equivalents) and prolonged reaction times are typically required to drive the reaction to completion at both C4 and C5 positions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-Protected-4,5-diiodo-1H-imidazole (e.g., N-trityl)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure for Mono-arylation:

  • In a Schlenk tube, combine N-protected-4,5-diiodo-1H-imidazole (1.0 eq), arylboronic acid (1.1 eq), palladium catalyst (2-5 mol%), and base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Procedure for Di-arylation:

  • Follow the same setup as for mono-arylation but use >2.2 equivalents of the arylboronic acid.

  • The reaction may require higher temperatures and longer reaction times.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate.

  • Workup and purification are performed as described above.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100124-phenyl-5-iodo-1-trityl-1H-imidazole75
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene110164,5-bis(4-methoxyphenyl)-1-trityl-1H-imidazole82
32-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100124-iodo-5-(thiophen-2-yl)-1-trityl-1H-imidazole70

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.

Mechanistic Insights

The Sonogashira reaction typically involves a dual catalytic cycle with both palladium and copper.

  • Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the C-I bond to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups on palladium are reductively eliminated to form the product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-I R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative\nAddition->R-Pd(II)-I(L2) Transmetalation Transmetalation R-Pd(II)-I(L2)->Transmetalation R'-C≡C-Cu R-Pd(II)-C≡C-R'(L2) R-Pd(II)-C≡C-R'(L2) Transmetalation->R-Pd(II)-C≡C-R'(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-C≡C-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-C≡C-R' R'-C≡CH R'-C≡CH Cu(I) Salt\nBase Cu(I) Salt Base R'-C≡CH->Cu(I) Salt\nBase R'-C≡C-Cu R'-C≡C-Cu Cu(I) Salt\nBase->R'-C≡C-Cu R'-C≡C-Cu->Transmetalation

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • N-Protected-4,5-diiodo-1H-imidazole

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add N-protected-4,5-diiodo-1H-imidazole (1.0 eq), palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Add anhydrous solvent and the amine base (2-3 eq).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.1 eq for mono-alkynylation, >2.2 eq for di-alkynylation) dropwise.

  • Stir the reaction at room temperature or heat gently (40-60 °C) and monitor by TLC.

  • Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Coupling: Olefination of the Imidazole Core

The Heck reaction provides a means to form a carbon-carbon bond between an aryl or vinyl halide and an alkene.[2] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates. As with other cross-coupling reactions on the imidazole core, N-protection is generally required to achieve good yields and prevent side reactions.[4]

Mechanistic Insights

The Heck reaction proceeds through the following key steps:

  • Oxidative Addition: A Pd(0) catalyst adds to the C-I bond.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, and the base regenerates the Pd(0) catalyst.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-I R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative\nAddition->R-Pd(II)-I(L2) Olefin Insertion Olefin Insertion R-Pd(II)-I(L2)->Olefin Insertion Alkene Intermediate Intermediate Olefin Insertion->Intermediate β-Hydride\nElimination β-Hydride Elimination Intermediate->β-Hydride\nElimination HPd(II)I(L2) HPd(II)I(L2) β-Hydride\nElimination->HPd(II)I(L2) Product Product β-Hydride\nElimination->Product HPd(II)I(L2)->Pd(0)L2 Base - HBX Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-I R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative\nAddition->R-Pd(II)-I(L2) Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation R-Pd(II)-I(L2)->Amine Coordination\n& Deprotonation R'2NH Base R-Pd(II)-NR'2(L2) R-Pd(II)-NR'2(L2) Amine Coordination\n& Deprotonation->R-Pd(II)-NR'2(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-NR'2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-NR'2

References

Application Notes and Protocols: Synthesis of 4,5-Diiodo-1H-imidazole Derivatives for Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The rise of drug-resistant fungal infections presents a formidable challenge to global health, necessitating the urgent development of novel antifungal agents. Imidazole-based compounds have long been a cornerstone of antifungal therapy, primarily through their targeted inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity. This application note provides a comprehensive guide to the synthesis of a promising class of antifungal candidates: 4,5-diiodo-1H-imidazole derivatives. We detail a robust, two-stage synthetic strategy, beginning with the efficient di-iodination of the core imidazole scaffold, followed by versatile N-alkylation to generate a library of derivatives. This guide explains the chemical principles behind the protocols, offers step-by-step experimental procedures, and discusses the antifungal potential of this molecular framework.

Introduction: The Rationale for Imidazole-Based Antifungals

Fungal pathogens are a growing source of morbidity and mortality worldwide, particularly in immunocompromised populations. The efficacy of existing antifungal drugs is increasingly threatened by the emergence of resistant strains. Azole antifungals, which include imidazoles (e.g., miconazole, ketoconazole) and triazoles, are a major class of therapeutic agents used in clinical practice.[1][2] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane fluidity and function, ultimately leading to fungal cell death.[1]

The this compound scaffold is a particularly attractive starting point for the development of new antifungal agents. The imidazole core provides the necessary chemical features for interaction with the target enzyme, while the iodine atoms at the C4 and C5 positions serve two key purposes: they significantly modulate the electronic properties of the ring and offer versatile synthetic handles for further functionalization through reactions like cross-coupling. However, for this guide, we will focus on the derivatization at the N1 position, which is a common strategy to tune the molecule's physicochemical properties, such as lipophilicity and solubility, thereby influencing its pharmacokinetic profile and biological activity.[4]

Synthesis of the Core Scaffold: this compound

The foundational step in this workflow is the direct iodination of the imidazole ring. This reaction is an electrophilic aromatic substitution, where the electron-rich imidazole ring attacks an electrophilic iodine species. To enhance the reactivity of the ring, a base is used to deprotonate the N-H proton, forming a highly nucleophilic imidazolate anion.

Underlying Chemistry and Rationale
  • Activation via Deprotonation: Imidazole is weakly acidic (pKa ≈ 14.5). The use of a strong base, such as sodium hydroxide (NaOH), quantitatively converts it to its conjugate base, the imidazolate anion. This greatly increases the electron density of the heterocyclic ring, making it highly activated for electrophilic attack.

  • Iodinating Agent: Elemental iodine (I₂) is used as the source of the electrophile. The activated ring readily attacks the iodine molecule.

  • Solvent System: Tetrahydrofuran (THF) is an ideal solvent for this reaction as it effectively dissolves both the starting imidazole and the elemental iodine, while also being compatible with the strong base used.[5] This ensures a homogeneous reaction mixture, leading to higher efficiency and yield.

Visualizing the Synthesis Workflow

imidazole Imidazole naoh NaOH / THF imidazole->naoh Deprotonation imidazolate Imidazole Sodium Salt (Activated Intermediate) naoh->imidazolate iodine Iodine (I₂) in THF imidazolate->iodine Electrophilic Iodination diiodoimidazole This compound iodine->diiodoimidazole workup Aqueous Workup & Purification diiodoimidazole->workup Isolation

Caption: Workflow for the synthesis of the this compound core scaffold.

Detailed Experimental Protocol

Materials:

  • Imidazole (1.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Iodine (I₂) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled water

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole (1.0 eq) in anhydrous THF.

  • Base Addition: Cool the flask in an ice bath to 0 °C. Carefully add powdered sodium hydroxide (1.1 eq) portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the imidazole sodium salt.[5]

  • Iodination: Separately, dissolve elemental iodine (2.2 eq) in a minimum amount of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of cold distilled water. Decolorize the solution by adding saturated sodium thiosulfate solution dropwise until the brown color of excess iodine disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with distilled water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5]

Synthesis of N-Alkyl/Aryl Derivatives

With the di-iodinated core in hand, a diverse library of derivatives can be generated through N-alkylation or N-arylation. This process involves the deprotonation of the remaining N-H proton, followed by a nucleophilic substitution reaction with an appropriate electrophile (e.g., an alkyl or benzyl halide).

Underlying Chemistry and Rationale
  • Nucleophile Generation: Similar to the first step, a base is required to deprotonate the N-H of this compound. For this step, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly employed.[4][6] NaH is a stronger, non-nucleophilic base that ensures complete deprotonation, while K₂CO₃ is a milder, heterogeneous base that is often sufficient and easier to handle.

  • Sₙ2 Reaction: The resulting N-anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X) in a classic Sₙ2 reaction to form the N-substituted product.

  • Solvent Choice: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferred.[4][6] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity and promoting a faster reaction rate.

Visualizing the Derivatization Workflow

start This compound base Base (e.g., K₂CO₃) Solvent (e.g., ACN) start->base Deprotonation anion Di-iodoimidazolate Anion base->anion electrophile Alkyl/Aryl Halide (R-X) anion->electrophile Sₙ2 Reaction product N-Substituted Derivative electrophile->product purification Filtration & Purification product->purification Isolation

Caption: General workflow for the N-alkylation of the this compound scaffold.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Anhydrous acetonitrile (ACN)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and finely powdered anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension. Add the alkylating agent (1.2 eq) to the mixture at room temperature.[4]

  • Reaction: Attach a condenser and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Stir vigorously to ensure good mixing. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid cake with a small amount of acetonitrile.

  • Extraction: Combine the filtrates and concentrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure N-substituted this compound derivative.

Antifungal Activity Profile (Illustrative Data)

The synthesized derivatives should be evaluated for their in vitro antifungal activity against a panel of clinically relevant fungal strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that inhibits visible fungal growth, is a standard metric for this evaluation. The data below is illustrative and represents typical results that might be obtained for such derivatives.

CompoundR-GroupMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
Scaffold -H>64>64
Derivative 1 -CH₂CH₃ (Ethyl)3264
Derivative 2 -CH₂Ph (Benzyl)816
Derivative 3 -CH₂(4-Cl-Ph) (4-Chlorobenzyl)48
Fluconazole (Reference Drug)1-816-64
(Note: Data is hypothetical, based on typical findings for imidazole derivatives from literature to illustrate potential structure-activity relationships).[7][8][9]
Preliminary Structure-Activity Relationship (SAR) Insights
  • N-Substitution is Key: The unsubstituted this compound scaffold shows poor activity, indicating that the N-substituent is crucial for antifungal potency.

  • Lipophilicity and Aromaticity: The introduction of a lipophilic and aromatic benzyl group (Derivative 2) significantly enhances activity compared to a simple ethyl group (Derivative 1). This is a common trend in azole antifungals, as these features facilitate binding to the hydrophobic active site of the target enzyme.

  • Electronic Effects: The addition of an electron-withdrawing group, such as chlorine on the benzyl ring (Derivative 3), can further improve antifungal activity. This may be due to refined electronic interactions within the enzyme's active site.

Conclusion

This application note outlines a reliable and versatile synthetic route for the preparation of this compound derivatives. The two-step procedure, involving the initial di-iodination of imidazole followed by N-alkylation, provides a powerful platform for generating a diverse chemical library for antifungal screening. The rationale behind key experimental choices has been detailed to provide a deeper understanding of the underlying chemical principles. The illustrative data suggests that N-substitution is critical for activity and that modifications to the N-alkyl/aryl group can significantly impact antifungal potency. These findings underscore the potential of this compound derivatives as a promising class of compounds for the development of next-generation antifungal therapeutics.

References

Application Notes and Protocols: The Strategic Use of 4,5-Diiodo-1H-imidazole in the Design of Advanced Coordination Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic utilization of 4,5-diiodo-1H-imidazole as a versatile ligand in coordination chemistry. This document moves beyond simple procedural outlines to provide in-depth, field-proven insights into the synthesis of the ligand, the preparation of its metal complexes, and their subsequent characterization. We delve into the causality behind experimental choices, emphasizing the unique role of the diiodo-substituents in influencing electronic properties, enabling non-covalent interactions like halogen bonding, and ultimately dictating the topology and function of the resulting supramolecular architectures. The protocols provided herein are designed to be self-validating, supported by authoritative references and detailed characterization data.

The Ligand Profile: Why this compound?

This compound is a halogenated heterocyclic compound that has emerged as a building block of significant interest in coordination and materials chemistry.[1] Its utility stems from a combination of key structural and electronic features:

  • Bifunctional Coordination: The imidazole core offers a classic N-donor site for coordination to a wide range of transition metals, forming stable complexes with diverse geometries.[2]

  • Electron-Withdrawing Effects: The two iodine atoms are strongly electron-withdrawing, which significantly modulates the electronic properties of the imidazole ring. This influences the Lewis basicity of the coordinating nitrogen atom and can be leveraged to tune the catalytic activity of the resulting metal center.[2]

  • Halogen Bonding Potential: The iodine substituents act as potent halogen bond donors. This non-covalent interaction is highly directional and plays a crucial role in assembling molecules in the solid state, leading to the formation of extended networks, coordination polymers, and metal-organic frameworks (MOFs) with unique topologies and properties.[3][4] This predictable self-assembly is a cornerstone of modern crystal engineering.[5]

  • Synthetic Versatility: The C-I bonds can participate in various cross-coupling reactions, offering a handle for post-synthetic modification of the coordinated ligand, further expanding the functional complexity of the final material.

These attributes make this compound a powerful tool for designing materials with applications in catalysis, gas storage, and sensing.[2][6]

Synthesis and Purification Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the direct iodination of imidazole.[1][7] The reaction proceeds via electrophilic substitution on the electron-rich imidazole ring.

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Ice Bath, Round-bottom flask, Magnetic stirrer, Dropping funnel

Step-by-Step Procedure:

  • Formation of Imidazole Sodium Salt: In a round-bottom flask, dissolve imidazole in a 3 M aqueous solution of sodium hydroxide. The reaction is exothermic; therefore, it is crucial to cool the flask in an ice bath to maintain a low temperature. This step deprotonates the imidazole, increasing its nucleophilicity and reactivity towards iodine.

  • Preparation of Iodine Solution: In a separate beaker, dissolve elemental iodine in tetrahydrofuran (THF). THF is an effective solvent for iodine and is miscible with the aqueous reaction mixture.[1]

  • Iodination Reaction: Slowly add the iodine-THF solution dropwise to the cooled imidazole solution under vigorous stirring. Maintain the temperature at or below 5 °C. The slow addition is critical to control the reaction rate and prevent the formation of unwanted byproducts. The reaction mixture will typically turn dark.

  • Reaction Monitoring and Work-up: Allow the reaction to stir in the ice bath for several hours until completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, remove the THF under reduced pressure at 40 °C. The resulting aqueous solution will contain the precipitated crude product.[1] Filter the solid, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

  • Purification: The primary impurity is often the mono-iodinated species.[8] Purification is achieved by stirring the crude product in ethyl acetate at 40 °C, followed by filtration.[1] This process selectively dissolves impurities, leaving the desired this compound as a purified solid.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Imidazole Imidazole Deprotonation Imidazole Sodium Salt Imidazole->Deprotonation NaOH (aq) Iodination Iodination Reaction (0-5 °C) Deprotonation->Iodination Iodine Iodine Iodine_sol Iodine Solution Iodine->Iodine_sol THF Iodine_sol->Iodination Isolation Crude Product Iodination->Isolation 1. Evaporation 2. Filtration Purification Pure this compound Isolation->Purification Ethyl Acetate Wash

Caption: Workflow for the synthesis of this compound.

Protocol: General Synthesis of a Metal Complex (e.g., Co(II) Coordination Polymer)

This protocol describes a general method for synthesizing coordination polymers using this compound or its derivatives, inspired by the synthesis of {[Co(bimbI₄)Cl₂]·1.5DMF}n. The choice of solvent is critical; solvents like DMF or methanol are often used to dissolve both the ligand and the metal salt.

Materials:

  • This compound derivative (e.g., 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane)

  • Metal Salt (e.g., Cobalt(II) Chloride, CoCl₂)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Vials or small beakers

Step-by-Step Procedure:

  • Solution Preparation: Prepare separate solutions of the this compound-based ligand and the metal salt in the chosen solvent (e.g., DMF). Gentle heating may be required to ensure complete dissolution.

  • Reaction Assembly: In a clean vial, combine the ligand solution and the metal salt solution. The stoichiometry will dictate the final structure and should be chosen based on the desired coordination environment of the metal. For example, a 1:1 molar ratio is a common starting point for forming chain-like polymers.

  • Crystallization: Seal the vial and allow it to stand undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks is a common and effective method for growing single crystals suitable for X-ray diffraction. Alternatively, solvothermal methods can be employed where the reaction mixture is heated in a sealed container.

  • Isolation and Washing: Once crystals have formed, carefully decant the mother liquor. Wash the crystals with a small amount of a solvent in which the product is insoluble (e.g., diethyl ether) to remove any residual soluble impurities.

  • Drying: Dry the crystals under a gentle stream of air or in a desiccator. Avoid aggressive heating, which could lead to the loss of coordinated solvent molecules and a collapse of the crystal structure.

ComplexSynthesis cluster_prep Solution Preparation Ligand This compound Ligand LigandSol Ligand Solution Ligand->LigandSol MetalSalt Metal Salt (e.g., CoCl₂) MetalSol Metal Salt Solution MetalSalt->MetalSol Solvent Solvent (e.g., DMF) Solvent->LigandSol Solvent->MetalSol Mixing Combine Solutions LigandSol->Mixing MetalSol->Mixing Crystallization Crystal Growth Mixing->Crystallization Slow Evaporation or Solvothermal Method Isolation Isolate Crystals Crystallization->Isolation Decant & Wash FinalProduct Metal Complex Crystals Isolation->FinalProduct Drying

Caption: General workflow for synthesizing metal complexes.

Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of both the free ligand and its metal complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic backbone of the ligand and its purity. Upon coordination to a paramagnetic metal center, NMR signals may broaden significantly. For diamagnetic complexes, shifts in the proton and carbon signals of the imidazole ring provide direct evidence of coordination.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic vibrational modes. Changes in the C=N and N-H stretching frequencies of the imidazole ring upon coordination can be observed.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the ligand and can confirm the mass of the resulting complex, often showing the molecular ion peak and characteristic fragmentation patterns.[2]

  • Single-Crystal X-ray Diffraction: This is the definitive technique for determining the three-dimensional structure of the metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry of the metal, and the nature of intermolecular interactions, including hydrogen and halogen bonds.[11]

Representative Characterization Data

The following table summarizes typical data obtained for this compound and a representative coordination complex.

Technique This compound Representative Metal Complex (e.g., Co(II)-bimbI₄) Interpretation
¹H NMR (DMSO-d₆)δ ≈ 7.5-8.0 ppm (s, 1H, C2-H), δ ≈ 13.5 ppm (br s, 1H, N-H)Signals are broadened and shifted due to the paramagnetic Co(II) center.Confirms the ligand structure; changes upon coordination indicate metal-ligand interaction.
FTIR (cm⁻¹)~3100 (N-H stretch), ~1500 (C=N stretch)Shift in C=N stretch to lower or higher wavenumbers.A shift in the imidazole ring vibrations confirms coordination to the metal center.
X-ray Diffraction N/ACo-N bond length: ~2.1 Å; Cl-Co-Cl angle: ~100°; N-Co-N angle: ~95°Provides definitive proof of coordination and reveals the precise geometry of the complex.
Halogen Bonds May show I···I or I···N interactions in the solid state.I···I or I···Cl interactions often observed, dictating the packing. Distances are typically < 3.9 Å.Confirms the role of halogen bonding in directing the supramolecular assembly.

Applications in Coordination Chemistry

Coordination Polymers and MOFs

The bifunctional nature of this compound derivatives, combining metal coordination with halogen bonding capabilities, makes them exceptional building blocks for coordination polymers and MOFs. In a recent study, a derivative, 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane (bimbI₄), was used to synthesize 1D and 2D coordination polymers with Co(II) and Cu(I).[12][13] The crystal structures of these polymers revealed extensive networks of I···I and I···Cl halogen bonds, which were instrumental in organizing the polymer chains into higher-dimensional architectures. The ability to form these robust, non-covalent interactions provides a powerful strategy for designing the topology of crystalline materials.

Caption: Halogen bonding between polymer chains.

Catalysis

Imidazole-based ligands are prevalent in catalysis.[2][14][15] The electronic properties of metal complexes can be fine-tuned by modifying the imidazole ligand. The strong electron-withdrawing nature of the iodo-substituents on this compound can enhance the Lewis acidity of the coordinated metal center, which may, in turn, boost its catalytic activity for certain organic transformations, such as oxidation or coupling reactions.[2][6] While specific catalytic applications of this compound complexes are an emerging area, the principles established with other imidazole-containing catalysts suggest significant potential.[16][17]

Pharmaceutical and Drug Development

The imidazole moiety is a key pharmacophore found in many biologically active molecules, including antifungal agents.[2][8] this compound serves as a valuable synthetic intermediate for introducing this scaffold into more complex molecules.[1][8] While the direct application of its metal complexes in therapeutics is less explored, the ligand itself is a crucial precursor in the development of novel drug candidates.

Conclusion

This compound is a ligand of strategic importance, offering a unique synergy of robust metal coordination and directional halogen bonding. This dual functionality provides chemists with a powerful tool for the rational design of functional materials, from high-dimensional coordination polymers to potentially active catalysts. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore and exploit the rich coordination chemistry of this versatile building block.

References

Protocol for N-alkylation of 4,5-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 4,5-Diiodo-1H-imidazole

Authored by: Gemini, Senior Application Scientist

Abstract

The N-alkylation of imidazole scaffolds is a cornerstone transformation in medicinal chemistry, enabling the synthesis of compounds with modulated biological activity and improved pharmacokinetic profiles.[1][2] This document provides a comprehensive guide to the N-alkylation of this compound, a particularly valuable and versatile building block. The di-iodinated structure serves as a powerful platform for further molecular elaboration, primarily through well-established cross-coupling reactions, making its N-alkylation a critical initial step in many synthetic routes.[3][4] We present several field-proven protocols, discuss the underlying chemical principles, offer insights into overcoming common challenges, and provide detailed, step-by-step procedures suitable for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound (C₃H₂I₂N₂) is a solid, heterocyclic organic compound that has gained significant traction as a synthetic intermediate.[4][5] Its value lies in the dual reactivity it possesses: the nucleophilic nitrogen atoms of the imidazole ring and the two iodine atoms poised for further functionalization.

The N-alkylation of this symmetric imidazole proceeds via a nucleophilic substitution (SN2) mechanism.[3] The process is initiated by the deprotonation of the N-H proton by a suitable base, generating a potent nucleophilic imidazolide anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the desired N-alkylated product. The presence of two strongly electron-withdrawing iodine atoms decreases the electron density of the imidazole ring, thereby reducing the inherent nucleophilicity of the nitrogen atoms.[3][6] Consequently, the use of a base is almost always necessary to facilitate the reaction and achieve efficient conversion.[6]

The choice of base, solvent, alkylating agent, and temperature are critical parameters that dictate the reaction's success, influencing reaction rates, yields, and the side-product profile.

Core Mechanistic Pathway & Experimental Workflow

The fundamental transformation involves two key steps: deprotonation and nucleophilic attack. Understanding this sequence is crucial for troubleshooting and optimization.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Imidazole This compound (N-H) Anion Imidazolide Anion (Nucleophile) Imidazole->Anion Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Anion Product N-Alkyl-4,5-diiodoimidazole (Product) Anion->Product SN2 Attack AlkylHalide Alkylating Agent (R-X) AlkylHalide->Product

Caption: General mechanism for base-mediated N-alkylation.

A typical experimental process follows a logical sequence from setup to final purification. This workflow is central to all protocols described in this guide.

G Setup Reaction Setup (Inert Atmosphere) Reagents Add Imidazole, Solvent, & Base Setup->Reagents Deprotonation Deprotonation (Stir at 0°C or RT) Reagents->Deprotonation Alkylation Add Alkylating Agent Deprotonation->Alkylation Reaction Reaction Progress (Stir at RT or Heat) Alkylation->Reaction TLC Monitor by TLC Reaction->TLC periodically Workup Quench & Aqueous Workup (Extraction, Washing) TLC->Workup upon completion Purify Concentrate & Purify (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Standard experimental workflow for N-alkylation.

Experimental Protocols: From Standard to Specialized

We present three robust protocols. The choice depends on the reactivity of the alkylating agent, substrate sensitivity, and available reagents.

Protocol 1: High-Reactivity Alkylation with Sodium Hydride (NaH)

This method utilizes a strong, non-nucleophilic base and is highly effective for a wide range of alkyl halides. It is the go-to method for less reactive electrophiles.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous THF or DMF via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1-1.2 eq) portion-wise. CAUTION: Hydrogen gas evolves violently. Ensure proper ventilation and slow addition.[7]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.[3]

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3] Purify the resulting crude product by column chromatography on silica gel.

Protocol 2: Operationally Simple Alkylation with Potassium Carbonate (K₂CO₃)

This protocol employs a milder, non-pyrophoric base, simplifying the experimental setup. It is often preferred for reactive alkylating agents and for its operational safety.[3]

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃, powdered)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Alkyl halide

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).[3]

  • Solvent & Reagent Addition: Add anhydrous acetonitrile and the alkylating agent (1.2 eq) to the stirred suspension at room temperature.[3][6]

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC), heat to a temperature between 50-80 °C.[3]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool to room temperature and filter off the potassium carbonate, washing the solid with fresh acetonitrile.[3]

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[3] Purify the crude product by column chromatography.

Protocol 3: Alternative Alkylation with Alcohols via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for forming C-N bonds, directly utilizing an alcohol as the alkyl source. It proceeds under mild, neutral conditions and is particularly useful for preparing derivatives from complex alcohols where the corresponding halide is unavailable or unstable.[8][9][10]

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a flame-dried flask.[8]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise. An exothermic reaction and color change are typically observed.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide, a common and often challenging byproduct to remove. Purification is typically achieved by column chromatography.[9]

Data Summary and Troubleshooting

The optimal conditions can vary based on the specific alkylating agent used. The following table provides a general guideline.

Protocol Base / Reagents Solvent Temperature Key Advantages Potential Challenges
1. NaH Sodium Hydride (NaH)THF, DMF0 °C to RTHigh reactivity, effective for weak electrophilesRequires strict anhydrous conditions; H₂ evolution
2. K₂CO₃ Potassium Carbonate (K₂CO₃)Acetonitrile, DMFRT to 80 °COperationally simple, safer baseMay require heating, less effective for unreactive halides
3. Mitsunobu PPh₃, DEAD/DIADTHF, DCM0 °C to RTUses alcohols directly, mild conditionsStoichiometric byproducts (phosphine oxide) complicate purification

Field-Proven Insights & Troubleshooting:

  • Problem: Low or no conversion.

    • Diagnosis & Solution: If using K₂CO₃, the base may not be strong enough. Switch to the NaH protocol.[8] Ensure all reagents and solvents are truly anhydrous, as trace water will quench the base and imidazolide anion. For sluggish reactions, gentle heating (50-60 °C) can significantly accelerate the rate.[3]

  • Problem: Formation of a second, more polar spot by TLC (often UV active).

    • Diagnosis & Solution: This is likely the quaternary imidazolium salt, formed by a second alkylation event. This occurs with highly reactive alkylating agents or high concentrations.[8] To mitigate this, use only a slight excess (1.05-1.1 eq) of the alkylating agent, add it slowly at 0 °C, and consider running the reaction at a lower concentration.[8]

  • Problem: Difficult purification after Mitsunobu reaction.

    • Diagnosis & Solution: Triphenylphosphine oxide is notoriously difficult to separate from some products. Try precipitating it from a nonpolar solvent mixture (e.g., ether/hexanes) before chromatography, or use polymer-bound triphenylphosphine to simplify removal.

Safety and Handling

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Do not quench unreacted NaH with large amounts of water or protic solvents directly.[7]

  • Alkylating Agents (Alkyl Halides): Many are toxic, volatile, and potential carcinogens. Always handle in a well-ventilated chemical fume hood.

  • DEAD / DIAD: These reagents are toxic and potentially explosive. Avoid heat and shock.

  • Solvents: Anhydrous solvents are flammable and hygroscopic. Handle under inert gas. DMF is a potent liver toxin and should be handled with extreme care.

References

Application Notes and Protocols for 4,5-Diiodo-1H-imidazole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4,5-Diiodo-1H-imidazole in Advanced Materials

This compound is a versatile heterocyclic compound that has garnered significant interest in materials science.[1][2] Its unique molecular architecture, featuring two iodine atoms and two nitrogen atoms within a five-membered aromatic ring, offers a powerful platform for the rational design and synthesis of novel functional materials. The presence of the diiodo-substituents is not merely for adding mass; these iodine atoms are strategically positioned to serve two primary roles: as reactive sites for further molecular elaboration via cross-coupling reactions and as potent halogen bond donors, which are crucial for directing the self-assembly of molecules in the solid state.[3] This dual functionality makes this compound a highly valuable building block for the construction of sophisticated supramolecular architectures, including coordination polymers and halogen-bonded organic frameworks.[4] These materials are of great interest for a wide range of applications, from gas storage and separation to catalysis and optoelectronics.

This comprehensive guide provides an in-depth exploration of the application of this compound in materials science, with a focus on its use in the synthesis of coordination polymers. We will delve into the underlying principles that govern its utility, provide detailed, field-proven protocols for its synthesis and application, and present a case study on the construction of a novel coordination polymer.

Core Principles: Why this compound is a Superior Building Block

The efficacy of this compound as a precursor in materials synthesis stems from a confluence of its structural and chemical properties:

  • Versatile Coordination Chemistry: The imidazole core possesses two nitrogen atoms that can act as ligands, coordinating to a wide array of metal ions to form stable complexes.[5] This is a fundamental property leveraged in the construction of coordination polymers and metal-organic frameworks (MOFs).[6][7]

  • Facile Functionalization: The carbon-iodine bonds at the 4 and 5 positions are amenable to a variety of cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This allows for the straightforward introduction of a wide range of organic functionalities, enabling the synthesis of bespoke ligands with tailored properties.

  • Potent Halogen Bonding: The iodine atoms in this compound are excellent halogen bond donors. Halogen bonding is a non-covalent interaction where a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule.[4] These highly directional and tunable interactions play a pivotal role in crystal engineering, guiding the formation of specific and robust solid-state architectures.[3]

Protocol I: Synthesis of this compound

The journey into the materials applications of this compound begins with its synthesis. A common and effective method involves the direct iodination of imidazole.

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazole in an aqueous solution of sodium hydroxide (3 equivalents).

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Iodination: Slowly add a solution of elemental iodine (2 equivalents) dissolved in tetrahydrofuran dropwise to the cooled imidazole solution while stirring vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Neutralization: Once the reaction is complete, carefully add glacial acetic acid to adjust the pH of the solution to 7-8.

  • Solvent Removal: Remove the tetrahydrofuran under reduced pressure using a rotary evaporator. The crude product will precipitate out of the aqueous solution.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash it with deionized water.

  • Purification: Purify the crude product by stirring it in ethyl acetate at 40°C for one hour. Cool the mixture to room temperature and collect the purified white solid by filtration. Wash the solid with a small amount of cold ethyl acetate.

  • Drying: Dry the final product under vacuum to yield pure this compound.[2]

Quantitative Data Summary:

ParameterValueReference
Typical Yield 95%[2]
Appearance White Solid[2]
¹H NMR (400 MHz, DMSO-d₆) δ 12.11 (s, 1H), 7.65 (s, 1H)[2]
LC-MS (ESI) m/z 320.91 [M+H]⁺[2]

Application Focus: Synthesis of Coordination Polymers

A prime application of this compound in materials science is its use as a precursor to synthesize more complex ligands for the construction of coordination polymers. These materials are formed by the self-assembly of metal ions with organic bridging ligands.

Protocol II: Synthesis of a Bridging Ligand - 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane (bimbI₄)

This protocol details the synthesis of a flexible, iodine-rich bridging ligand derived from this compound.

Materials:

  • This compound

  • 1,4-Dibromobutane

  • Potassium Hydroxide (KOH)

  • Acetonitrile

Equipment:

  • Schlenk flask

  • Magnetic stirrer with stir bar

  • Reflux condenser

  • Standard laboratory glassware for inert atmosphere techniques

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend this compound and powdered potassium hydroxide in acetonitrile.

  • Addition of Linker: To this suspension, add 1,4-dibromobutane.

  • Reaction: Heat the reaction mixture to reflux and stir for 24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure bimbI₄ ligand.

Visualization of the Synthetic Workflow:

workflow cluster_synthesis Synthesis of bimbI4 Ligand A This compound + KOH in Acetonitrile B Add 1,4-Dibromobutane A->B C Reflux for 24h B->C D Filter and Evaporate C->D E Recrystallize D->E F Pure bimbI4 Ligand E->F

Caption: Synthetic workflow for the bimbI₄ ligand.

Protocol III: Synthesis of a 1D Coordination Polymer - {[Co(bimbI₄)Cl₂]·1.5DMF}n

This protocol describes the synthesis of a one-dimensional coordination polymer using the bimbI₄ ligand and cobalt(II) chloride.[3]

Materials:

  • 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane (bimbI₄)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Equipment:

  • Small glass vial

  • Heating block or oven

Step-by-Step Methodology:

  • Solubilization: Dissolve the bimbI₄ ligand and CoCl₂·6H₂O in DMF in a small glass vial.

  • Crystal Growth: Carefully layer diethyl ether on top of the DMF solution.

  • Incubation: Seal the vial and leave it undisturbed at room temperature. Crystalline product will form over several days.

  • Isolation: Decant the mother liquor and wash the crystals with fresh DMF and then diethyl ether.

  • Drying: Dry the crystals in air.

Visualization of the Coordination Polymer Synthesis:

workflow cluster_synthesis Coordination Polymer Synthesis A Dissolve bimbI4 and CoCl2·6H2O in DMF B Layer with Diethyl Ether A->B C Seal and leave at RT B->C D Isolate and Wash Crystals C->D E 1D Coordination Polymer D->E

Caption: Synthesis of a 1D Co(II) coordination polymer.

The Critical Role of Halogen Bonding in the Solid-State Structure

In the resulting coordination polymer, {[Co(bimbI₄)Cl₂]·1.5DMF}n, the bimbI₄ ligand bridges the Co(II) centers, forming one-dimensional chains. However, the supramolecular architecture is further stabilized and organized by a network of I···I halogen bonds between adjacent chains.[3] This demonstrates the power of incorporating heavy halogens into ligands to direct the formation of extended, well-defined solid-state structures. The directionality and strength of these halogen bonds can be tuned by modifying the electronic properties of the imidazole ring, offering a pathway to rationally design materials with desired topologies and properties.

Characterization of the Resulting Materials

A comprehensive characterization of the synthesized coordination polymer is essential to confirm its structure and properties. Key techniques include:

  • Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive structural information, including bond lengths, bond angles, and the overall crystal packing, revealing the coordination environment of the metal centers and the presence of non-covalent interactions like halogen bonds.

  • Powder X-ray Diffraction (PXRD): Confirms the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer and the presence of solvent molecules within the crystal lattice.

  • Infrared (IR) Spectroscopy: Confirms the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the imidazole ring.

  • Elemental Analysis: Verifies the empirical formula of the synthesized compound.

Future Outlook and Broader Applications

The principles and protocols outlined here for the use of this compound in the synthesis of coordination polymers can be extended to a variety of other material systems. By judiciously choosing the metal ion, the length and flexibility of the linker used to create the bridging ligand, and the reaction conditions, a diverse range of materials with tailored properties can be accessed. Potential applications for such materials include:

  • Gas Storage and Separation: The porous nature of some coordination polymers and MOFs makes them promising candidates for the selective adsorption and storage of gases.

  • Catalysis: The metal centers within these frameworks can act as catalytic sites for a variety of organic transformations.

  • Sensing: The luminescence or electronic properties of these materials can be modulated by the presence of specific analytes, forming the basis of chemical sensors.

  • Drug Delivery: The pores of these materials can be loaded with therapeutic agents for controlled release applications.

Conclusion

This compound is a powerful and versatile building block in the toolkit of the modern materials scientist. Its unique combination of coordinating ability, facile functionalization, and propensity for halogen bonding provides a robust platform for the rational design and synthesis of a new generation of functional materials. The detailed protocols and underlying principles presented in this guide are intended to empower researchers to explore the vast potential of this remarkable molecule in their own investigations.

References

Strategic Synthesis of Substituted 4,5-Diiodo-1H-imidazoles: A Guide to Core Protocols and Advanced Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The 4,5-diiodo-1H-imidazole scaffold is a cornerstone in contemporary chemical synthesis, serving as a highly versatile intermediate in medicinal chemistry, materials science, and catalysis.[1] Its value lies in the two iodine atoms, which act as strategic handles for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions.[2] This allows for the construction of complex molecules, including biologically active compounds and novel ligands.[1]

This guide provides a detailed exploration of the primary synthetic routes to access substituted 4,5-diiodo-1H-imidazoles. We will delve into the mechanistic rationale behind key transformations, present detailed, field-proven protocols, and illustrate workflows for subsequent derivatization.

I. Foundational Synthesis: Direct Di-iodination of the Imidazole Ring

The most direct and fundamental approach to synthesizing the this compound core is through the electrophilic substitution of imidazole itself. The imidazole ring is inherently electron-rich, making it susceptible to halogenation at the C4 and C5 positions.

Mechanism Insight: The reaction proceeds via electrophilic aromatic substitution. A base is employed to deprotonate the imidazole, forming the imidazolate anion, which is an even more potent nucleophile. This anion then attacks molecular iodine (I₂), leading to sequential iodination. The choice of solvent is critical; tetrahydrofuran (THF) is often preferred to enhance the solubility of the reactants, a known limitation in other organic solvents.[1]

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Imidazole Imidazole Imidazolate Imidazolate Anion (Enhanced Nucleophile) Imidazole->Imidazolate Deprotonation (Base) I2 Iodine (I₂) Diiodination Sequential Electrophilic Substitution I2->Diiodination Base Base (e.g., NaOH) Imidazolate->Diiodination Product This compound Diiodination->Product

Caption: Workflow for direct di-iodination of imidazole.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods that prioritize solubility and yield.[1][3]

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Elemental Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate

  • Ice-water bath, round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydroxide (2.3 eq) portion-wise to the stirred solution to form the imidazole sodium salt.

  • Iodination: In a separate flask, dissolve elemental iodine (2.0-2.2 eq) in THF. Transfer this solution to a dropping funnel and add it dropwise to the cooled imidazole sodium salt solution over 30-60 minutes. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture by dropwise addition of sulfuric acid to adjust the pH.[3] Remove the THF under reduced pressure at approximately 40 °C to precipitate the crude product.[1]

  • Purification: Filter the crude solid. The product can be purified by stirring and heating in ethyl acetate, followed by filtration to obtain the purified this compound.[1]

II. N-Substitution: Gateway to Diverse Derivatives

Introducing substituents at the N-1 position is a critical step for modulating the physicochemical properties of the final compound, such as solubility and lipophilicity, which is essential in drug development.[2] The most common strategy involves the N-alkylation of the pre-synthesized this compound.

Mechanism Insight: This reaction is a classic nucleophilic substitution. The nitrogen of the this compound is deprotonated by a suitable base to form a potent nucleophile. This nucleophile then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-C bond.[2] The choice of base is crucial; a strong base like sodium hydride (NaH) ensures complete deprotonation, while a milder base like potassium carbonate (K₂CO₃) can also be effective, often requiring slightly more forcing conditions.[2]

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Diiodoimidazole This compound Deprotonation Deprotonation at N-1 Diiodoimidazole->Deprotonation Base AlkylHalide Alkylating Agent (R-X) SN2 Nucleophilic Attack (Sₙ2) AlkylHalide->SN2 Base Base (e.g., NaH, K₂CO₃) Deprotonation->SN2 Product 1-Alkyl-4,5-diiodo-1H-imidazole SN2->Product

Caption: General scheme for N-alkylation of this compound.

Protocol 2: N-Alkylation of this compound (NaH Method)

This protocol utilizes a strong base for efficient deprotonation.[2]

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

III. Synthesis of C2-Substituted Variants

Introducing substituents at the C2 position of the 4,5-diiodoimidazole core greatly expands the molecular diversity. This can be achieved primarily through two strategic approaches:

  • Iodination of Pre-Substituted Imidazoles: This involves synthesizing a C2-substituted imidazole first, often a 2,4,5-triaryl-1H-imidazole (lophine derivative), and then performing the di-iodination reaction at the C4 and C5 positions.[4][5][6] The lophine core is typically assembled via a multi-component reaction of benzil, a substituted benzaldehyde, and an ammonium source like ammonium acetate.[7][8]

  • Building the Ring with Precursors (e.g., Van Leusen Synthesis): For more complex or specifically substituted imidazoles, the Van Leusen Imidazole Synthesis is a powerful tool.[9] This method constructs the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC), allowing for the pre-installation of substituents that might not be compatible with direct iodination conditions.[9][10][11]

cluster_A Strategy A: Iodinate Pre-Substituted Core cluster_B Strategy B: Construct the Ring A1 C2-Substituted Imidazole (e.g., Lophine) A2 Di-iodination (I₂, Base) A1->A2 A_End C2-Substituted 4,5-Diiodoimidazole A2->A_End B1 Substituted Precursors (Aldimine + TosMIC) B2 Van Leusen Imidazole Synthesis B1->B2 B3 Di-iodination Step B2->B3 B_End C2-Substituted 4,5-Diiodoimidazole B3->B_End

Caption: Major strategies for accessing C2-substituted diiodoimidazoles.

IV. Advanced Functionalization via Cross-Coupling

The synthetic utility of 4,5-diiodo-1H-imidazoles is fully realized in their role as substrates for transition-metal-catalyzed cross-coupling reactions.[12] The carbon-iodine bonds are highly reactive towards catalysts, typically those based on palladium, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[13]

  • Heck Coupling: Reaction with alkenes.

  • Iodine-Copper Exchange: This specialized reaction allows for regioselective functionalization. By reacting a protected 4,5-diiodoimidazole with a copper-based reagent, one iodine atom can be selectively replaced, leaving the other for subsequent, different cross-coupling reactions.

Start Substituted 4,5-Diiodoimidazole Catalyst Pd or Cu Catalyst + Coupling Partner (e.g., R-B(OH)₂, R-C≡CH) Start->Catalyst Product C4/C5 Functionalized Imidazole Catalyst->Product Cross-Coupling Reaction

Caption: General concept of cross-coupling on the diiodoimidazole core.

Summary of Synthetic Approaches
Synthetic Route Key Reagents Typical Solvent Yield Range Key Advantages & Considerations
Direct Di-iodination Imidazole, I₂, NaOH/KOH[3]THF[1]70-75%[3]Most direct route to the core; solubility can be an issue without THF.
N-Alkylation This compound, Alkyl Halide, NaH/K₂CO₃[2]DMF, ACN[2]Good to ExcellentStraightforward for N-1 functionalization; requires careful handling of strong bases like NaH.
C2-Substitution (via Lophine) Benzil, Aldehyde, NH₄OAc, then I₂/Base[6][7]Acetic Acid, THFVariableAllows for complex C2-aryl groups; multi-step process.
Cross-Coupling Diiodoimidazole, Boronic Acid/Alkyne, Pd CatalystToluene, DioxaneGood to ExcellentHighly versatile for C4/C5 functionalization; requires careful optimization of catalyst and ligands.
Conclusion

The synthesis of substituted 4,5-diiodo-1H-imidazoles is a mature yet continually evolving field. The foundational strategy of direct iodination followed by N-alkylation provides a robust and reliable pathway to a vast library of derivatives. For more complex targets, particularly those with C2-substituents, methods involving the iodination of pre-formed lophine-type structures or de novo ring construction via the Van Leusen synthesis offer powerful alternatives. The true synthetic potential of these diiodo-heterocycles is unlocked through their facile participation in a wide range of metal-catalyzed cross-coupling reactions, solidifying their status as indispensable building blocks for innovation in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-Diiodo-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical guidance for improving the yield and purity of this valuable synthetic intermediate. As a key building block, this compound is widely applied in medicinal chemistry, materials science, and as a ligand in catalysis.[1] This guide synthesizes field-proven insights with established chemical principles to help you navigate the common challenges of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and scalable method for synthesizing this compound? The most common and direct method is the electrophilic iodination of imidazole using elemental iodine (I₂) in the presence of a strong base, such as sodium hydroxide (NaOH).[1] To achieve the di-substituted product, a stoichiometric excess of iodine (at least 2 equivalents) is required.[1][2]

Q2: Why is a strong base like sodium hydroxide essential for the reaction? The base plays a critical role in deprotonating the imidazole ring to form the imidazolate anion. This anion is significantly more electron-rich and thus highly activated towards electrophilic attack by iodine, facilitating rapid and complete di-iodination.[3]

Q3: Elemental iodine has poor solubility in water. How is this issue addressed in the synthesis? This is a critical consideration for reaction efficiency. There are two primary strategies:

  • Use of a Co-solvent/Carrier: Adding potassium iodide (KI) or sodium iodide (NaI) to the aqueous solution leads to the formation of the highly soluble triiodide ion (I₃⁻), which acts as the iodinating agent.[4]

  • Use of an Organic Solvent: A highly effective method, particularly for scale-up, involves using a solvent like tetrahydrofuran (THF) to dissolve the elemental iodine before its addition to the aqueous imidazole solution. This ensures a homogeneous reaction environment.[1]

Q4: What are the primary safety considerations when performing this synthesis? Standard laboratory safety protocols should be strictly followed. Key hazards include:

  • Elemental Iodine: Can cause skin and respiratory tract irritation. Handle in a well-ventilated fume hood.

  • Sodium Hydroxide: Highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Tetrahydrofuran (THF) is flammable. Ensure no ignition sources are nearby. The product, this compound, is harmful if swallowed and causes skin and eye irritation.[5]

Q5: How should the purified this compound be stored to ensure its stability? The compound should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended to prevent degradation.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield After Reaction.

  • Potential Cause 1: Insufficient Imidazole Activation. The reaction is contingent on the formation of the imidazolate anion. If the base is not strong enough or is used in insufficient quantity (less than 1 equivalent relative to the N-H protons), the imidazole ring will not be sufficiently activated for di-iodination.

    • Suggested Solution: Ensure at least 2-3 equivalents of a strong base like NaOH are used. The reaction should be basic throughout the addition of iodine.[1]

  • Potential Cause 2: Incorrect Stoichiometry of Iodine. To drive the reaction to the di-iodinated product, a stoichiometric excess of the iodinating agent is crucial. Using less than two equivalents of iodine will result in a mixture containing significant amounts of mono-iodo-imidazole and unreacted starting material.

    • Suggested Solution: Use at least 2.0 equivalents of elemental iodine relative to imidazole. A slight excess (e.g., 2.1 equivalents) can help ensure the reaction goes to completion.[1]

  • Potential Cause 3: Poor Reagent Solubility. If elemental iodine is not properly solubilized, the reaction will be slow, inefficient, and heterogeneous, leading to poor conversion.

    • Suggested Solution: Employ a proven solubilization method. Either pre-dissolve the iodine in THF before dropwise addition or prepare an aqueous solution of iodine with a carrier like KI or NaI.[1][4]

Issue 2: The Final Product is Impure, Contaminated with Other Iodinated Species.

  • Potential Cause: Improper Control of Stoichiometry. The primary cause of contamination with mono-iodo or tri-iodo imidazole is incorrect stoichiometry. Less than 2 equivalents of iodine leads to under-iodination, while a large excess under harsh conditions might lead to the tri-iodinated byproduct.

    • Suggested Solution: Maintain strict stoichiometric control (Imidazole:Iodine ≈ 1:2). Perform the reaction at a reduced temperature (e.g., 0 °C) to improve selectivity and minimize side reactions.[1] If mono-iodinated imidazole is the main contaminant, it can be removed during purification due to its different solubility profile.[6]

Issue 3: Low Yield After Work-up and Purification.

  • Potential Cause 1: Incomplete Product Precipitation. The crude product is typically precipitated by neutralizing the basic reaction mixture. If the pH is not adjusted correctly, a significant portion of the product may remain dissolved as the imidazolate salt.

    • Suggested Solution: Carefully adjust the pH of the reaction mixture to between 7 and 8 using an acid like glacial acetic acid or hydrochloric acid.[1][4] Monitor the pH closely to avoid making the solution too acidic, which could protonate the product and increase its solubility.

  • Potential Cause 2: Product Loss During Recrystallization/Purification. While purification is essential, it can also be a source of yield loss, especially if an excessive amount of solvent is used or if the product has significant solubility in the chosen solvent.

    • Suggested Solution: For purification, wash the crude product by stirring it in a solvent where it has low solubility at room temperature but impurities are soluble, such as ethyl acetate at 40 °C.[1] If full recrystallization is performed, use the minimum amount of hot solvent required to dissolve the solid and cool the solution slowly, followed by chilling in an ice bath to maximize crystal recovery.[6]

Data Summary: Key Reaction Parameters

The table below summarizes typical quantitative data for two effective protocols for synthesizing this compound.

ParameterProtocol A (THF Co-solvent)Protocol B (Aqueous KI)Source(s)
Imidazole 1.0 equiv1.0 equiv[1][4]
Iodine (I₂) / Equiv. 2.0 equiv2.0 equiv[1][4]
Base / Equiv. 3.0 equiv NaOH6.0 equiv NaOH[1][4]
Iodine Solubilizer Tetrahydrofuran (THF)Potassium Iodide (KI, 4.0 equiv)[1][4]
Primary Solvent WaterWater[1][4]
Temperature 0 °C to Room Temp20 °C[1][4]
Reaction Time ~1 hour~3 hours[1][4]
Purification Method Stirring in warm Ethyl AcetateRecrystallization from Ethanol[1][4]
Typical Yield ~95%~99%[1][4]

Experimental Protocols

Protocol A: High-Yield Synthesis Using a THF Co-Solvent

This method is adapted from a patented procedure designed for scalability and high yield.[1]

  • Preparation of Imidazole Solution: In a reaction vessel equipped with a stirrer and dropping funnel, dissolve sodium hydroxide (3.0 equiv) in water. Cool the solution in an ice bath, then add imidazole (1.0 equiv) and stir until fully dissolved.

  • Preparation of Iodine Solution: In a separate flask, dissolve elemental iodine (2.0 equiv) in tetrahydrofuran (THF).

  • Reaction: While maintaining the ice bath, add the iodine-THF solution dropwise to the stirred imidazole solution over 30-60 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Cool the mixture and adjust the pH to 7-8 with glacial acetic acid. Concentrate the mixture under reduced pressure at 40 °C to remove the THF, which will cause the crude product to precipitate.

  • Isolation: Collect the solid by filtration and wash it thoroughly with water.

  • Purification: Add the crude solid to ethyl acetate (e.g., 2L for a ~7 mol scale reaction). Heat the suspension to 40 °C and stir for 1 hour. Cool to room temperature, collect the purified white solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Protocol B: Traditional Aqueous Synthesis with Potassium Iodide

This protocol is based on a well-established method using an aqueous medium.[4]

  • Preparation of Imidazole Solution: In a reaction vessel, dissolve 1H-imidazole (1.0 equiv) in a 2M aqueous solution of sodium hydroxide (6.0 equiv).

  • Preparation of Iodine Solution: In a separate flask, dissolve potassium iodide (KI, 4.0 equiv) and iodine (I₂, 2.0 equiv) in water.

  • Reaction: Add the iodine/KI solution to the stirred imidazole solution. Stir the reaction mixture at 20 °C for 3 hours.

  • Work-up: Neutralize the reaction by adjusting the pH to 7 with 6 M hydrochloric acid (HCl). A solid product will precipitate.

  • Isolation: Collect the crude solid by filtration.

  • Purification: Purify the collected solid by recrystallization from hot ethanol to yield the final product.

Visualized Workflows & Logic

The following diagrams illustrate the experimental process and a logical approach to troubleshooting common issues.

SynthesisWorkflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation cluster_purification Step 4: Purification Imidazole_Sol Imidazole + NaOH in Water Reaction Combine & React (0°C -> RT) Imidazole_Sol->Reaction Iodine_Sol Iodine in THF (Protocol A) Iodine_Sol->Reaction Workup pH Adjustment (7-8) & Solvent Removal Reaction->Workup Filtration1 Filter & Wash (Crude Product) Workup->Filtration1 Purify Stir in Warm Ethyl Acetate Filtration1->Purify Filtration2 Filter & Dry (Final Product) Purify->Filtration2 TroubleshootingYield Start Low Final Yield Check_Reaction Was crude yield low? Start->Check_Reaction Check_Purity Was crude yield high, but final yield low? Start->Check_Purity Cause_Stoichiometry Cause: Incorrect Stoichiometry (Iodine or Base) Check_Reaction->Cause_Stoichiometry Yes Cause_Solubility Cause: Poor Iodine Solubility Check_Reaction->Cause_Solubility Yes Cause_pH Cause: Incorrect pH at Work-up Check_Reaction->Cause_pH Yes Cause_Purification Cause: Product Loss During Purification Check_Purity->Cause_Purification Yes Solution_Stoichiometry Solution: Verify molar ratios (Iodine >= 2 equiv) Cause_Stoichiometry->Solution_Stoichiometry Solution_Solubility Solution: Use THF or KI to dissolve iodine Cause_Solubility->Solution_Solubility Solution_pH Solution: Adjust pH carefully to 7-8 Cause_pH->Solution_pH Solution_Purification Solution: Minimize solvent, ensure full cooling Cause_Purification->Solution_Purification

References

Technical Support Center: Purification of Crude 4,5-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5-Diiodo-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a crucial building block in pharmaceutical synthesis, the purity of this compound is paramount for the success of subsequent reactions and the integrity of final compounds.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound in a practical question-and-answer format.

Q1: My final product is an off-white, yellow, or orange solid, not the expected white crystalline material. What causes this discoloration and how can I fix it?

A1:

  • Causality: Discoloration in the crude or purified product is typically due to trace amounts of residual iodine (I₂) from the synthesis. Iodine can become trapped within the crystal lattice of the product or exist as a persistent impurity.

  • Solution & Scientific Rationale:

    • Recrystallization with a Reducing Agent Wash: During the work-up, before recrystallization, wash the crude product slurry with a dilute aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These agents react with elemental iodine (I₂), which is colored, to form colorless iodide ions (I⁻), which are readily soluble in water and will be removed with the aqueous phase.

    • Activated Charcoal Treatment: If discoloration persists after recrystallization, it may be due to highly conjugated organic impurities. You can treat a solution of your product with a small amount of activated charcoal. The charcoal adsorbs large, colored impurity molecules onto its porous surface.

      • Protocol Insight: Use charcoal sparingly (typically 1-2% w/w) as it can also adsorb your desired product, leading to yield loss. The solution should be heated to boiling with the charcoal for a few minutes and then subjected to hot gravity filtration to remove the charcoal particles before crystallization.

Q2: After recrystallization, my yield is significantly lower than expected. What are the common causes of product loss?

A2:

  • Causality: Low yield is one of the most common issues in recrystallization and can stem from several factors:

    • Using an excessive amount of recrystallization solvent.

    • Premature crystallization of the product during hot filtration.

    • Insufficient cooling time or temperature, leaving a significant amount of product dissolved in the mother liquor.

    • Choosing a suboptimal solvent in which the product has high solubility even at low temperatures.

  • Solution & Scientific Rationale:

    • Minimize Solvent Volume: The core principle of recrystallization is the solubility differential at different temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude solid. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the recovered yield.

    • Pre-heat Your Filtration Apparatus: To prevent the product from crashing out of solution on the filter funnel during hot filtration (a common point of loss), pre-heat the gravity filtration funnel and the receiving flask in an oven or by pouring hot solvent through the setup immediately before filtering your product solution.

    • Maximize Crystallization Time & Minimize Temperature: Allow the filtrate to cool slowly to room temperature without disturbance to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath (0-4 °C) for at least an hour to maximize precipitation. For some solvent systems, cooling to even lower temperatures (e.g., -20 °C) may further increase yield, provided the solvent does not freeze.

Q3: My TLC analysis of the purified product still shows multiple spots. What are these impurities and how do I remove them?

A3:

  • Causality: The most common impurities stemming from the synthesis of this compound are unreacted imidazole and other iodinated isomers, such as mono-iodinated or tri-iodinated imidazoles.[3][4] These compounds have different polarities and may co-precipitate with your product if the recrystallization conditions are not optimal.

  • Solution & Scientific Rationale:

    • For Less Polar Impurities (e.g., Triiodoimidazole): If your impurity is less polar than the desired product, a well-chosen recrystallization may be sufficient. However, if it co-crystallizes, silica gel column chromatography is the preferred method. The more polar this compound will adhere more strongly to the silica, allowing the less polar impurities to be eluted first.

    • For More Polar Impurities (e.g., Imidazole): Unreacted imidazole is significantly more polar than the di-iodinated product. During column chromatography, it will stick very strongly to the silica gel. For recrystallization, using a solvent system where imidazole is highly soluble (like ethanol or water) while this compound is less soluble at room temperature can effectively keep the imidazole in the mother liquor. A patent describes a process where a water/ethanol mixture is used to specifically remove the di-iodinated impurity from the mono-iodinated product by heating to reflux and performing a hot filtration.[5] This principle can be adapted.

    • Optimize Chromatography: If recrystallization fails, flash column chromatography is the most effective solution. Use a step-gradient elution, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate). Monitor the fractions by TLC to isolate the pure product.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving common purification issues.

TroubleshootingWorkflow start Crude Product Analysis (TLC, Appearance) problem Problem Identified? start->problem purity_issue Low Purity (Multiple TLC Spots) problem->purity_issue Yes color_issue Product is Colored (Yellow/Orange) problem->color_issue Yes yield_issue Low Yield problem->yield_issue Yes end_node Pure Product problem->end_node No impurity_type Impurity Polarity? purity_issue->impurity_type less_polar Less Polar Impurity impurity_type->less_polar Less Polar more_polar More Polar Impurity impurity_type->more_polar More Polar chromatography Action: Perform Column Chromatography less_polar->chromatography recrystallize_polar Action: Recrystallize from a polar solvent (e.g., EtOH) to leave impurity in mother liquor. more_polar->recrystallize_polar chromatography->end_node recrystallize_polar->end_node charcoal Action: Treat with Activated Charcoal during Recrystallization color_issue->charcoal charcoal->end_node yield_cause Potential Cause? yield_issue->yield_cause excess_solvent Excess Solvent Used yield_cause->excess_solvent Excess Solvent premature_xtal Premature Crystallization yield_cause->premature_xtal Hot Filtration optimize_solvent Action: Use minimum hot solvent excess_solvent->optimize_solvent preheat_funnel Action: Pre-heat filtration apparatus premature_xtal->preheat_funnel optimize_solvent->end_node preheat_funnel->end_node

Caption: Troubleshooting decision tree for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for crude this compound on a lab scale?

A1: Recrystallization is generally the most effective and commonly used method for purifying multi-gram quantities of this compound.[6] It is particularly efficient at removing both less-polar side products and highly-polar starting materials like imidazole. Ethanol is a frequently cited solvent for this purpose.[7][8] For smaller scales or when recrystallization fails to separate closely related impurities, silica gel column chromatography is the superior choice.

Q2: What solvents are best for recrystallizing this compound?

A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on literature and chemical properties, the following solvents are recommended:

  • Single Solvents: Ethanol is highly effective.[7][8] Ethyl acetate has also been reported to be used for purification by heating and stirring.[2]

  • Mixed Solvents: For fine-tuning solubility, a mixed solvent system can be used. A good example would be dissolving the crude product in a minimal amount of a "good" solvent like hot ethanol or ethyl acetate, and then slowly adding a "poor" solvent like hexanes until turbidity is observed, then allowing it to cool.

Q3: How should I properly store the purified this compound to prevent degradation?

A3: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[6][9] The carbon-iodine bond can be susceptible to cleavage upon exposure to light (photosensitivity) and high temperatures.[10] For long-term storage, refrigeration at 2–8 °C is recommended.[6][9]

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point for this compound is typically in the range of 197-198 °C.[6][11] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Data Summary

The table below summarizes key quantitative data relevant to the purification and characterization of this compound.

ParameterValueSource(s)
Molecular Formula C₃H₂I₂N₂[1][9]
Molecular Weight 319.87 g/mol [9][12]
Appearance Off-white to white solid/crystals[7][9]
Melting Point 197-198 °C[6][11]
Storage Conditions 2–8 °C, under inert gas, protect from light[6][9]
Recommended Solvents Ethanol, Ethyl Acetate[2][7][8]

Experimental Protocols

Protocol 1: Purification by Single-Solvent Recrystallization (Ethanol)

This protocol is highly effective for removing common impurities and is suitable for multi-gram scales.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol and begin heating the mixture to reflux with stirring.

  • Achieve Saturation: Continue adding ethanol portion-wise to the refluxing suspension until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to reflux for 5-10 minutes.

  • Hot Gravity Filtration: Pre-heat a glass funnel and a clean receiving flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (or the activated charcoal if used).

  • Crystallization: Cover the receiving flask and allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form and the solution has reached ambient temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation and Drying: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Air dry the crystals on the filter for a period before transferring them to a watch glass or drying dish for final drying under high vacuum.

Purification Workflow Overview

PurificationWorkflow cluster_prep Preparation cluster_purify Purification Steps cluster_isolate Isolation & QC crude Crude This compound dissolve Dissolve in Minimum Hot Solvent (e.g., EtOH) crude->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration & Cold Solvent Wash cool->vac_filter dry Dry Under Vacuum vac_filter->dry qc Purity Check (TLC, mp) dry->qc final_product Pure Product (Store at 2-8°C) qc->final_product

Caption: General workflow for the purification of this compound by recrystallization.

References

Common side products in the synthesis of 4,5-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,5-Diiodo-1H-imidazole

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic building block. As a key intermediate, this compound serves as a versatile scaffold for constructing complex molecules through reactions like Suzuki and Sonogashira cross-coupling.[1] However, its synthesis is often plagued by challenges in selectivity, leading to the formation of characteristic side products.

This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and offers practical, field-tested solutions to common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The direct iodination of imidazole is an electrophilic aromatic substitution reaction. Because the imidazole ring is electron-rich, the reaction can be difficult to stop at the desired disubstituted stage. The most common side products are:

  • Unreacted Starting Material: Imidazole.

  • Under-iodinated Species: 4-iodo-1H-imidazole and 5-iodo-1H-imidazole (which exist as tautomers).

  • Over-iodinated Species: 2,4,5-triiodo-1H-imidazole.[1][2]

Q2: Why am I getting a mixture of mono-, di-, and tri-iodinated products?

This lack of selectivity is the central challenge in imidazole iodination. The reactivity of the carbon positions towards electrophilic substitution is generally C5 > C4 > C2.[3] Under alkaline conditions, the deprotonated imidazolate anion is formed, which is highly activated and reacts rapidly with iodine, often leading to multiple additions.[3] Controlling the stoichiometry, temperature, and reaction time is critical to favor the formation of the 4,5-diiodo product.

Q3: My reaction seems to stall, leaving a lot of unreacted imidazole. What could be the cause?

Insufficient iodinating agent is the most likely reason. The reaction requires at least two equivalents of iodine (I₂) to form the di-iodinated product. Another cause could be poor solubility of iodine in the reaction medium. Using a co-solvent like potassium iodide (KI) or sodium iodide (NaI) is essential, as it forms the highly soluble triiodide ion (I₃⁻), ensuring the availability of the electrophilic iodine species in the aqueous phase.[4]

Q4: How does pH affect the reaction outcome?

The pH is a critical parameter. Strongly basic conditions (using a base like NaOH) are typically employed to deprotonate imidazole, generating the highly nucleophilic imidazolate anion.[3][5] This significantly accelerates the rate of iodination. However, this high reactivity can also make the reaction difficult to control, potentially leading to over-iodination. After the reaction, neutralization with an acid (like HCl) is required to precipitate the product.[5]

Troubleshooting Guide: Isolating and Eliminating Side Products

This section provides a systematic approach to diagnosing and solving common problems during the synthesis.

Logical Flow for Troubleshooting Synthesis

G cluster_0 Analysis of Crude Product cluster_1 Problem Identification & Solution start Analyze crude product by TLC/NMR unreacted High % of Unreacted Imidazole start->unreacted Rf matches starting material mono_iodo Major impurity is mono-iodo-imidazole start->mono_iodo Impurity spot between start and product tri_iodo Major impurity is 2,4,5-triiodo-imidazole start->tri_iodo Impurity spot is less polar than product sol_unreacted 1. Verify I₂ stoichiometry (>2 eq). 2. Ensure adequate NaI/KI is used. 3. Increase reaction time or temperature. unreacted->sol_unreacted Cause: Under-iodination sol_mono_iodo 1. Increase equivalents of I₂ (e.g., 2.2-2.5 eq). 2. Ensure strong basic conditions (e.g., NaOH). 3. Monitor via TLC until di-iodo is maximized. mono_iodo->sol_mono_iodo Cause: Incomplete di-iodination sol_tri_iodo 1. Reduce equivalents of I₂. 2. Maintain lower temperature (0-20°C). 3. Reduce reaction time. tri_iodo->sol_tri_iodo Cause: Over-iodination

Caption: Troubleshooting workflow for identifying and addressing side products.

Detailed Troubleshooting Scenarios
Observed IssueProbable Cause(s)Recommended Solutions & Scientific Rationale
Low Conversion / High Unreacted Imidazole 1. Insufficient Iodine: Stoichiometry is below the required 1:2 molar ratio of imidazole to I₂. 2. Poor Iodine Solubility: Inadequate amount of KI or NaI to form the soluble I₃⁻ complex.1. Adjust Stoichiometry: Ensure at least 2 equivalents of I₂ are used relative to imidazole. A slight excess (e.g., 2.1 eq) can help drive the reaction to completion. 2. Enhance Solubility: Use a sufficient amount of KI or NaI. The formation of the triiodide ion is an equilibrium process; a higher concentration of iodide pushes the equilibrium towards I₃⁻, increasing the effective concentration of the iodinating agent in the aqueous phase.[4]
Primary Byproduct is 4-Iodo-1H-imidazole 1. Incomplete Reaction: The reaction was stopped prematurely before the second iodination could occur. 2. Insufficient Iodine: Not enough electrophile was available to convert the mono-iodinated intermediate to the di-iodinated product.1. Increase Reaction Time/Temperature: Monitor the reaction progress using TLC. Continue stirring at room temperature for several hours (e.g., 3-6 hours) until the mono-iodo spot is minimized.[5] 2. Increase Iodine Equivalents: Increase the molar ratio of I₂ to imidazole to favor the second substitution.
Presence of 2,4,5-Triiodo-1H-imidazole 1. Excessive Iodine: Using a large excess of the iodinating agent. 2. Forcing Conditions: Elevated temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for iodinating the less reactive C2 position.1. Control Stoichiometry: Carefully control the amount of I₂ used. Avoid large excesses. 2. Milder Conditions: Perform the reaction at a lower temperature (e.g., maintaining an ice bath at 0°C) and monitor closely by TLC to stop the reaction once the formation of this compound is complete.[6]
Difficulty in Product Purification 1. Similar Polarities: The desired product and the mono-iodinated byproduct have relatively similar polarities, making chromatographic separation challenging. 2. Co-precipitation: Unreacted imidazole and side products can co-precipitate with the desired compound during work-up.1. Recrystallization: This is the most effective method. A two-step recrystallization can be highly effective. First, using a water/ethanol mixture and performing a hot filtration can remove the less soluble this compound from some impurities.[2][7] A second recrystallization from a different solvent system like isopropanol/n-hexane can further purify the product.[2] 2. Column Chromatography: For small-scale purification, silica gel chromatography using a gradient elution, for example, from ethyl acetate/hexanes to dichloromethane/methanol, can be effective.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures designed to maximize the yield of the di-iodinated product.[5]

Materials:

  • 1H-Imidazole (1.0 eq)

  • Sodium Hydroxide (NaOH) (6.0 eq)

  • Potassium Iodide (KI) (4.0 eq)

  • Iodine (I₂) (2.0 eq)

  • Deionized Water

  • 6 M Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Solution A (Imidazolate Formation): In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (e.g., 3.0 g, 44.1 mmol) and sodium hydroxide (10.6 g, 264.5 mmol) in deionized water (e.g., 60 mL). Stir until all solids are dissolved. Cool the solution in an ice bath.

  • Solution B (Iodine Solution): In a separate flask, dissolve potassium iodide (29.3 g, 176.0 mmol) in a minimal amount of water. To this, add iodine (22.4 g, 88.0 mmol) and stir until the iodine is completely dissolved, forming a dark brown solution.

  • Reaction: Slowly add Solution B dropwise to the cooled Solution A over 30-60 minutes, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by slowly adding 6 M HCl until the pH reaches 7. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Drying: Dry the crude product under vacuum to yield crude this compound.

Visual Representation of Iodination Pathway

G Imidazole Imidazole MonoIodo 4-Iodo-1H-imidazole (Under-iodination Side Product) Imidazole->MonoIodo + I₂ DiIodo This compound (Desired Product) MonoIodo->DiIodo + I₂ TriIodo 2,4,5-Triiodo-1H-imidazole (Over-iodination Side Product) DiIodo->TriIodo + I₂ (Forcing Conditions)

Caption: Sequential iodination of the imidazole ring.

Protocol 2: Purification by Recrystallization

This method is effective for removing both under- and over-iodinated side products.[2][5][7]

  • Initial Wash: Suspend the crude solid in a solution of water and a small amount of ethanol (e.g., 120 mL water to 4 mL ethanol for ~26 g of crude product).[7]

  • Hot Filtration (Optional but Recommended): Heat the suspension to reflux for approximately 1 hour. If significant insoluble material (often the desired, less soluble di-iodo product) is present alongside more soluble impurities, perform a hot gravity filtration to separate them. The desired product may be either in the filtrate or on the filter paper depending on the primary impurities. Typically, this compound is less soluble than the mono-iodo version.[7]

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Final Recrystallization: Collect the crystals by filtration. Dissolve them in a minimum amount of hot ethanol or isopropanol.[5][8]

  • Precipitation: Slowly add a non-polar solvent like n-hexane until the solution becomes cloudy.

  • Isolation: Allow the solution to cool, promoting the crystallization of pure this compound. Collect the white crystalline product by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

References

Technical Support Center: Minimizing Over-Iodinated Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Selective Iodination. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with over-iodination in their synthetic work. The formation of di-, tri-, or poly-iodinated species is a common side reaction, particularly when working with highly activated aromatic systems like phenols, anilines, and electron-rich heterocycles. This resource provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to help you maximize the yield of your desired mono-iodinated product and minimize unwanted byproducts.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during electrophilic iodination.

Q1: My reaction is producing significant amounts of di- and tri-iodinated products. What is the first and most critical parameter I should adjust?

A: The first parameter to verify and control is the stoichiometry of your iodinating agent. Over-iodination is frequently caused by using an excess of the iodine source.[1] For mono-iodination, you should carefully control the molar ratio of the iodinating agent to your substrate, aiming for a 1:1 ratio or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the iodinating agent to favor mono-substitution.[1][2]

Q2: I'm using a 1:1 stoichiometric ratio for my activated phenol, but I'm still seeing significant di-iodination. What should I try next?

A: With highly activated substrates, the mono-iodinated product can be more reactive than the starting material, leading to over-iodination even with controlled stoichiometry.[3] The next step is to lower the reaction temperature .[1] Reducing the temperature (e.g., to 0 °C or -20 °C) decreases the overall reaction rate and can significantly improve selectivity for the mono-iodinated product by disfavoring the subsequent, faster iodination of the activated product.[2][4]

Q3: How does pH influence the iodination of phenols or anilines, and how can I use it to my advantage?

A: pH is a crucial factor. For phenols, the phenolate anion, which is formed under basic conditions, is far more nucleophilic and reactive towards electrophilic iodination than the neutral phenol.[5] If your reaction is too aggressive, operating at a neutral or slightly acidic pH can temper the substrate's reactivity. Conversely, for less reactive phenols, using a dilute base (e.g., NaHCO₃) can be necessary to facilitate the reaction.[6] However, excessively high pH can lead to other side reactions.[5] Therefore, controlling the pH provides a direct method for modulating substrate reactivity.[7]

Q4: I am trying to iodinate a tyrosine residue in a peptide and getting a mixture of mono- and di-iodinated products. How can I improve selectivity?

A: This is a classic challenge. The mono-iodinated tyrosine is more electron-rich and thus more activated for a second electrophilic substitution than the original tyrosine.[3] To improve selectivity for the mono-iodinated peptide, you should reduce the molar ratio of the iodinating agent (like N-Iodosuccinimide, NIS) to the peptide to 0.5.[3] This ensures the peptide is always in excess relative to the iodine source, statistically favoring a single iodination event per molecule.

Q5: What are some examples of "mild" versus "strong" iodinating agents?

A: The reactivity of the iodinating system is key to controlling selectivity. A less reactive agent is less likely to cause multiple additions.[1]

  • Mild Systems: Molecular iodine (I₂) alone (often slow), I₂ with a mild oxidant like H₂O₂, or N-iodosuccinimide (NIS) without a strong acid catalyst.[8][9][10]

  • Strong/Highly Reactive Systems: Iodine monochloride (ICl), NIS in the presence of an acid catalyst (like p-toluenesulfonic acid, PTSA), or systems using potent oxidants like Selectfluor®.[2][3][8] If you are experiencing over-iodination, switching to a milder system is a highly effective strategy.[1]

Part 2: In-Depth Troubleshooting Guides
Guide 1: Understanding the Mechanism of Over-Iodination

Over-iodination is a result of a competing subsequent reaction. The process is governed by the principles of Electrophilic Aromatic Substitution (EAS). In the case of activated substrates like phenols or anilines, the hydroxyl (-OH) or amino (-NH₂) groups are strong ortho, para-directing activators.[11] When the first iodine atom is introduced (typically at the para position to minimize steric hindrance), it further activates the ring, making the ortho positions even more susceptible to a second electrophilic attack.[3][6]

The mono-iodinated product is therefore often more reactive than the starting material, leading to a rapid second iodination if conditions are not carefully controlled. Your goal is to find a kinetic window where the rate of the first iodination is significantly faster than the rate of the second.

G sub Activated Substrate (e.g., Phenol) reagent + Iodinating Agent (I+) sub->reagent mono Desired Mono-iodinated Product reagent->mono k₁ (fast) di Over-iodinated Byproduct (Di-iodinated) mono->di k₂ (very fast) (competing reaction) caption Fig 1. Competing reaction pathways in iodination.

Fig 1. Competing reaction pathways in iodination.
Guide 2: Mastering Core Reaction Parameters

Precise control over reaction conditions is paramount for achieving selectivity. The following parameters are your primary tools for minimizing the formation of over-iodinated byproducts.

ParameterEffect of Decrease/IncreaseRationale & Expert Insights
Stoichiometry Decrease: Favors mono-iodination.The most direct way to limit the reaction. Using a 1:1 or slightly sub-stoichiometric ratio of the iodinating agent ensures there isn't enough reagent available for the second addition once the primary substrate is consumed.[1][2]
Temperature Decrease: Favors mono-iodination.Lowering the temperature slows down all reaction rates.[12][13] It often has a more pronounced effect on the second iodination step (k₂), widening the kinetic window to isolate the mono-iodinated product before significant byproduct forms.[1][4]
Reaction Time Decrease: Can favor mono-iodination.Over-iodination is often a time-dependent process. It is crucial to monitor the reaction's progress using techniques like TLC, LC-MS, or GC-MS and to quench the reaction as soon as the starting material is consumed and before byproduct concentration rises significantly.
pH (for phenols/anilines) Modulate: Adjust to control reactivity.For phenols, a lower pH (<7) keeps the substrate in its less reactive protonated form, slowing the reaction. A slightly basic pH (~8-9) generates the highly reactive phenolate.[5] Finding the optimal pH is key to balancing reactivity and selectivity.
Rate of Addition Decrease: Favors mono-iodination.Adding the iodinating agent slowly (dropwise) as a solution prevents localized areas of high concentration, which can promote rapid, multiple iodinations on a single molecule before the reagent has dispersed. This is especially critical for highly reactive substrates.[11]
Part 3: Strategic Selection of Iodinating Reagents

The choice of iodinating agent dictates the electrophilicity of the iodine species ("I⁺") and, consequently, the reaction's aggressiveness. Molecular iodine (I₂) itself is a weak electrophile and often requires activation.[8][10]

Reagent SystemFormula / ComponentsRelative ReactivityCommon Applications & Notes
Molecular Iodine I₂LowUsed for highly activated substrates. Often requires long reaction times or an activator.[8]
Iodine / Oxidant I₂ / H₂O₂ModerateH₂O₂ oxidizes the iodide byproduct (I⁻) back to I₂, driving the reaction forward. A greener and milder alternative to stronger systems.[9]
N-Iodosuccinimide NISModerate to HighA versatile and easy-to-handle solid reagent. Its reactivity is significantly increased by adding an acid co-catalyst (e.g., PTSA), which can lead to over-iodination if not controlled.[3][10]
Iodine Monochloride IClHighA powerful iodinating agent for both activated and moderately deactivated rings. Prone to causing over-iodination and must be handled with care due to its reactivity.[2]
Iodine / Silver Salt I₂ / AgNO₃ or Ag₂SO₄HighSilver salts act as Lewis acids, activating the iodine to generate a potent electrophile. Should be avoided if possible due to cost and waste concerns.[8]
Part 4: Sample Protocol: Controlled Mono-iodination of L-Tyrosine

This protocol details a method for the selective mono-iodination of L-Tyrosine, a common task in peptide chemistry, adapted from established methodologies.[3]

Objective: To synthesize 3-iodo-L-tyrosine with minimal formation of 3,5-diiodo-L-tyrosine.

Materials:

  • L-Tyrosine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v) for quenching

  • 0.1% TFA in Water (Mobile Phase A)

  • 0.1% TFA in ACN (Mobile Phase B)

Procedure:

  • Substrate Preparation: Dissolve 100 mg of L-Tyrosine in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of N-Iodosuccinimide (NIS) in acetonitrile at a concentration of 0.5 molar equivalents relative to the starting L-Tyrosine.

  • Reaction Setup: Cool the L-Tyrosine solution to 0 °C in an ice bath with gentle stirring.

  • Slow Addition: Add the NIS solution dropwise to the stirred tyrosine solution over a period of 15 minutes. Critical Step: Slow addition is key to preventing localized excess of NIS.

  • Reaction Monitoring: Monitor the reaction progress every 10 minutes via analytical HPLC or TLC. Look for the disappearance of the starting material and the appearance of the mono-iodinated product peak.

  • Quenching: Once monitoring indicates that the starting material is consumed or that the ratio of mono- to di-iodinated product is optimal (typically within 60-90 minutes), quench the reaction by adding 1 mL of 10% sodium thiosulfate solution. The disappearance of the yellow/brown color indicates the neutralization of excess iodine.

  • Purification: The desired mono-iodinated product can be purified from the reaction mixture using preparative reversed-phase HPLC.

Part 5: Troubleshooting Workflow

If you are facing issues with over-iodination, follow this logical workflow to diagnose and solve the problem.

G start Start: Over-iodination Observed q1 Is molar ratio of Iodinating Agent ≤ 1.0? start->q1 s1 Adjust stoichiometry to 1:1 or slightly less (0.95 eq). q1->s1 No q2 Is the reaction run at low temperature (e.g., ≤ 0 °C)? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Solved s1->end_node s2 Lower reaction temperature to 0 °C or below. q2->s2 No q3 Is the iodinating agent added slowly/dropwise? q2->q3 Yes a2_yes Yes a2_no No s2->end_node s3 Add reagent as a dilute solution dropwise. q3->s3 No q4 Consider switching to a milder iodinating agent. (e.g., ICl → NIS or NIS/Acid → NIS only) q3->q4 Yes a3_yes Yes a3_no No s3->end_node q4->end_node caption Fig 2. Logical workflow for troubleshooting over-iodination.

Fig 2. Logical workflow for troubleshooting over-iodination.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 4,5-Diiodo-1H-imidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 4,5-Diiodo-1H-imidazole. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their iodination reactions of imidazole. This compound is a crucial building block in medicinal chemistry and materials science, often utilized in the synthesis of pharmaceuticals and as a ligand in catalytic chemistry.[1][2][3] The presence of two iodine atoms provides reactive sites for further molecular elaboration through cross-coupling reactions.[4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common method involves the direct iodination of imidazole with elemental iodine (I₂) in the presence of a base, such as sodium hydroxide (NaOH).[2][4] The reaction is typically performed in an aqueous medium or a mixed solvent system to manage the solubility of the reactants.[2] An alternative approach involves the use of N-Iodosuccinimide (NIS) as the iodinating agent, sometimes with a catalytic amount of acid.[5]

Q2: Why am I seeing a mixture of mono-, di-, and sometimes tri-iodinated products?

A2: The formation of a product mixture is a common challenge in imidazole iodination. The imidazole ring is activated towards electrophilic substitution, and the introduction of the first iodine atom can influence the reactivity of the remaining positions. Over-iodination leading to 2,4,5-triiodoimidazole can occur if the reaction conditions are too harsh or if an excess of the iodinating agent is used.[6] Conversely, incomplete reaction can leave mono-iodinated imidazole as a significant byproduct.[7] Precise control over stoichiometry and reaction conditions is critical for selectivity.

Q3: My crude product is a dark, oily substance instead of the expected solid. What could be the cause?

A3: The appearance of a dark oil or discolored solid often indicates the presence of residual iodine or other impurities.[8] Inadequate quenching of excess iodine with a reducing agent like sodium thiosulfate can lead to this issue. Additionally, certain side reactions or degradation of the product under harsh conditions can result in colored impurities.

Q4: What is the best method for purifying crude this compound?

A4: Recrystallization is a commonly used and effective method for purifying the crude product on a laboratory scale.[5][8] A typical procedure involves dissolving the crude solid in a suitable solvent mixture, such as water and ethanol, followed by hot filtration to remove less soluble impurities.[6][8] For more challenging separations, silica gel column chromatography can be employed.[8] A patent describes purification by stirring the crude product in warm ethyl acetate.[2]

Q5: How should I properly store the purified this compound?

A5: To prevent degradation, the purified compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1] For long-term storage, refrigeration at 2-8°C is recommended.[1]

Troubleshooting Guide for Low Conversion Rates

Low conversion of the starting imidazole is a frequent obstacle. This section provides a structured approach to identifying and resolving the root causes of this issue.

Visualizing the Troubleshooting Workflow

The following flowchart outlines a systematic process for diagnosing and addressing low conversion rates in your this compound synthesis.

TroubleshootingWorkflow Troubleshooting Low Conversion in this compound Synthesis start Low Conversion Rate Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup reagent_issue Reagent Degradation or Incorrect Stoichiometry? check_reagents->reagent_issue conditions_issue Suboptimal Temperature, Time, or pH? check_conditions->conditions_issue workup_issue Product Loss During Extraction/Purification? check_workup->workup_issue reagent_issue->check_conditions No solve_reagent Use Fresh Reagents & Verify Stoichiometry reagent_issue->solve_reagent Yes conditions_issue->check_workup No solve_conditions Optimize Temperature, Reaction Time, & pH conditions_issue->solve_conditions Yes solve_workup Modify Work-up Protocol workup_issue->solve_workup Yes

Caption: A workflow for troubleshooting low conversion rates.

Common Problems and Solutions
Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Inactive Iodinating Agent: Elemental iodine can sublime over time. N-Iodosuccinimide (NIS) can decompose. 2. Incorrect Base Stoichiometry: Insufficient base will not fully deprotonate the imidazole, which is necessary for the reaction to proceed efficiently.[2] 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.[5]1. Reagent Check: Use fresh, high-purity iodine or NIS. Store iodinating agents properly in a cool, dark place. 2. Optimize Base: Ensure at least two equivalents of base (e.g., NaOH) are used to facilitate the di-iodination. A patent suggests using 3 equivalents of aqueous sodium hydroxide.[2] 3. Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[5]
Reaction Stalls (Incomplete Conversion) 1. Poor Solubility of Reactants: Imidazole or the iodinating agent may not be fully dissolved, limiting their availability to react.[2] 2. Insufficient Reaction Time: The reaction may require a longer duration to go to completion. 3. pH Shift: The reaction pH may change over time, slowing down the rate of iodination.1. Improve Solubility: A patent suggests dissolving elemental iodine in a solvent like tetrahydrofuran (THF) before adding it to the reaction mixture to overcome solubility issues.[2] Using a co-solvent like ethanol in an aqueous system can also help.[8] 2. Extend Reaction Time: Monitor the reaction over a longer period (e.g., 12-24 hours). 3. pH Control: Monitor and maintain the pH of the reaction mixture within the optimal range (typically alkaline for the I₂/NaOH method).
Predominance of Mono-iodinated Product 1. Insufficient Iodinating Agent: Using less than two equivalents of the iodinating agent will favor the formation of mono-iodinated imidazole. 2. Reaction Conditions Too Mild: Low temperature or short reaction time may not be sufficient to drive the reaction to the di-iodinated product.1. Adjust Stoichiometry: Use a slight excess of the iodinating agent (e.g., 2.1-2.2 equivalents of I₂) to ensure complete di-iodination.[9] 2. Modify Conditions: Increase the reaction temperature or extend the reaction time as needed, while monitoring for the formation of byproducts.
Low Isolated Yield After Work-up 1. Product Loss During Extraction: this compound has some solubility in water, which can lead to losses during aqueous work-up.[1] 2. Inefficient Precipitation/Crystallization: The product may not fully precipitate from the solution. 3. Premature Crystallization: The product may crystallize out during hot filtration, leading to loss.[8]1. Optimize Extraction: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency. Use an appropriate organic solvent like ethyl acetate for extraction. 2. Maximize Crystallization: After precipitation, cool the mixture in an ice bath for an extended period to maximize crystal formation.[8] 3. Pre-warm Funnel: Pre-warm the filtration apparatus (funnel and receiving flask) before filtering a hot solution to prevent premature crystallization.[8]

Experimental Protocols

Reaction Mechanism Overview

The direct iodination of imidazole is an electrophilic aromatic substitution reaction. Under basic conditions, the imidazole ring is deprotonated to form the imidazolate anion, which is highly activated towards electrophilic attack by iodine.

ReactionMechanism Reaction Mechanism for this compound Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First Iodination cluster_step3 Step 3: Second Iodination Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate + OH⁻ Monoiodo 4-Iodo-1H-imidazole Imidazolate->Monoiodo + I₂ I2_1 I₂ Diiodo This compound Monoiodo->Diiodo + OH⁻, + I₂ I2_2 I₂

Caption: Simplified mechanism of imidazole di-iodination.

Detailed Synthesis Protocol (Iodine/NaOH Method)

This protocol is adapted from established procedures and aims to maximize the yield of this compound.[2]

Materials:

  • Imidazole (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Iodine (I₂) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Glacial Acetic Acid

  • Ethyl Acetate

Procedure:

  • Preparation of Imidazole Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq).

  • Preparation of Iodine Solution: In a separate flask, dissolve elemental iodine (2.0 eq) in tetrahydrofuran (THF).

  • Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring. Maintain the temperature at 0-5°C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir in the ice bath and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully adjust the pH of the mixture to 7-8 using glacial acetic acid.

    • Remove the THF under reduced pressure at a temperature not exceeding 40°C.[2]

    • A solid crude product should precipitate out. Collect the solid by vacuum filtration.

    • Wash the solid with cold deionized water.

  • Purification:

    • Transfer the crude solid to a clean flask and add ethyl acetate.

    • Stir the suspension at 40°C for 1 hour.[2]

    • Cool the mixture to room temperature and collect the purified white solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethyl acetate and dry under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.11 (s, 1H), 7.65 (s, 1H).[2]

  • LC-MS (ESI): m/z 320.91 [M+H]⁺.[2]

References

Technical Support Center: A Researcher's Guide to the Separation of Mono- and Di-iodinated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the challenging yet critical task of separating mono- and di-iodinated imidazoles. These compounds are pivotal building blocks in medicinal chemistry and drug development. Their effective purification is paramount to ensure the synthesis of pure, well-characterized final products. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers in overcoming common separation hurdles.

I. Understanding the Challenge: The "Why" Behind the Separation

The separation of mono- and di-iodinated imidazoles can be intricate due to their similar polarities and chemical properties. The addition of one or two iodine atoms to the imidazole ring alters the molecule's electron distribution and lipophilicity, but often not to a degree that allows for straightforward separation. Key factors influencing the separation include:

  • Polarity: Di-iodinated imidazoles are generally less polar than their mono-iodinated counterparts. This difference, though subtle, is the primary principle exploited in chromatographic separations.

  • pKa: The basicity of the imidazole ring is influenced by the electron-withdrawing nature of the iodine substituents. These differences in pKa can be leveraged in certain purification techniques, such as acid-base extraction.

  • Solubility: The solubility of each species in various organic solvents and aqueous solutions will dictate the effectiveness of recrystallization and liquid-liquid extraction methods.

II. Troubleshooting Guide: Navigating Common Separation Issues

This section addresses specific problems that researchers frequently encounter during the purification of iodinated imidazoles.

A. Recrystallization Challenges

Problem 1: My iodinated imidazole is "oiling out" instead of forming crystals.

"Oiling out" occurs when the compound melts in the solvent before it dissolves, or when it comes out of solution as a liquid phase. This is a common issue, especially when impurities are present, which can depress the melting point.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System The chosen solvent may be too nonpolar or the compound's concentration too high. Add a small amount of a more polar co-solvent (e.g., isopropanol to a hexane solution) to increase solubility.A good recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. If the compound is not sufficiently soluble at the boiling point, it may melt before dissolving.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.Rapid cooling can lead to supersaturation, where the compound comes out of solution as a thermodynamically stable oil rather than a crystalline solid.
Presence of Impurities If colored impurities are present, consider a hot filtration step with activated charcoal.[1]Impurities can interfere with crystal lattice formation and lower the melting point of the mixture.

Problem 2: Low or no crystal formation after cooling.

This indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Solvent is Too Good The compound is too soluble in the chosen solvent, even at low temperatures. Reduce the volume of the solvent by gentle heating and evaporation.To achieve crystallization, the compound's concentration must exceed its solubility at a given temperature.
Lack of Nucleation Sites Gently scratch the inside of the flask at the surface of the solution with a glass rod. Add a "seed crystal" of the pure compound.Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites for crystal growth. A seed crystal provides a template for crystallization.
B. Column Chromatography Inefficiencies

Problem 3: Poor separation of mono- and di-iodinated imidazoles on a silica gel column.

Co-elution or poor resolution is a frequent challenge due to the similar polarities of the target compounds.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System The eluent polarity is not optimized. Perform thorough Thin-Layer Chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (ΔR_f > 0.2).[1]The ideal mobile phase will have a polarity that allows the compounds to interact with the stationary phase differentially, leading to separation.
Column Overloading Too much crude material has been loaded onto the column. Reduce the amount of sample relative to the stationary phase. A general rule of thumb is a 1:30 to 1:100 sample-to-silica ratio by weight.Overloading the column leads to broad, overlapping bands, as the stationary phase becomes saturated with the sample.
Incorrect Stationary Phase Standard silica gel may not be optimal. Consider using alumina (basic or neutral) or reverse-phase silica gel (e.g., C18).Alumina can offer different selectivity for basic compounds like imidazoles. Reverse-phase chromatography separates compounds based on hydrophobicity, which can be effective for these molecules.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a crude mixture of mono- and di-iodinated imidazoles?

For a first-pass purification, recrystallization is often a good starting point, especially if the crude material is a solid.[2][3] It is a cost-effective and scalable method. A common and effective technique is a two-step recrystallization. First, a hot filtration using a water/ethanol mixture can be employed to remove the less soluble 4,5-diiodo-1H-imidazole.[2][4] The desired mono-iodinated product in the filtrate can then be crystallized upon cooling. A subsequent recrystallization from a solvent system like isopropanol/n-hexane or ethyl acetate/n-hexane can further enhance purity.[3]

Q2: How can I effectively monitor the separation using Thin-Layer Chromatography (TLC)?

TLC is an indispensable tool for monitoring reaction progress and developing column chromatography methods. For iodinated imidazoles, silica gel 60 F254 plates are commonly used.

  • Solvent System Selection: Start with a moderately polar solvent system like 1:1 hexane/ethyl acetate and adjust the ratio to achieve R_f values between 0.2 and 0.8. More polar systems like dichloromethane/methanol (e.g., 95:5) may be necessary.

  • Visualization: The spots can be visualized under UV light (254 nm). Staining with iodine vapor is also a highly effective method for visualizing these compounds.[5]

Q3: When should I consider using High-Performance Liquid Chromatography (HPLC) for purification?

Preparative HPLC is an excellent option when:

  • High purity (>99%) is required.

  • The amounts of material are small (mg to g scale).

  • Other methods like recrystallization and column chromatography have failed to provide adequate separation.

  • You are dealing with regioisomers that are particularly difficult to separate.[6]

Reverse-phase HPLC is typically the method of choice.

Q4: Can I use an acid-base extraction to separate mono- and di-iodinated imidazoles?

An acid wash with a dilute aqueous acid (e.g., 1M HCl) can be effective if there is a significant difference in the basicity (pKa) between the mono- and di-iodinated species. The more basic compound will be protonated and extracted into the aqueous phase.[1] However, the success of this method is highly dependent on the specific pKa values of your compounds.

IV. Detailed Experimental Protocols

Protocol 1: Two-Step Recrystallization for the Purification of 4(5)-Iodo-1H-imidazole

This protocol is designed to remove the common byproduct, this compound.

Step 1: Removal of Di-iodinated Impurity

  • Place the crude solid mixture in a round-bottom flask.

  • Add a solvent mixture of water and ethanol (a common ratio is 30:1 v/v).[4]

  • Heat the mixture to reflux with stirring for approximately one hour.

  • Perform a hot gravity filtration using a pre-warmed funnel to remove the insoluble this compound. The desired mono-iodinated product will be in the hot filtrate.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the precipitated white solid by vacuum filtration.

Step 2: Final Recrystallization

  • Transfer the solid from Step 1 to a clean flask.

  • Dissolve the solid in a minimum amount of hot isopropanol.

  • Slowly add n-hexane until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the pure crystals by vacuum filtration and wash with a small amount of cold n-hexane.

Protocol 2: Flash Column Chromatography

This is a general protocol that should be optimized based on preliminary TLC analysis.

Materials:

  • Crude iodinated imidazole mixture

  • Silica gel (230-400 mesh)

  • Optimized solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)

  • Chromatography column and collection tubes

Procedure:

  • Prepare a slurry of silica gel in the non-polar component of your eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Begin elution with the chosen solvent system. A gradient elution, starting with a less polar mobile phase and gradually increasing the polarity, is often most effective.

  • Collect fractions and monitor them by TLC to identify those containing the pure mono-iodinated product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Preparative Reverse-Phase HPLC

This protocol provides a starting point for method development.

Parameter Recommendation
Column C18 or Phenyl-Hexyl, 5-10 µm particle size
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid
Gradient Start with a low percentage of B and gradually increase to elute the more retained di-iodinated compound. A typical starting point could be a linear gradient from 10% to 90% B over 20-30 minutes.
Flow Rate Dependent on column diameter, typically 10-20 mL/min for a 20 mm ID column.
Detection UV at a wavelength where both compounds have good absorbance (e.g., 210-230 nm).

V. Visual Workflows and Logic Diagrams

Diagram 1: General Purification Workflow

G crude Crude Mixture (Mono- & Di-iodinated Imidazoles) recrystallization Recrystallization (e.g., Water/Ethanol then IPA/Hexane) crude->recrystallization Initial Purification column Column Chromatography (Silica or Reverse Phase) recrystallization->column If impurities remain pure_mono Pure Mono-iodinated Imidazole recrystallization->pure_mono hplc Preparative HPLC column->hplc For highest purity column->pure_mono pure_di Pure Di-iodinated Imidazole column->pure_di hplc->pure_mono hplc->pure_di

Caption: A general workflow for the purification of iodinated imidazoles.

Diagram 2: Troubleshooting Logic for Poor Column Separation

G start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC? (Multiple solvent systems) start->check_tlc change_gradient Modify Gradient Profile? (Slower, shallower gradient) check_tlc->change_gradient If TLC shows potential change_stationary Change Stationary Phase? (e.g., Alumina, C18) check_tlc->change_stationary If TLC is poor reduce_load Reduce Sample Load? change_gradient->reduce_load success Improved Separation reduce_load->success change_stationary->success

Caption: A decision tree for troubleshooting poor column chromatography separation.

VI. References

  • BenchChem. (2025). Technical Support Center: Purification of Iodinated Imidazoles. Available at: --INVALID-LINK-- (Accessed: January 3, 2026).

  • BenchChem. (2025). Technical Support Center: Purification of 4-iodo-1H-imidazole. Available at: --INVALID-LINK-- (Accessed: January 3, 2026).

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Available at: --INVALID-LINK-- (Accessed: January 3, 2026).

  • Dam, J. H., et al. (2016). Continuous flow synthesis concatenated with continuous flow liquid–liquid extraction for work-up and purification: selective mono- and di-iodination of the imidazole backbone. RSC Advances. Available at: --INVALID-LINK-- (Accessed: January 3, 2026).

  • Google Patents. (2021). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole. Available at: --INVALID-LINK-- (Accessed: January 3, 2026).

  • Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole. Available at: --INVALID-LINK-- (Accessed: January 3, 2026).

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: --INVALID-LINK-- (Accessed: January 3, 2026).

  • BenchChem. (2025). Technical Support Center: Separation of Imidazole Regioisomers. Available at: --INVALID-LINK-- (Accessed: January 3, 2026).

  • El-Kassem, L. T. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: --INVALID-LINK-- (Accessed: January 3, 2026).

  • Bhunia, S. K., et al. (2018). Direct TLC resolution of atenolol and propranolol into their enantiomers using three different chiral selectors as impregnating reagents. Biomedical Chromatography. Available at: --INVALID-LINK-- (Accessed: January 3, 2026).

References

Stability issues of 4,5-Diiodo-1H-imidazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Diiodo-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common stability and reactivity issues encountered during your experiments.

Introduction to the Stability of this compound

This compound is a valuable synthetic intermediate, prized for its two reactive iodine substituents that allow for diverse functionalization, particularly in cross-coupling reactions.[1][2] However, the inherent reactivity of the carbon-iodine (C-I) bond also contributes to its instability under certain reaction conditions. The C-I bond is the weakest among the carbon-halogen bonds, making iodoimidazoles more reactive but also more susceptible to degradation compared to their bromo or chloro counterparts.[3][4] Understanding and mitigating these stability issues is paramount for successful and reproducible synthetic outcomes.

This guide is structured to provide direct, actionable advice to common problems you may encounter.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific problems in a question-and-answer format, providing step-by-step guidance to diagnose and resolve issues.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: "I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to my desired product. What are the likely causes and how can I troubleshoot this?"

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, primarily related to the stability of the starting material and the reaction conditions. Here is a systematic approach to troubleshooting:

1. Assess Starting Material Integrity:

  • Decomposition: this compound can be sensitive to light and air.[5] Improper storage can lead to gradual decomposition, which will invariably affect your reaction yield. Ensure the starting material has been stored at the recommended 2-8°C under an inert atmosphere and protected from light.[1]

  • Purity Check: Verify the purity of your this compound using ¹H NMR or LC-MS. Impurities can interfere with the catalytic cycle.

2. Scrutinize Reaction Conditions:

  • Deiodination (Proto-deiodination): A common side reaction is the loss of one or both iodine atoms, replacing them with hydrogen. This is often exacerbated by the presence of a proton source (e.g., water, alcohol) and a base. While some water is often necessary for the transmetalation step in Suzuki couplings, excessive amounts can promote this side reaction.

    • Troubleshooting Step: Try using a carefully controlled amount of water or a biphasic solvent system (e.g., Toluene/water).[6] Ensure your solvents are thoroughly degassed to remove oxygen, which can also contribute to catalyst degradation and side reactions.

  • Base Selection: The choice and quality of the base are critical. Strong bases can promote decomposition of the imidazole core or facilitate side reactions.

    • Troubleshooting Step: If using a strong base like K₃PO₄, ensure it is finely ground and consider adding a small, controlled amount of water if the reaction is anhydrous.[6] Alternatively, explore milder bases such as K₂CO₃ or Cs₂CO₃.

  • Catalyst and Ligand Choice: The palladium catalyst and ligand system must be appropriate for this electron-rich heterocyclic system.

    • Troubleshooting Step: For electron-rich aryl halides, ligands that promote oxidative addition can be beneficial. Consider using bulky, electron-rich phosphine ligands like those developed by Buchwald.[6]

3. Experimental Workflow for Troubleshooting:

Below is a logical workflow to diagnose the issue:

troubleshooting_suzuki start Low Yield in Suzuki Coupling check_sm 1. Verify Starting Material - Purity (NMR, LC-MS) - Proper Storage start->check_sm check_conditions 2. Analyze Reaction Conditions - Degassing effective? - Anhydrous solvents used? check_sm->check_conditions If SM is pure check_base 3. Evaluate Base - Base quality/dryness - Appropriate strength? check_conditions->check_base If conditions are standard check_catalyst 4. Assess Catalyst System - Ligand choice - Catalyst loading check_base->check_catalyst If base is appropriate run_control 5. Run Control Reaction - Use a simple aryl iodide - N-protected imidazole check_catalyst->run_control If catalyst is standard optimize Systematic Optimization run_control->optimize If control works

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Uncontrolled Reactivity and Side Products in Sonogashira Couplings

Question: "I am attempting a Sonogashira coupling with this compound and a terminal alkyne. I am getting a complex mixture of products, including what appears to be homocoupling of the alkyne (Glaser coupling) and mono- and di-substituted products. How can I improve the selectivity?"

Answer:

The high reactivity of the C-I bonds in this compound can lead to a lack of selectivity in Sonogashira couplings.[7] Additionally, the standard copper(I) co-catalyst can promote alkyne homocoupling.

1. Controlling Selectivity (Mono- vs. Di-substitution):

  • Stoichiometry: The most straightforward way to favor mono-alkynylation is to use a sub-stoichiometric amount of the terminal alkyne (e.g., 0.9-1.0 equivalents).

  • Temperature: Running the reaction at a lower temperature can often improve selectivity. Start at room temperature or even 0°C and slowly warm if no reaction is observed.

  • Slow Addition: Adding the terminal alkyne slowly via a syringe pump can help maintain a low concentration, favoring the mono-substituted product.

2. Minimizing Alkyne Homocoupling:

  • Copper-Free Conditions: The copper co-catalyst is the primary culprit for Glaser coupling.[8] Numerous copper-free Sonogashira protocols have been developed and are often highly effective. These typically require a specific palladium/ligand system.

  • Amine Base: The choice of amine base is crucial. A bulky amine base can sometimes disfavor the homocoupling pathway. Ensure the amine is high purity and free of oxidizing impurities.

  • Inert Atmosphere: Oxygen promotes the oxidative homocoupling of alkynes.[9] It is critical to maintain a strictly anaerobic and anhydrous environment. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).

3. Troubleshooting Protocol for Sonogashira Coupling:

Problem Potential Cause Recommended Solution
Low Conversion Inefficient catalyst systemSwitch to a more active palladium catalyst/ligand combination (e.g., Pd(PPh₃)₂Cl₂ with a phosphine ligand).[9]
Alkyne Homocoupling Presence of O₂ and Cu(I)Implement a copper-free protocol. Ensure rigorous degassing of all reagents and solvents.
Poor Selectivity High reactivity of di-iodo substrateUse 1.0 equivalent of alkyne for mono-substitution. Perform the reaction at a lower temperature (0°C to RT).
Decomposition Reaction temperature too highDo not exceed moderate temperatures unless necessary. Monitor the reaction by TLC or LC-MS to track starting material consumption and product formation.
Issue 3: N-H Reactivity and the Need for Protection

Question: "I am observing side reactions that suggest my base or other reagents are reacting with the imidazole N-H proton. Should I be using a protecting group?"

Answer:

Yes, the imidazole N-H is acidic (pKa ≈ 14.5) and can be deprotonated by many bases used in cross-coupling reactions. This can lead to issues with solubility, catalyst inhibition, or undesired N-functionalization.

1. When to Use a Protecting Group:

  • Strong Bases: When using strong bases (e.g., NaH, organolithiums), N-H deprotonation is almost certain.

  • Solubility Issues: The deprotonated imidazolate salt may have poor solubility in common organic solvents, hindering the reaction.

  • Improved Selectivity: In some cases, a bulky N-protecting group can direct reactivity towards the C-I positions and prevent coordination of the nitrogen to the metal catalyst.

2. Common Protecting Groups for Imidazoles:

  • Tosyl (Ts): Offers good stability but requires relatively harsh conditions for removal. Attempts to synthesize N-tosyl-4,5-diiodoimidazole have reportedly been challenging, suggesting modifications to standard protocols may be needed.[10]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): Cleaved under fluoride-mediated conditions.

  • (tert-Butoxycarbonyl) (Boc): Can be unstable to acidic conditions often generated in cross-coupling reactions.

  • Trityl (Tr): A bulky group that is readily cleaved with mild acid.

3. Logical Flow for Deciding on N-Protection:

protection_decision start Planning Reaction with This compound check_base Is a strong base (e.g., NaH, n-BuLi) required? start->check_base check_solubility Are solubility issues with the imidazolate salt anticipated? check_base->check_solubility No protect Use N-Protecting Group (e.g., SEM, Trityl) check_base->protect Yes check_n_reaction Is N-arylation or N-alkylation a possible side reaction? check_solubility->check_n_reaction No check_solubility->protect Yes check_n_reaction->protect Yes no_protect Proceed without Protection (Use milder base) check_n_reaction->no_protect No

Caption: Decision workflow for N-protection strategy.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To ensure its stability, this compound should be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen).[1] It is also crucial to protect it from light, as the C-I bond is photosensitive.[3][5] Storing it in an amber vial inside a refrigerator or freezer is recommended.

Q2: My this compound has developed a slight color. Is it still usable?

A: A slight discoloration (e.g., off-white to yellowish) can indicate minor decomposition, potentially due to light exposure or slow air oxidation.[11] While it may still be usable for some applications, its purity should be checked by NMR or LC-MS before use in sensitive or large-scale reactions. For high-purity applications, recrystallization may be necessary.

Q3: What solvents are compatible with this compound?

A: this compound has good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF).[11][12] It is sparingly soluble in water.[1] When choosing a solvent for a reaction, ensure it is anhydrous (if required by the reaction chemistry) and thoroughly degassed.

Q4: Can I perform a deiodination reaction to synthesize 4-iodo-1H-imidazole from this compound?

A: Yes, selective deiodination is a known method to produce 4-iodo-1H-imidazole. This is typically achieved using a reducing agent, such as sodium sulfite or potassium bisulfite, in a suitable solvent system.[12] The reaction conditions, including temperature and stoichiometry of the reducing agent, must be carefully controlled to favor mono-deiodination.

Q5: How does the reactivity of this compound compare to 4,5-dibromo-1H-imidazole in cross-coupling reactions?

A: Due to the weaker C-I bond compared to the C-Br bond, this compound is generally more reactive in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira.[4] This higher reactivity can allow for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this also means it can be more prone to side reactions like dehalogenation.

References

Validation & Comparative

A Comparative Analysis of 4,5-Diiodo-1H-imidazole and Other Dihalogenated Imidazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and biological significance. Dihalogenation of the imidazole ring at the 4 and 5 positions offers a powerful strategy to modulate its physicochemical properties, reactivity, and biological activity. Among these, 4,5-diiodo-1H-imidazole stands out due to the unique characteristics of the carbon-iodine bond. This guide provides an in-depth comparative analysis of this compound against its dihalogenated counterparts—4,5-dibromo-1H-imidazole, 4,5-dichloro-1H-imidazole, and 4,5-difluoro-1H-imidazole. We will delve into their synthesis, physicochemical properties, reactivity in key synthetic transformations, and their burgeoning potential in drug discovery.

Physicochemical Properties: A Tale of Halogen Identity

The nature of the halogen atom profoundly influences the electronic and steric properties of the imidazole ring. This is reflected in their key physicochemical parameters, which are crucial for predicting their behavior in both chemical reactions and biological systems.

PropertyThis compound4,5-Dibromo-1H-imidazole4,5-Dichloro-1H-imidazole4,5-Difluoro-1H-imidazole
Molecular Formula C₃H₂I₂N₂C₃H₂Br₂N₂C₃H₂Cl₂N₂C₃H₂F₂N₂
Molecular Weight ( g/mol ) 319.87225.87136.97104.06
Melting Point (°C) 197-198[1]~170-174 (for N-methyl derivative)[2]183-185[3]No data available
XLogP3-AA 1.42.1 (for N-methyl derivative)1.1 (for N-methyl derivative)[4]0.9
Topological Polar Surface Area (Ų) 28.717.8 (for N-methyl derivative)[5]17.8 (for N-methyl derivative)[4]28.7[6]
pKa (Predicted) 9.31 ± 0.102.51 ± 0.61 (for N-methyl derivative)[5]No data availableNo data available

Key Insights:

  • Molecular Weight and Lipophilicity (XLogP3): As expected, the molecular weight increases significantly down the halogen group. The XLogP3 values, a measure of lipophilicity, show a less straightforward trend. While the dibromo-derivative is the most lipophilic, the diiodo- and dichloro-derivatives have comparable lipophilicity. This parameter is critical in drug design as it influences membrane permeability and solubility.

  • Melting Point: The melting point generally decreases with decreasing halogen size, although the N-methylation in the reported dibromo- and dichloro-derivatives complicates a direct comparison.

  • Topological Polar Surface Area (TPSA): The TPSA, which correlates with hydrogen bonding potential and cell permeability, is identical for the diiodo- and difluoro-imidazoles, while it is lower for the N-methylated dibromo- and dichloro-derivatives.

Synthesis of 4,5-Dihalogenated Imidazoles: A General Overview

The synthesis of 4,5-dihalogenated imidazoles typically involves the direct halogenation of the imidazole ring. The choice of halogenating agent and reaction conditions is crucial for achieving high yields and selectivity.

Reactivity_Trend Reactivity Reactivity in Cross-Coupling (e.g., Suzuki-Miyaura) Iodo This compound Most reactive Lower catalyst loading Milder reaction conditions Reactivity->Iodo High Bromo 4,5-Dibromo-1H-imidazole Intermediate reactivity Requires more forcing conditions than iodo Reactivity->Bromo Moderate Chloro 4,5-Dichloro-1H-imidazole Least reactive Often requires specialized ligands and higher temperatures Reactivity->Chloro Low

References

The Unambiguous Arbitrator: Validating the Structure of 4,5-Diiodo-1H-imidazole Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the imidazole scaffold is a cornerstone, with its derivatives exhibiting a broad spectrum of biological activities. Among these, 4,5-diiodo-1H-imidazole and its analogs are of particular interest due to the unique properties conferred by the heavy halogen atoms, influencing everything from reaction kinetics to intermolecular interactions. However, the precise three-dimensional arrangement of atoms within these molecules is paramount to understanding and predicting their function. This guide provides an in-depth comparison of analytical techniques for structural validation, establishing X-ray crystallography as the definitive method for elucidating the atomic architecture of this compound derivatives.

The Decisive Power of X-ray Crystallography: Beyond the Spectrum

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, they can sometimes fall short of providing a completely unambiguous structural determination, especially when dealing with complex stereochemistry or subtle isomeric differences. X-ray crystallography, in contrast, offers a direct visualization of the molecule's structure in the solid state, providing precise bond lengths, angles, and information about crystal packing.[1][2][3]

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystal.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Sample Phase Solid (single crystal).Solution.Gas phase (after ionization).
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing.[1]Information about molecular connectivity, conformation, and dynamics in solution.Molecular weight and elemental composition.
Advantages - Provides high-resolution, unambiguous atomic structures.[1] - No theoretical limit on molecular size.- Provides information about the dynamic nature of molecules in solution.[1] - Does not require crystallization.- High sensitivity, requiring very small sample amounts. - Provides accurate molecular weight.
Disadvantages - Requires high-quality single crystals, which can be difficult to grow.[1] - Provides a static picture of the molecule in the crystalline state.[1]- Can be ambiguous for complex structures with multiple stereocenters.[2] - Structure determination can be complex and may not provide the same level of precision as crystallography.- Does not provide information on 3D structure or stereochemistry. - Fragmentation patterns can be complex to interpret.

For this compound derivatives, where the positions of the iodine atoms are critical to the molecule's properties, the certainty offered by X-ray crystallography is unparalleled.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. The following diagram illustrates the general workflow for the structural validation of a this compound derivative by X-ray crystallography.

X-ray Crystallography Workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Selection Selection of a High-Quality Single Crystal Crystallization_Method->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Data_Processing Data Processing & Integration Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A generalized workflow for the validation of a this compound derivative structure by X-ray crystallography.

A Comparative Crystallographic Analysis: The 4,5-Dihalo-1H-imidazole Series

The work of Andrzejewski et al. provides a comprehensive crystallographic analysis of the 4,5-dihalo-1H-imidazole series, offering a clear comparison of how the identity of the halogen atom influences the crystal packing and molecular geometry.[4]

Parameter4,5-Dichloro-1H-imidazole4,5-Dibromo-1H-imidazoleThis compound
Chemical Formula C₃H₂Cl₂N₂C₃H₂Br₂N₂C₃H₂I₂N₂
Molecular Weight 136.97 g/mol 225.87 g/mol [5]319.87 g/mol
Crystal System TetragonalTetragonalTetragonal
Space Group P 4₁ 2₁ 2P 4₁ 2₁ 2[5]P 4₁ 2₁ 2
Unit Cell Dimensions a = 6.692(1) Å, c = 24.341(4) Åa = 6.8566 Å, c = 25.535 Å[5]a = 6.8867 Å, c = 28.275 Å
Volume (ų) 1089.0(3)1200.71339.2
Z (molecules/unit cell) 88[5]8
Key Structural Features Molecules are linked into chains by N-H···N hydrogen bonds. The crystal packing is influenced by C-H···Cl interactions.[4]Isostructural with the dichloro derivative, with similar N-H···N hydrogen-bonded chains.[4]Also isostructural with the dichloro and dibromo analogs, demonstrating a consistent hydrogen-bonding motif. The larger iodine atoms lead to an expansion of the unit cell.[4]

This comparative data highlights the isostructural relationship among the 4,5-dihalo-1H-imidazoles, where the fundamental hydrogen-bonding network remains consistent while the unit cell parameters scale with the size of the halogen atom.[4]

Experimental Protocol: A Step-by-Step Guide to Structural Validation

The following is a generalized methodology for the single-crystal X-ray diffraction analysis of a this compound derivative.

1. Crystallization:

  • Rationale: The growth of high-quality single crystals is the most critical and often the most challenging step. The ordered arrangement of molecules within the crystal is what allows for the diffraction of X-rays.

  • Protocol:

    • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or a mixture with a less polar co-solvent like hexane).

    • Employ a suitable crystallization technique. Slow evaporation of the solvent from a saturated solution in a loosely capped vial is a common starting point. Vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile anti-solvent, is another effective method.[6]

    • Allow the crystallization to proceed undisturbed in a vibration-free environment. Crystal growth can take anywhere from a few hours to several weeks.

2. Data Collection:

  • Rationale: This step involves irradiating the single crystal with a monochromatic X-ray beam and collecting the resulting diffraction pattern. The positions and intensities of the diffracted spots contain the information about the crystal's unit cell and the arrangement of atoms within it.

  • Protocol:

    • Carefully select a well-formed, single crystal of suitable size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures to minimize thermal motion).

    • Place the mounted crystal on the diffractometer.

    • Collect a series of diffraction images while rotating the crystal. Modern diffractometers automate this process.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the crystal's space group and unit cell parameters. An initial model of the structure is then generated and refined against the experimental data to achieve the best possible fit.

  • Protocol:

    • Process the raw diffraction images to integrate the intensities of the reflections and determine the unit cell parameters.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map. For this compound, the heavy iodine atoms will be readily identifiable.

    • Refine the atomic positions and thermal parameters using least-squares methods until the calculated diffraction pattern closely matches the observed data. The quality of the final structure is assessed by metrics such as the R-factor.

Conclusion

For researchers and drug development professionals working with this compound derivatives, an unambiguous understanding of the molecular structure is not just desirable, but essential. While a suite of analytical techniques should be employed for comprehensive characterization, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. The detailed atomic coordinates and insights into intermolecular interactions afforded by this technique are invaluable for structure-activity relationship studies, rational drug design, and the development of novel materials.

References

A Comparative Guide to the Biological Activity of 4,5-Diiodo-1H-imidazole and Its Bromo and Chloro Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active molecules and clinically approved drugs.[1][2] This five-membered heterocyclic ring is a key feature in essential biomolecules like the amino acid histidine, playing vital roles in protein structure and enzymatic function.[2][3] A common and highly effective strategy in drug discovery is the modification of such scaffolds through halogenation, which can profoundly influence a compound's physicochemical properties and, consequently, its biological activity.[1][4]

This guide provides an in-depth comparative analysis of the biological activities of 4,5-diiodo-1H-imidazole and its corresponding 4,5-dibromo- and 4,5-dichloro-1H-imidazole analogs. While direct, head-to-head comparative studies on these specific parent compounds are limited in publicly available literature, this analysis synthesizes data from a wide range of studies on their derivatives to elucidate structure-activity relationships (SAR) and highlight the distinct roles each halogen plays.[1][4] We will explore their comparative performance in antimicrobial, anticancer, and enzyme inhibition assays, providing experimental context and future-facing insights for researchers, scientists, and drug development professionals.

The Halogen Effect: Physicochemical Properties and SAR Causality

The choice of halogen (Iodine, Bromine, or Chlorine) at the 4 and 5 positions of the imidazole ring is not arbitrary. It systematically alters the molecule's electronic, steric, and lipophilic character, which in turn dictates its interaction with biological targets.

The primary drivers of differential activity are:

  • Lipophilicity: The hydrophobicity of the molecule, which affects its ability to cross cell membranes, generally increases with the size of the halogen (I > Br > Cl). This can lead to enhanced bioavailability and cellular uptake.[1][5]

  • Polarizability and Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic site (e.g., an oxygen or nitrogen atom on a biological target). The strength of this interaction is highly dependent on the polarizability of the halogen, following the order I > Br > Cl.[4][6] This interaction can be a critical determinant of binding affinity and selectivity.

  • Steric Hindrance: The atomic radius of the halogens increases down the group, influencing how the molecule fits into the binding pocket of a protein or enzyme.

Table 1: Physicochemical Properties of 4,5-Dihalo-1H-imidazoles
Property4,5-Dichloro-1H-imidazole4,5-Dibromo-1H-imidazoleThis compound
Molecular Formula C₃H₂Cl₂N₂C₃H₂Br₂N₂C₃H₂I₂N₂
Molecular Weight 136.97 g/mol 225.87 g/mol [7]319.87 g/mol [8]
XLogP3 1.11.52.1
Halogen Bond Donor Strength WeakModerateStrong
CAS Number 2555-58-02302-27-415813-09-9[8]

Data sourced from PubChem where available.

Halogen_Bonding cluster_0 Biological Target cluster_1 Halogenated Imidazole Target Protein Backbone (e.g., Carbonyl Oxygen) Imidazole This compound Imidazole->Target Halogen Bond (I···O) (Strong, Directional Interaction)

Caption: Halogen bonding between an iodine atom and a protein target.

Comparative Analysis of Biological Activity

The imidazole nucleus is the foundation for a vast array of compounds with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[2][9][10] Halogenation is a proven method to amplify these effects.[1]

Antimicrobial Activity (Antifungal & Antibacterial)

Imidazole derivatives are renowned for their antifungal properties, with drugs like ketoconazole and miconazole being staples in clinical practice.[4] The mechanism often involves the inhibition of enzymes crucial for fungal cell membrane synthesis.[11] Halogenation can enhance this potency and broaden the antimicrobial spectrum.[1][12]

While direct MIC (Minimum Inhibitory Concentration) data for the parent 4,5-dihaloimidazoles is scarce, studies on their derivatives provide valuable comparative insights. For instance, derivatives of 4,5-dichloro-1H-imidazole have been incorporated into motifs that exhibit broad-spectrum antifungal and antibacterial activity.[13] Similarly, other halogenated imidazole derivatives have shown good activity against various Candida species and Mycobacterium tuberculosis.[12]

Table 2: Representative Antimicrobial Activity of Dihalo-imidazole Derivatives
Compound ClassHalogenTest OrganismActivity (MIC, µg/mL)Reference
Imidazole-2,4-dienone hybridDichloroCandida albicans (Fluconazole-resistant)8[13]
Imidazole-2,4-dienone hybridDichloroStaphylococcus aureus4-8[13]
Imidazole-thiosemicarbazonesChloroM. tuberculosis> Isoniazid[14]
Imidazole-triazole hybridsHalogenatedCandida spp.1 (MIC₉₀)[12]
Imidazole-triazole hybridsHalogenatedM. tuberculosis4-64[12]

Interpretation: The data indicates that chloro- and other halogen-substituted imidazole derivatives can be potent antimicrobial agents. The enhanced lipophilicity and potential for halogen bonding likely contribute to improved cell penetration and target engagement. The superior activity of some halogenated derivatives against drug-resistant strains highlights the value of this chemical modification.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to assess antibacterial or antifungal activity.

1. Preparation of Inoculum: a. Aseptically pick several colonies of the test microorganism (e.g., S. aureus, C. albicans) from an agar plate. b. Suspend the colonies in sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). d. Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

2. Preparation of Compound Plates: a. Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. b. In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a concentration gradient. d. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

3. Inoculation and Incubation: a. Add 100 µL of the prepared microbial inoculum to each well (except the negative control). b. Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[1]

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity, which indicates microbial growth. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Anticancer Activity

The imidazole scaffold is a common feature in many kinase inhibitors and other anticancer agents that target dysregulated cell signaling pathways.[1][4] Halogenation can enhance cytotoxic activity by increasing lipophilicity for better cell membrane permeability or by forming halogen bonds with the target protein.

Studies on metal complexes derived from 4,5-dichloro-1H-imidazole have demonstrated significant anticancer activity against human ovarian (OVCAR-3) and breast (MB157) cancer cell lines.[15][16] Structure-activity relationship studies on other halogenated heterocyclic systems often show that the nature and position of the halogen are critical for potency.[17] While direct comparative data is lacking, the unique properties of iodine—its size, polarizability, and strong halogen bonding capability—make diiodo-imidazole derivatives highly promising candidates for anticancer drug discovery.[4]

Anticancer_Pathway RTK Receptor Tyrosine Kinase (RTK) Signal Downstream Signaling (e.g., RAS-RAF-MEK) RTK->Signal Activates Proliferation Cell Proliferation & Survival Signal->Proliferation Promotes Compound Dihalo-imidazole Derivative Compound->RTK Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Table 3: Representative Anticancer Activity of Dihalo-imidazole Derivatives
Compound ClassHalogenCancer Cell LineActivity (IC₅₀)Reference
Ag(I) NHC ComplexDichloroOvarian (OVCAR-3)Active[15][16]
Ag(I) NHC ComplexDichloroBreast (MB157)Active[15][16]
Ag(I) NHC ComplexDichloroCervical (HeLa)Active[15][16]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

1. Cell Culture and Seeding: a. Culture a relevant cancer cell line (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C with 5% CO₂.[15] b. Harvest cells using trypsin and perform a cell count. c. Seed the cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of media and incubate for 24 hours to allow for attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compounds (chloro, bromo, and iodo analogs) in culture media. b. Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells with untreated cells (vehicle control). c. Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

4. Solubilization and Measurement: a. Carefully remove the media from the wells. b. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Enzyme Inhibition

Imidazole derivatives are known to interact with and inhibit a wide range of enzymes, a property that is central to their therapeutic effects.[18] For example, their ability to coordinate with the heme iron in cytochrome P450 enzymes is the basis of their antifungal activity.[11] More broadly, they are investigated as inhibitors of kinases, α-glucosidase (for anti-diabetic applications), and other enzymes implicated in disease.[1][19]

A study on imidazole-triazole hybrids demonstrated that derivatives with 2-chloro and 2-bromo-benzyl moieties were potent competitive inhibitors of α-glucosidase, with IC₅₀ values significantly lower than the standard drug acarbose.[19] This highlights how halogen substitution can directly enhance binding at an enzyme's active site. The stronger halogen bond-forming capacity of iodine suggests that diiodo-imidazole derivatives could be particularly effective enzyme inhibitors, though specific comparative data is needed.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis Start Imidazole Precursor Halogenation Halogenation (I₂, Br₂, or Cl₂) Start->Halogenation Purification Purification & Characterization (NMR, MS) Halogenation->Purification Antimicrobial Antimicrobial Screening (MIC Assay) Purification->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Enzyme Enzyme Inhibition Assay Purification->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Enzyme->SAR Conclusion Identify Lead Compound SAR->Conclusion

Caption: A typical workflow for synthesis and biological evaluation.

Conclusion and Future Perspectives

The available evidence, drawn primarily from studies on their derivatives, strongly indicates that halogenation of the 4,5-positions of the imidazole ring is a powerful strategy for modulating biological activity.[4] While direct, conclusive ranking of the parent compounds is not yet possible, a clear structure-activity relationship emerges based on the fundamental properties of the halogens.

  • 4,5-Dichloro-1H-imidazole derivatives serve as effective building blocks for potent antimicrobial and anticancer agents.[13][15]

  • 4,5-Dibromo-1H-imidazole derivatives, benefiting from a balance of lipophilicity and moderate halogen bonding, also show promise as scaffolds for therapeutic agents.[1]

  • This compound stands out as a particularly compelling candidate for future research. The unique properties of iodine—its large size, high polarizability, and capacity to form strong halogen bonds—suggest that its derivatives could exhibit superior binding affinity and potency.[4]

Future research must focus on direct, head-to-head comparative studies of these three analogs and their systematically varied derivatives. Such studies are essential to fully deconvolute the contributions of lipophilicity, sterics, and halogen bonding to their biological profiles. This will enable a more rational design of next-generation imidazole-based therapeutics with enhanced potency and selectivity.

References

Comparative study of the reactivity of different positions on the imidazole ring

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of the Imidazole Ring Positions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and biochemistry. Its presence in vital biomolecules like the amino acid histidine and histamine, as well as in numerous pharmaceuticals, underscores the importance of understanding its chemical behavior.[1] A key aspect of this behavior is the differential reactivity of its three carbon positions: C2, C4, and C5. This guide provides an in-depth, comparative analysis of the reactivity at these positions, supported by mechanistic insights and experimental data, to empower researchers in the rational design of synthesis and the development of novel therapeutics.

The Electronic Landscape of the Imidazole Ring

The reactivity of the imidazole ring is fundamentally governed by the distribution of electron density, which is influenced by the two nitrogen atoms. The N1 nitrogen is pyrrole-like, contributing two electrons to the aromatic π-system, while the N3 nitrogen is pyridine-like, with its lone pair in an sp² orbital in the plane of the ring.[2] This arrangement makes the ring electron-rich and generally susceptible to electrophilic attack.[3]

The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[1] The pyridine-like N3 atom is the basic center (pKa of the conjugate acid is ~7), while the pyrrole-like N1 proton is weakly acidic (pKa ~14.5).[1][4] This dual nature is critical as the reactivity of the ring is highly dependent on its protonation state.

The general order of electron density at the carbon positions is C5 > C4 > C2, making C5 the most nucleophilic and C2 the most electron-deficient.[2][5] This hierarchy dictates the regioselectivity of many reactions.

Caption: Numbering of the imidazole ring positions.

Electrophilic Substitution: A Tale of Three Carbons

Imidazole readily undergoes electrophilic substitution, with the reaction site being highly dependent on the reaction conditions and the nature of the electrophile.[3] Generally, electrophilic attack is favored at the C4 and C5 positions due to their higher electron density compared to the C2 position.[3][6][7]

  • C5 and C4 Positions: These positions are the primary targets for most electrophilic substitutions, including nitration, sulfonation, and halogenation.[6][7] The attack at C5 is often slightly favored over C4. For instance, nitration of imidazole with a mixture of fuming nitric acid and sulfuric acid yields 4(5)-nitroimidazole, indicating reactivity at both positions.[6]

  • C2 Position: Electrophilic substitution at C2 is generally disfavored because the resonance intermediate for attack at this position would place a positive charge on the adjacent, already somewhat positive, N3 atom, which is energetically unfavorable.[3][7] However, if the C4 and C5 positions are blocked, substitution can be forced to occur at C2.[7] Diazo coupling is a notable exception, often occurring at the C2 position, particularly in alkaline media with activating substituents on the ring.[6]

PositionRelative Reactivity Towards ElectrophilesCommon Reactions
C5 HighestHalogenation, Nitration, Sulfonation
C4 HighHalogenation, Nitration, Sulfonation
C2 LowestDiazo coupling (under specific conditions)

Causality Behind Reactivity: The preference for electrophilic attack at C4/C5 can be rationalized by examining the resonance structures of the intermediates formed. Attack at C4 or C5 allows for the positive charge to be delocalized over three atoms, including the N1 nitrogen, without disrupting the aromatic sextet as severely as an attack at C2.

Caption: Favored electrophilic attack at C5 over C2.

Nucleophilic Substitution: The C2 Position's Unique Role

The electron-rich nature of the imidazole ring generally makes it resistant to nucleophilic substitution.[2][8] However, the C2 position, being the most electron-deficient carbon, is the most susceptible to nucleophilic attack, especially if the ring is activated with electron-withdrawing groups.[2][8]

A key feature of the C2 position is the relative acidity of its attached proton. Strong bases can deprotonate C2 to form an imidazol-2-ylidene, a type of N-heterocyclic carbene (NHC). These carbenes are excellent nucleophiles and are widely used as ligands in organometallic chemistry. Lithiation at C2 is also a common strategy to generate a potent nucleophile for subsequent reactions.

Furthermore, the presence of a good leaving group, such as a halogen at the C2 position, facilitates nucleophilic substitution.[2][8]

PositionSusceptibility to Nucleophilic AttackKey Reactions
C2 Highest (with activation)Deprotonation (NHC formation), Lithiation, Substitution of leaving groups
C4/C5 Very LowGenerally unreactive towards nucleophiles
Experimental Protocol: Quantifying Reactivity via Hydrogen-Deuterium Exchange

A reliable method to experimentally compare the kinetic acidity of the C-H bonds at the different positions is through hydrogen-deuterium (H/D) exchange studies, monitored by Nuclear Magnetic Resonance (NMR) spectroscopy. The rate of deuterium incorporation at each position is directly proportional to the lability of the proton and thus reflects the carbanionic stability upon deprotonation.

Objective: To determine the relative rates of H/D exchange at the C2, C4, and C5 positions of 1-methylimidazole.

Materials:

  • 1-methylimidazole

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • NMR tubes

  • NMR spectrometer (¹H NMR, ≥400 MHz)

Step-by-Step Methodology:

  • Sample Preparation: In an NMR tube, dissolve a precise amount of 1-methylimidazole (e.g., 10 mg) in D₂O (0.6 mL).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the solution at time t=0. This will serve as the reference for the initial proton signals of C2-H, C4-H, and C5-H.

  • Initiation of Exchange: Add a catalytic amount of NaOD solution (e.g., 10 µL of a 1 M solution in D₂O) to the NMR tube. The basic conditions will facilitate the deprotonation and subsequent deuteration.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly). The intensity of the signals for the C2-H, C4-H, and C5-H protons will decrease over time as they are replaced by deuterium.

  • Data Analysis: Integrate the signals for the C2-H, C4-H, and C5-H protons at each time point. Plot the natural logarithm of the normalized integral value versus time for each proton. The slope of this plot will give the pseudo-first-order rate constant (k) for the exchange at each position.

  • Comparison: Compare the rate constants obtained for C2, C4, and C5. Typically, the rate of exchange is found to be fastest at the C2 position, followed by C5, and then C4, reflecting the relative acidity of these protons.

Caption: Workflow for H/D exchange experiment.

The Influence of Substituents: Modulating Reactivity

The inherent reactivity of the imidazole ring can be significantly altered by the presence of substituents. This is a crucial consideration in drug design, where fine-tuning of electronic properties is often required.

  • Electron-Donating Groups (EDGs) such as alkyl groups increase the electron density of the ring, enhancing its reactivity towards electrophiles at all positions.

  • Electron-Withdrawing Groups (EWGs) like nitro or cyano groups decrease the ring's electron density, making it less reactive towards electrophiles but more susceptible to nucleophilic attack, particularly at the C2 position.[9] Strongly electron-withdrawing groups have been shown to enhance the yield of nucleophilic radical alkylation at the C2 position.[9]

The position of the substituent also plays a critical role in directing subsequent reactions (regiodirecting effects), a principle that is extensively exploited in synthetic organic chemistry.

Conclusion

The imidazole ring presents a fascinating case study in heterocyclic reactivity, with a clear differentiation between its carbon positions. The C4 and C5 positions are the primary sites for electrophilic attack due to their higher electron density. In contrast, the electron-deficient C2 position is the focal point for nucleophilic attack and deprotonation, leading to the formation of valuable synthetic intermediates like N-heterocyclic carbenes. A thorough understanding of these reactivity patterns, and how they can be modulated by substituents, is indispensable for researchers working on the synthesis of imidazole-containing compounds for various applications, from pharmaceuticals to materials science.

References

In Vitro Evaluation of 4,5-Diiodo-1H-imidazole Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazole Scaffold in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, imidazole derivatives have emerged as a promising class of therapeutic agents due to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[2] These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes like kinases, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).[2][3]

Halogenation of the imidazole ring is a common strategy to enhance the pharmacological properties of these derivatives. The introduction of iodine, in particular, can significantly alter the lipophilicity, electronic properties, and potential for halogen bonding of the molecule, thereby influencing its interaction with biological targets. This guide provides a comparative overview of the in vitro anticancer activity of 4,5-diiodo-1H-imidazole derivatives, drawing upon available data for various iodinated and other halogenated imidazole analogs to build a comprehensive picture of their therapeutic potential. While direct head-to-head comparative studies on a broad series of this compound derivatives are limited in the current literature, this guide synthesizes the existing evidence to provide valuable insights for researchers and drug development professionals.[4]

Comparative Cytotoxicity of Halogenated Imidazole Derivatives

The in vitro cytotoxicity of imidazole derivatives is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various substituted imidazole derivatives against a panel of human cancer cell lines, compiled from multiple studies. It is important to note that these values were determined under different experimental conditions and are presented here to provide a contextual comparison.

Compound ID/ReferenceCore StructureSubstituent(s)Cancer Cell LineIC50 (µM)
Compound 22[3]BenzimidazolePyrazole and phenylsulfonyl groupsA549 (Lung)0.15
HeLa (Cervical)0.21
HepG2 (Liver)0.33
MCF-7 (Breast)0.17
BZML (13)[3]Imidazole3,4,5-trimethoxybenzoyl, methyl, p-tolylSW480 (Colon)0.0274
HCT116 (Colon)0.0231
Caco-2 (Colon)0.0331
Compound 31[3]Imidazole derivative-NCI-H460 (Lung)0.004
HepG2 (Liver)0.003
HCT116 (Colon)0.0038
MCF-7 (Breast)0.009
HeLa (Cervical)0.0084
IPM714[5]1H-imidazole[4,5-f][1][4]phenanthroline-HCT116 (Colon)1.74
SW480 (Colon)2
Imidazoacridinone (C-1263)[6]Imidazoacridinone-L1210 (Leukemia)EC50: 0.01-0.9 µg/ml
Imidazoacridinone (C-1310)[6]Imidazoacridinone-L1210 (Leukemia)EC50: 0.01-0.9 µg/ml
Imidazoacridinone (C-1311)[6]Imidazoacridinone-L1210 (Leukemia)EC50: 0.01-0.9 µg/ml
Dehydroabietylamine Imidazole Salt (L1)[7]ImidazoleDehydroabietylamineA549 (Lung)1.85
Dehydroabietylamine Imidazole Salt (L2)[7]ImidazoleDehydroabietylamineMCF-7 (Breast)0.75
A549 (Lung)4.37
Dehydroabietylamine Imidazole Amide (L5)[7]ImidazoleDehydroabietylamineMCF-7 (Breast)2.17

Note: IC50 values are highly dependent on the assay conditions, cell line, and exposure time. This table is for comparative purposes only and data should be interpreted with caution.

The data, though varied, suggests that substitutions on the imidazole ring play a crucial role in determining the cytotoxic potency and selectivity of these compounds against different cancer cell lines.

Key In Vitro Experimental Protocols

To rigorously evaluate the anticancer potential of this compound derivatives, a series of standardized in vitro assays are essential. The following section details the methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle effects.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Causality Behind Experimental Choices: The choice of cell density and incubation times is critical and should be optimized for each cell line to ensure logarithmic growth during the assay. The use of appropriate controls is fundamental for validating the results.

Caption: Workflow for MTT-based cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Culture and treat cancer cells with the this compound derivatives as described for the cytotoxicity assay.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.

Causality Behind Experimental Choices: The use of both Annexin V and PI allows for a more detailed and accurate assessment of the mode of cell death induced by the test compounds. The incubation in the dark is crucial to prevent photobleaching of the fluorescent dyes.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell doubles as it progresses from the G1 to the G2/M phase. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content per cell. The fluorescence intensity is directly proportional to the amount of DNA.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the DNA.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase to prevent the staining of RNA, which would interfere with the DNA content measurement.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Causality Behind Experimental Choices: Ethanol fixation is a critical step that permeabilizes the cells to allow the entry of PI while maintaining the integrity of the DNA. RNase treatment is essential for accurate DNA content analysis.

Mechanism of Action: Targeting Key Cancer Pathways

Imidazole derivatives exert their anticancer effects by modulating various cellular signaling pathways that are often dysregulated in cancer.

Kinase Inhibition

A prominent mechanism of action for many imidazole-based anticancer agents is the inhibition of protein kinases.[2] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers. Imidazole derivatives have been shown to target several key kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed in various cancers.[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • B-Raf: A serine/threonine kinase that is part of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.[2]

The this compound scaffold, with its specific electronic and steric properties, has the potential to be developed into potent and selective kinase inhibitors. The iodine atoms can form halogen bonds with the kinase active site, potentially enhancing binding affinity and specificity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis GrowthFactor Growth Factor GrowthFactor->RTK Imidazole This compound Derivative Imidazole->RTK Inhibition Imidazole->RAF Inhibition Imidazole->PI3K Inhibition Imidazole->mTOR Inhibition

Caption: Potential inhibition of key oncogenic signaling pathways by this compound derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Many imidazole derivatives have been shown to induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing.[6][10] The ability of this compound derivatives to induce apoptosis and cell cycle arrest is a critical aspect of their anticancer potential and should be thoroughly investigated using the assays described above.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related imidazole derivatives suggests that this class of compounds has the potential to exhibit potent cytotoxicity against a range of cancer cell lines, likely through the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Future research should focus on the synthesis and systematic in vitro evaluation of a focused library of this compound derivatives against a broad panel of cancer cell lines. Direct comparative studies are needed to establish clear structure-activity relationships and to identify lead compounds with optimal potency and selectivity. Mechanistic studies should then be undertaken to elucidate the precise molecular targets and signaling pathways affected by these lead compounds. Such a comprehensive approach will be crucial for advancing this promising class of molecules towards clinical development.

References

A Comparative Guide to the Synthetic Routes of 4,5-Diiodo-1H-imidazole: Efficacy, Scalability, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Diiodo-1H-imidazole is a pivotal intermediate in the realms of pharmaceutical development and materials science. Its utility as a precursor for synthesizing complex molecular architectures, particularly through cross-coupling reactions, has led to its application in the development of novel therapeutics and functional materials.[1] The di-iodinated imidazole core provides two reactive sites for the introduction of diverse functionalities, making it a versatile building block for medicinal chemists and materials scientists. This guide provides a comparative analysis of the prevalent synthetic routes to this compound, with a focus on their efficacy, scalability, and the underlying chemical principles that govern each methodology.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around the direct electrophilic iodination of the imidazole ring. However, variations in reaction conditions, including the choice of iodinating agent, base, and solvent system, significantly impact the yield, purity, and scalability of the process. Herein, we dissect two prominent methodologies: the classical direct iodination in an aqueous basic medium and a modified approach utilizing a biphasic solvent system for enhanced scalability.

Route 1: Classical Direct Iodination in Aqueous Base

The direct iodination of imidazole using elemental iodine (I₂) in the presence of a strong base is a well-established method. The reaction proceeds via the deprotonation of the imidazole N-H proton, which activates the ring towards electrophilic attack by iodine.

Mechanism: The reaction is initiated by the formation of the imidazolate anion upon treatment with a base such as sodium hydroxide. This anion is a more potent nucleophile than neutral imidazole, facilitating the electrophilic substitution at the C4 and C5 positions of the imidazole ring. The use of an excess of iodine ensures the di-substitution.

G cluster_0 Route 1: Classical Direct Iodination imidazole Imidazole imidazolate Imidazolate Anion imidazole->imidazolate NaOH monoiodo 4(5)-Iodo-1H-imidazole imidazolate->monoiodo I₂ diiodo This compound monoiodo->diiodo I₂

Caption: Reaction pathway for the classical direct iodination of imidazole.

Experimental Protocol:

  • In a reaction vessel, dissolve imidazole in an aqueous solution of sodium hydroxide, typically at a 1:1 molar ratio, under cooling.

  • In a separate container, prepare a solution of elemental iodine. To enhance its solubility in the aqueous medium, a co-solvent like sodium iodide or potassium iodide is often employed.[2]

  • Slowly add the iodine solution to the imidazole solution while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir for a specified period until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the pH of the reaction mixture is adjusted to 7-8 using an acid (e.g., hydrochloric acid or acetic acid) to precipitate the crude product.[1]

  • The precipitated solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate.

Discussion of Efficacy and Limitations: This method is straightforward and utilizes readily available and cost-effective reagents.[2] However, a significant challenge lies in the poor solubility of the starting materials and the product in the aqueous reaction medium, which can limit the reaction rate and make scale-up difficult.[1] Over-iodination to form 2,4,5-triiodoimidazole can occur if the reaction conditions are not carefully controlled.

Route 2: Enhanced Scalability with a Biphasic Solvent System

To address the solubility issues encountered in the purely aqueous system, a modified approach employing a biphasic solvent system has been developed. This method is particularly advantageous for large-scale industrial production.[1] A notable example is a patented process that utilizes a water/tetrahydrofuran (THF) solvent system.[1]

Mechanism: The underlying mechanism remains the same as the classical route: electrophilic substitution on the activated imidazole ring. However, the use of THF as a co-solvent significantly improves the solubility of both the imidazole starting material and the elemental iodine, leading to a more homogeneous reaction mixture and consequently, a higher reaction rate and yield.[1]

G cluster_1 Route 2: Biphasic Solvent System start Imidazole + NaOH(aq) + I₂ in THF reaction Reaction in Water/THF start->reaction Dropwise addition at 0°C workup Work-up reaction->workup pH adjustment & THF removal product This compound workup->product Filtration & Purification

Caption: Workflow for the synthesis of this compound using a biphasic system.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve imidazole in an aqueous solution of sodium hydroxide (approximately 3 equivalents) under ice-bath cooling.[1]

  • Separately, dissolve elemental iodine (approximately 2 equivalents) in tetrahydrofuran (THF).[1]

  • Slowly add the iodine-THF solution dropwise to the aqueous imidazole solution while maintaining the temperature at 0-5 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for about an hour.[1]

  • Upon reaction completion, adjust the pH to 7-8 with glacial acetic acid.[1]

  • Remove the THF under reduced pressure at a controlled temperature (e.g., 40 °C).[1]

  • The precipitated crude product is collected by filtration, washed with water, and then purified by stirring in hot ethyl acetate followed by cooling and filtration.[1]

Discussion of Efficacy and Advantages: This method offers a significant improvement in terms of yield and scalability. The reported yield for this process is as high as 95%, making it highly efficient for industrial applications.[1] The enhanced solubility of the reactants in the biphasic system allows for better reaction control and minimizes the formation of byproducts. The work-up procedure is also relatively straightforward, involving the removal of the organic solvent and purification by recrystallization.

Comparative Data Summary

ParameterRoute 1: Classical Direct IodinationRoute 2: Biphasic Solvent System
Iodinating Agent Elemental Iodine (I₂)Elemental Iodine (I₂)
Base Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)
Solvent System Water (often with NaI/KI)Water / Tetrahydrofuran (THF)
Typical Yield Moderate to GoodHigh (up to 95%)[1]
Scalability Limited due to solubility issues[1]Excellent, suitable for large-scale production[1]
Key Advantage Simple, uses inexpensive reagentsHigh yield, improved solubility and scalability[1]
Key Disadvantage Poor solubility of reactants, potential for over-iodinationRequires handling of an organic solvent (THF)

Conclusion

Both presented synthetic routes offer viable pathways to this compound. The choice between them largely depends on the desired scale of production and the available resources. For laboratory-scale synthesis, the classical direct iodination in an aqueous medium can be a convenient and cost-effective option. However, for industrial-scale production where high yield and process efficiency are paramount, the modified approach utilizing a biphasic water/THF solvent system is demonstrably superior. This guide highlights the importance of rational solvent selection and process optimization in achieving efficient and scalable syntheses of valuable chemical intermediates.

References

Navigating the Chemical Landscape: A Comparative Analysis of 4,5-Diiodo-1H-imidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its versatile biological activities.[1][2] The introduction of halogen substituents, particularly iodine, onto this heterocyclic core can significantly modulate a compound's physicochemical properties and biological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4,5-diiodo-1H-imidazole derivatives, a unique but underexplored class of compounds. While comprehensive SAR studies on a series of this compound derivatives are limited in publicly available literature, this guide will synthesize data from related imidazole classes to provide a predictive framework for their rational design and development. We will explore their potential as therapeutic agents, compare them with other halogenated and non-halogenated imidazoles, and provide detailed experimental protocols for their synthesis and evaluation.

The this compound Scaffold: A Unique Starting Point

The this compound core presents a distinct profile for drug design. The two iodine atoms at adjacent positions on the imidazole ring are expected to significantly influence the molecule's lipophilicity, electronic distribution, and potential for halogen bonding—a non-covalent interaction of growing importance in medicinal chemistry.[3] These properties can, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Comparative Physicochemical Properties of Halogenated Imidazoles

The nature of the halogen substituent on the imidazole ring plays a crucial role in determining the overall properties of the molecule. A comparison with other mono-halogenated imidazoles provides context for the unique characteristics of the di-iodo variant.

Property4-Chloro-1H-imidazole4-Bromo-1H-imidazole4-Iodo-1H-imidazoleThis compound
Molecular Weight ( g/mol ) 102.51146.96193.96319.87[4]
Predicted Lipophilicity (XLogP3) 0.81.11.41.4[4]
Reactivity in Cross-Coupling LowerModerateHigherPotentially High
Halogen Bond Donor Strength WeakerModerateStrongerStrong

Data for mono-halogenated imidazoles is based on general chemical principles and comparative literature.[5] Data for this compound is from PubChem.[4]

Structure-Activity Relationship (SAR) Analysis: A Predictive Approach

Due to the scarcity of direct experimental data on a series of this compound derivatives, the following SAR analysis is based on established trends observed in broader classes of substituted imidazoles. This predictive framework can guide the initial design of novel derivatives for specific biological targets.

Key Positions for Modification

The this compound scaffold offers two primary positions for chemical modification to explore the SAR: the N-1 and C-2 positions.

Caption: Key modification points on the this compound scaffold.

  • N-1 Position (R1): Substitution at this position can significantly impact the molecule's polarity, solubility, and steric bulk. In many imidazole-based drugs, the N-1 substituent is crucial for target engagement and pharmacokinetic properties. For instance, in antimicrobial imidazoles, varying the N-1 substituent can modulate the spectrum of activity.[5]

  • C-2 Position (R2): This position is often involved in direct interactions with the biological target. Introducing different aryl or alkyl groups at C-2 can influence binding affinity and selectivity. For example, in imidazole-based kinase inhibitors, the C-2 substituent frequently occupies a key pocket in the enzyme's active site.

Hypothetical SAR for Kinase Inhibition

Protein kinases are a major class of drug targets, and many imidazole derivatives have been developed as kinase inhibitors.[6] A plausible mechanism of action for this compound derivatives could be the inhibition of a kinase signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[3]

PI3K_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->AKT inhibits

Caption: Plausible inhibition of the PI3K/AKT/mTOR pathway by a this compound derivative.

Based on SAR trends from other imidazole-based kinase inhibitors, we can hypothesize the following:

  • Small, flexible N-1 substituents (R1) might be preferred to allow the core to fit into the ATP-binding pocket of the kinase.

  • Aromatic or heteroaromatic C-2 substituents (R2) could form crucial π-π stacking or hydrogen bonding interactions with the hinge region of the kinase.

  • The di-iodo motif could engage in halogen bonding with specific amino acid residues in the active site, potentially enhancing potency and selectivity compared to non-iodinated or mono-iodinated analogs.

Comparative Performance with Alternative Scaffolds

The this compound scaffold should be benchmarked against other established pharmacophores to understand its potential advantages and disadvantages.

ScaffoldPotential AdvantagesPotential Disadvantages
This compound - Strong halogen bonding potential- Increased lipophilicity- Unique steric and electronic profile- Potential for metabolic instability (de-iodination)- Higher molecular weight- Synthetic challenges
Benzimidazole - Well-established scaffold with known SAR- Bicyclic system offers rigidity- May have different target profiles- Can be prone to P450 metabolism
Triazole - Good metabolic stability- Strong hydrogen bond acceptor- Different electronic properties than imidazole- May have different off-target effects
Non-halogenated Imidazole - Lower molecular weight- Generally easier to synthesize- Lacks halogen bonding capability- May have lower potency

Experimental Protocols

To facilitate the exploration of the SAR of this compound derivatives, the following detailed experimental protocols are provided.

Synthesis of this compound

This protocol is adapted from a patented method.[7]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole in a 3M aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath.

  • In a separate flask, dissolve 2 equivalents of elemental iodine in tetrahydrofuran.

  • Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring.

  • Allow the reaction to proceed for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF by rotary evaporation at 40°C.

  • A crude product should precipitate. Collect the solid by filtration.

  • Purify the crude product by recrystallization from hot ethyl acetate.

Caption: Workflow for the synthesis of the this compound core.

In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted to screen derivatives against a specific kinase of interest.

Materials:

  • Purified kinase enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the kinase enzyme, peptide substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely untapped, potential in medicinal chemistry. The unique electronic and steric properties conferred by the di-iodo substitution pattern warrant further investigation. While direct, comprehensive SAR studies are currently lacking, this guide provides a predictive framework based on the well-established principles of imidazole chemistry. By leveraging the provided synthetic and screening protocols, researchers can begin to systematically explore the SAR of N-1 and C-2 substituted derivatives. Such studies will be crucial in determining whether the theoretical advantages of this scaffold can be translated into the development of novel, potent, and selective therapeutic agents for a range of diseases, from cancer to infectious diseases. The synthesis and evaluation of a focused library of this compound derivatives is a logical and promising next step in unlocking the full potential of this intriguing chemical entity.

References

A Comparative Benchmarking Guide to 4,5-Diiodo-1H-imidazole-based Catalysts in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the quest for efficient and robust catalytic systems is paramount. This guide offers a deep dive into the performance of catalysts based on the 4,5-diiodo-1H-imidazole scaffold, a promising but not yet fully explored class of ligands. We will benchmark its projected performance against well-established catalytic systems in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. This analysis is grounded in fundamental principles of organometallic chemistry and catalysis, providing a framework for rational catalyst design and selection.

The Suzuki-Miyaura Reaction: A Pillar of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forges a carbon-carbon single bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its role in the synthesis of complex molecules, including many blockbuster drugs.[3]

The heart of this transformation lies in the catalytic cycle, which is critically influenced by the choice of palladium source, ligands, base, and solvent. The ligands, in particular, play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Benchmarking Catalyst Performance: A Standardized Approach

To objectively evaluate the potential of this compound-based catalysts, we will use a well-documented benchmark Suzuki-Miyaura reaction: the coupling of 4-bromoanisole with phenylboronic acid. This reaction is frequently used to assess catalyst performance due to its representative substrates and well-understood kinetics.

The Established Benchmark: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, widely used, and commercially available catalyst for Suzuki-Miyaura reactions. While newer generations of catalysts often offer higher activity, Pd(PPh₃)₄ remains a reliable standard for comparison.

Experimental Protocol for Benchmark Reaction with Pd(PPh₃)₄

  • Reaction Setup: A dried Schlenk flask is charged with 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Pd(PPh₃)₄ (0.03 mmol, 3 mol%) is added to the flask.

  • Solvent Addition: A degassed mixture of toluene (5 mL) and water (1 mL) is added.

  • Reaction Conditions: The mixture is stirred and heated to 90 °C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours.

  • Work-up and Analysis: The reaction is cooled, diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product yield is determined by gas chromatography or NMR spectroscopy.

Performance Data for Pd(PPh₃)₄

CatalystSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O9012~85-95

This compound: A Ligand with Untapped Potential

Projected Performance of a Palladium/4,5-Diiodo-1H-imidazole Catalyst

We hypothesize the in-situ formation of a palladium complex where this compound acts as a ligand. The two iodine atoms are expected to exert a strong electron-withdrawing effect, which can modulate the electron density at the palladium center. This can have several implications for the catalytic cycle:

  • Oxidative Addition: A more electron-deficient palladium center could potentially facilitate the oxidative addition of the aryl halide.

  • Reductive Elimination: The electron-withdrawing nature of the ligand might accelerate the final reductive elimination step, leading to faster product formation.

  • Steric Effects: The bulky iodine atoms could also provide steric hindrance around the metal center, potentially influencing selectivity and preventing catalyst deactivation pathways.

Hypothetical Experimental Protocol

The experimental setup would be similar to the benchmark reaction, with the key difference being the catalyst system.

  • Catalyst System: A palladium precursor such as Pd(OAc)₂ (0.03 mmol, 3 mol%) would be used in combination with this compound (0.06 mmol, 6 mol%) as the ligand.

Projected Comparative Performance

The following table presents a projected comparison based on the anticipated electronic and steric effects of the this compound ligand. It is crucial to note that these are hypothetical values intended to guide future experimental work.

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Projected Yield (%)Rationale for Projection
Pd(PPh₃)₄4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O901285-95Well-established benchmark data.
Pd(OAc)₂ / this compound4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O808>90 (Projected)Electron-withdrawing iodine atoms may accelerate key catalytic steps, potentially allowing for lower temperatures and shorter reaction times.

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange with Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Charge_Flask Charge Schlenk flask with 4-bromoanisole, phenylboronic acid, and base Add_Catalyst Add Palladium Catalyst System Charge_Flask->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Add_Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC/GC) Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Work-up and Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

While established catalysts like Pd(PPh₃)₄ provide reliable performance, the exploration of novel ligand scaffolds is essential for advancing catalytic efficiency. This compound presents an intriguing structural motif with the potential to enhance catalytic activity in Suzuki-Miyaura cross-coupling reactions through its unique electronic and steric properties. The projections made in this guide are intended to stimulate further experimental investigation into this promising class of catalysts. Future work should focus on synthesizing and characterizing palladium complexes of this compound and rigorously evaluating their performance against a range of benchmark catalysts and substrates. Such studies will be invaluable for elucidating the structure-activity relationships of halogenated imidazole-based catalysts and unlocking their full potential in organic synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5-Diiodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5-Diiodo-1H-imidazole, a halogenated heterocyclic compound utilized in complex organic synthesis.

This guide is designed to be a self-validating system, ensuring that each step, from initial waste segregation to final disposal, is conducted with the highest degree of safety and regulatory compliance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. The primary risks associated with this compound and related iodinated compounds include skin and eye irritation, and potential respiratory irritation.[7]

Table 1: Essential Personal Protective Equipment (PPE)

Body PartPPE RecommendationSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or puncture before use.[7]
Eyes/Face Safety goggles with side-shields or a full-face shieldEye protection should conform to ANSI Z87.1 standards to protect against splashes and fine particulates.[7]
Body Long-sleeved laboratory coatA flame-resistant lab coat is advisable. Ensure it is fully buttoned.
Respiratory NIOSH-approved respiratorTo be used in the absence of adequate engineering controls (e.g., a certified chemical fume hood) or during spill cleanup.[7]

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] An emergency eyewash station and safety shower must be readily accessible.[2]

II. Waste Segregation and Container Management

Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal program. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Utilize a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.[2]

  • Labeling: The label should be affixed to the container before any waste is added and must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Environmental Hazard")

    • The date accumulation started

    • The name of the principal investigator or responsible party

  • Waste Collection:

    • Solid Waste: Collect pure this compound, as well as any grossly contaminated items such as weighing boats or filter paper, directly into the designated hazardous waste container.[2]

    • Solutions: Collect solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Contaminated Labware: Non-reusable labware (e.g., pipette tips, gloves) that is lightly contaminated should be placed in a separate, sealed bag or container that is also labeled as hazardous waste.

III. Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[8][9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9][10]

Workflow for Disposal:

  • Container Sealing: Once the waste container is full (not exceeding 90% capacity) or is no longer in use, securely seal the lid.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.[2]

  • Arrange for Pickup: Contact your institution's EHS department or a certified hazardous waste contractor to arrange for the collection and transportation of the waste.[8]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. Maintain a copy of these records for your files.

Diagram 1: Decision Workflow for Disposal of this compound Waste

start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid Solid Waste (Pure compound, grossly contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_type->liquid Liquid labware Contaminated Labware (Gloves, pipette tips) waste_type->labware Labware collect_solid Collect in labeled, sealed hazardous waste container for solids. solid->collect_solid collect_liquid Collect in labeled, sealed hazardous waste container for liquids. liquid->collect_liquid collect_labware Double-bag and label as hazardous waste. labware->collect_labware store Store in designated waste accumulation area. collect_solid->store collect_liquid->store collect_labware->store contact_ehs Contact EHS for waste pickup. store->contact_ehs end Disposal Complete contact_ehs->end

Caption: A logical workflow for the proper segregation and disposal of waste containing this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills (manageable within 10 minutes by trained personnel):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1, including a respirator if necessary.[2]

  • Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department.[2]

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and secure the area.

  • Emergency Contact: Contact your institution's EHS department or emergency services immediately.[2] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

V. Regulatory Context

The disposal of this compound falls under the regulations for hazardous waste, specifically concerning halogenated organic compounds. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[5][11] While this compound may not be explicitly listed, it would likely be classified as a hazardous waste based on its chemical properties and the presence of halogens.[6]

It is imperative to consult your local and institutional regulations, as these may have more stringent requirements than federal guidelines.[11][12]

VI. Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from diligent use of PPE and proper waste segregation to compliant final disposal through certified channels—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize safety and, when in doubt, consult with your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.